molecular formula C8H6Br2 B121113 3,5-Dibromostyrene CAS No. 120359-56-0

3,5-Dibromostyrene

Katalognummer: B121113
CAS-Nummer: 120359-56-0
Molekulargewicht: 261.94 g/mol
InChI-Schlüssel: OITDEAXLQUVPQW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

3,5-Dibromostyrene ( 120359-56-0) is an organic compound with the molecular formula C 8 H 6 Br 2 and a molecular weight of 261.94 g/mol . It is characterized as a white low melting solid and should be stored at 2-8°C in an amber vial . This compound serves as a versatile building block in synthetic and polymer chemistry. Its primary research applications include its use in the preparation of specialized ligands, such as bisphosphanes, and as a key precursor in the synthesis of phenanthroline-based functionalized macrocycles and catenanes . These complex structures are of significant interest in the fields of supramolecular chemistry and materials science. As a brominated styrene derivative, it also holds relevance in the development of flame-retardant materials, as dibromostyrene units have been incorporated into polymers to impart flame-retardant properties to coatings and latexes . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

1,3-dibromo-5-ethenylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Br2/c1-2-6-3-7(9)5-8(10)4-6/h2-5H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OITDEAXLQUVPQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC(=CC(=C1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90595612
Record name 1,3-Dibromo-5-ethenylbenzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120359-56-0
Record name 3,5-Dibromostyrene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120359560
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Dibromo-5-ethenylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90595612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-DIBROMOSTYRENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/224BN365J3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

3,5-Dibromostyrene CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,5-Dibromostyrene, a halogenated aromatic compound with applications in synthetic chemistry. This document consolidates key data, including its chemical properties and a detailed experimental protocol for its synthesis.

Core Data Presentation

A summary of the fundamental quantitative data for this compound is presented in the table below for easy reference.

PropertyValueSource
CAS Number 120359-56-0[1][2][3]
Molecular Weight 261.94 g/mol [1][2]
Molecular Formula C₈H₆Br₂[1][2]
Appearance White Low Melting Solid[3]
Storage 2-8°C in an amber vial, under inert atmosphere[3]

Synthesis of this compound

This compound can be synthesized via a Wittig reaction, a widely used method for the formation of a carbon-carbon double bond from a carbonyl compound and a phosphorus ylide. In this case, 3,5-dibromobenzaldehyde serves as the carbonyl precursor.

Experimental Protocol: Wittig Reaction

This protocol outlines the synthesis of this compound from 3,5-dibromobenzaldehyde.

Materials and Reagents:

  • 3,5-Dibromobenzaldehyde

  • Methyltriphenylphosphonium bromide

  • Potassium tert-butoxide (t-BuOK)

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Ylide Generation: In a dry, nitrogen-flushed round-bottom flask, suspend methyltriphenylphosphonium bromide in anhydrous THF. Cool the suspension to 0°C in an ice bath.

  • Slowly add potassium tert-butoxide to the suspension with vigorous stirring. The formation of the ylide is indicated by the appearance of a characteristic orange-red color. Allow the mixture to stir at 0°C for 30 minutes.

  • Wittig Reaction: Dissolve 3,5-dibromobenzaldehyde in anhydrous THF and add it dropwise to the ylide solution at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the aldehyde.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to yield pure this compound.

Logical Relationships in Synthesis

The synthesis of this compound via the Wittig reaction involves a clear logical progression from starting materials to the final product. This can be visualized as a straightforward workflow.

G cluster_start Starting Materials cluster_process Reaction Process cluster_end Final Product 3,5-Dibromobenzaldehyde 3,5-Dibromobenzaldehyde Wittig Reaction Wittig Reaction 3,5-Dibromobenzaldehyde->Wittig Reaction Methyltriphenylphosphonium bromide Methyltriphenylphosphonium bromide Ylide Formation Ylide Formation Methyltriphenylphosphonium bromide->Ylide Formation Potassium tert-butoxide Potassium tert-butoxide Potassium tert-butoxide->Ylide Formation Ylide Formation->Wittig Reaction Work-up & Purification Work-up & Purification Wittig Reaction->Work-up & Purification This compound This compound Work-up & Purification->this compound

Caption: Synthesis workflow for this compound.

Biological Activity and Signaling Pathways

Currently, there is limited publicly available information regarding the specific biological activity of this compound, including its effects on cell signaling pathways or its potential as a therapeutic agent. While brominated compounds are a broad class of molecules with diverse biological effects, specific data for this compound in the context of drug development is not well-documented in peer-reviewed literature. Researchers interested in the pharmacological potential of this compound would need to conduct initial biological screenings, such as cytotoxicity assays against various cell lines and enzyme inhibition panels, to ascertain its activity profile.

Experimental Workflow for Biological Screening

For researchers planning to investigate the biological activity of this compound, a general experimental workflow is proposed below.

G cluster_assays Initial Screening Assays This compound This compound Initial Screening Initial Screening This compound->Initial Screening Cytotoxicity & Enzyme Assays Hit Identification Hit Identification Initial Screening->Hit Identification Active? Lead Optimization Lead Optimization Hit Identification->Lead Optimization Yes Hit Identification->End No Preclinical Studies Preclinical Studies Lead Optimization->Preclinical Studies Cytotoxicity Assays Cytotoxicity Assays Enzyme Inhibition Assays Enzyme Inhibition Assays Receptor Binding Assays Receptor Binding Assays

Caption: General workflow for biological screening.

References

Synthesis of 3,5-Dibromostyrene via Dehydrohalogenation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the synthesis of 3,5-dibromostyrene, a valuable building block in organic synthesis, with a core focus on the dehydrohalogenation pathway. This document details the chemical principles, experimental protocols, and purification methods necessary for the successful laboratory-scale production of this compound. Quantitative data from cited literature is presented in tabular format for clarity and comparative analysis. Furthermore, this guide includes visualizations of the reaction pathway and a general experimental workflow to aid in the practical application of the described methods.

Introduction

This compound is a key intermediate in the synthesis of a variety of complex organic molecules, including ligands for transition metal catalysis, functionalized macrocycles, and polymers with specialized properties. Its utility stems from the presence of two reactive bromine atoms and a polymerizable vinyl group, allowing for sequential and diverse chemical transformations. The dehydrohalogenation of a suitable haloethyl-substituted dibromobenzene is a common and effective strategy for the preparation of this compound. This guide will focus on the practical aspects of this synthetic route, providing researchers with the necessary information to replicate and adapt these procedures.

Core Synthesis Pathway: Dehydrohalogenation

The primary route to this compound involves the elimination of a hydrogen halide from a precursor molecule, typically 1,3-dibromo-5-(1-bromoethyl)benzene. This reaction is an E2 (elimination, bimolecular) process, where a base abstracts a proton from the carbon adjacent to the carbon bearing the leaving group (a bromide ion), leading to the formation of a double bond.

The general transformation is as follows:

Dehydrohalogenation of 1,3-dibromo-5-(1-bromoethyl)benzene reactant 1,3-dibromo-5-(1-bromoethyl)benzene product This compound reactant->product Dehydrohalogenation reagents Base (e.g., Potassium tert-butoxide)

Figure 1. General reaction scheme for the synthesis of this compound.

A critical aspect of this synthesis is the choice of base. A strong, non-nucleophilic base is preferred to favor elimination over substitution (SN2) reactions. Sterically hindered bases, such as potassium tert-butoxide, are often employed to achieve high yields of the desired alkene.

Experimental Protocols

Synthesis of this compound via Phase-Transfer Catalyzed Dehydrobromination

This method utilizes a phase-transfer catalyst, which facilitates the reaction between reactants in different phases (in this case, an aqueous solution of sodium hydroxide and an organic solution of the substrate).

Starting Material: 1,3-Dibromo-5-(2-bromoethyl)benzene Reagents: Sodium hydroxide, triethylpentyl ammonium bromide (phase-transfer catalyst), methylene chloride.

Procedure:

  • A solution of 1,3-dibromo-5-(2-bromoethyl)benzene (0.431 mol) in methylene chloride (250 mL) is prepared in a suitable reaction vessel equipped with a stirrer.

  • A 60% aqueous solution of sodium hydroxide (150 g, 2.25 mol) and triethylpentyl ammonium bromide (3.12 g, 0.0124 mol) are added to the reaction mixture.

  • The mixture is stirred vigorously at 40°C for 2 hours.

  • After the reaction is complete, the organic layer is separated and washed three times with 500 mL portions of water.

  • The organic layer is then dried over a suitable drying agent, such as anhydrous calcium sulfate or magnesium sulfate.

  • The solvent is removed under reduced pressure using a rotary evaporator with a bath temperature of 50°C to yield the crude product.

Quantitative Data from a Related Synthesis:

ParameterValueReference
Starting Material2-bromoethyldibromobenzeneUS4686311
Moles of Starting Material0.431 molUS4686311
SolventMethylene ChlorideUS4686311
Base60% Sodium HydroxideUS4686311
Moles of Base2.25 molUS4686311
CatalystTriethylpentyl ammonium bromideUS4686311
Moles of Catalyst0.0124 molUS4686311
Reaction Temperature40°CUS4686311
Reaction Time2 hoursUS4686311
Product Yield (crude)77.2%US4686311
Purity of Product in Crude Mixture27.1%US4686311

Note: The reported yield and purity are for a related "ar-dibromostyrene" and may vary for the 3,5-isomer. The crude product contains a significant amount of unreacted starting material, necessitating further purification.

Purification of this compound

For applications in drug development and advanced materials science, a high degree of purity is essential. The crude product obtained from the synthesis can be purified by standard laboratory techniques.

Column Chromatography

Column chromatography is a highly effective method for separating this compound from unreacted starting material and other non-polar byproducts.

Stationary Phase: Silica gel (230-400 mesh) Mobile Phase: A non-polar eluent system, such as a mixture of hexanes and ethyl acetate in a low polarity ratio (e.g., 98:2 v/v), is a good starting point. The optimal eluent composition should be determined by thin-layer chromatography (TLC).

General Procedure:

  • A slurry of silica gel in the chosen eluent is packed into a chromatography column.

  • The crude product is dissolved in a minimal amount of the eluent and loaded onto the top of the silica gel bed.

  • The eluent is passed through the column, and fractions are collected.

  • The fractions are analyzed by TLC to identify those containing the pure this compound.

  • The fractions containing the pure product are combined, and the solvent is removed under reduced pressure to yield the purified this compound.

Recrystallization

Recrystallization can be employed as an alternative or subsequent purification step to obtain highly crystalline this compound.

Solvent Selection: A suitable solvent for recrystallization is one in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Non-polar solvents such as hexanes or heptane are likely candidates. A mixed solvent system (e.g., dichloromethane/hexane) can also be effective.

General Procedure:

  • The crude or partially purified this compound is dissolved in a minimal amount of the hot recrystallization solvent.

  • The hot solution is filtered to remove any insoluble impurities.

  • The filtrate is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization.

  • The resulting crystals are collected by vacuum filtration, washed with a small amount of the cold solvent, and dried under vacuum.

Characterization

The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum of this compound is expected to show characteristic signals for the vinyl protons (typically in the range of 5.0-7.0 ppm) and the aromatic protons. The aromatic region should display a splitting pattern consistent with a 1,3,5-trisubstituted benzene ring.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the vinyl carbons and the aromatic carbons, with the carbon atoms attached to bromine exhibiting characteristic chemical shifts.

Experimental Workflow and Logical Relationships

The overall process for the synthesis and purification of this compound can be visualized as a sequential workflow.

Synthesis and Purification of this compound Workflow start Starting Material: 1,3-Dibromo-5-(1-bromoethyl)benzene reaction Dehydrohalogenation Reaction (Base, Solvent, Heat) start->reaction workup Aqueous Workup (Washing and Extraction) reaction->workup drying Drying of Organic Phase workup->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration crude_product Crude this compound concentration->crude_product purification Purification crude_product->purification column_chrom Column Chromatography purification->column_chrom recrystallization Recrystallization purification->recrystallization pure_product Pure this compound column_chrom->pure_product recrystallization->pure_product characterization Characterization (NMR, etc.) pure_product->characterization

Figure 2. General workflow for the synthesis and purification of this compound.

Conclusion

The synthesis of this compound via dehydrohalogenation is a robust and accessible method for producing this important synthetic intermediate. By carefully selecting the appropriate precursor and reaction conditions, and by employing rigorous purification techniques, researchers can obtain high-purity this compound suitable for a wide range of applications in chemical synthesis and materials science. This guide provides a foundational understanding and practical framework for the successful implementation of this synthetic route in a laboratory setting.

An In-depth Technical Guide to the Wittig Reaction Protocol for the Synthesis of 3,5-Dibromostyrene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview and a detailed experimental protocol for the synthesis of 3,5-dibromostyrene via the Wittig reaction. This protocol is designed for researchers in organic synthesis, medicinal chemistry, and materials science who require a reliable method for the preparation of this versatile building block.

Introduction

The Wittig reaction is a powerful and widely used method in organic synthesis for the formation of alkenes from carbonyl compounds.[1] Discovered by Georg Wittig, this reaction utilizes a phosphorus ylide to convert an aldehyde or ketone into an alkene, with the concomitant formation of triphenylphosphine oxide.[2] The reaction's high degree of regioselectivity in placing the double bond makes it an invaluable tool in the synthesis of complex molecules.[3]

This guide focuses on the synthesis of this compound, a valuable intermediate in the preparation of specialized ligands, functionalized macrocycles, and as a monomer for flame-retardant polymers. The protocol herein describes the reaction of 3,5-dibromobenzaldehyde with methylenetriphenylphosphorane, generated in situ from methyltriphenylphosphonium bromide.

Reaction Scheme

The synthesis of this compound via the Wittig reaction proceeds in two main stages: the formation of the phosphorus ylide and the subsequent reaction with the aldehyde.

Step 1: Ylide Formation

Methyltriphenylphosphonium bromide is deprotonated by a strong base, such as potassium tert-butoxide (KOtBu), to form the reactive ylide, methylenetriphenylphosphorane.[1]

Step 2: Wittig Reaction

The nucleophilic ylide attacks the electrophilic carbonyl carbon of 3,5-dibromobenzaldehyde. This is followed by a sequence of steps, including the formation of a betaine intermediate and a four-membered oxaphosphetane ring, which then collapses to yield the desired this compound and triphenylphosphine oxide.[4]

Experimental Protocol

This protocol is a composite procedure based on established Wittig reaction methodologies for aromatic aldehydes.

3.1. Materials and Reagents

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )PuritySupplier
3,5-DibromobenzaldehydeC₇H₄Br₂O263.92≥98%Sigma-Aldrich, Acros Organics, etc.
Methyltriphenylphosphonium bromideC₁₉H₁₈BrP357.23≥98%Sigma-Aldrich, Acros Organics, etc.
Potassium tert-butoxide (KOtBu)C₄H₉KO112.21≥98%Sigma-Aldrich, Acros Organics, etc.
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11Anhydrous, ≥99.9%Sigma-Aldrich, Acros Organics, etc.
Diethyl ether (Et₂O)(C₂H₅)₂O74.12AnhydrousSigma-Aldrich, Acros Organics, etc.
Saturated aqueous ammonium chloride (NH₄Cl)NH₄Cl53.49--
Saturated aqueous sodium chloride (Brine)NaCl58.44--
Anhydrous magnesium sulfate (MgSO₄)MgSO₄120.37--
Silica gelSiO₂60.0860 Å, 230-400 mesh-
HexaneC₆H₁₄86.18ACS grade-
Ethyl acetateC₄H₈O₂88.11ACS grade-

3.2. Equipment

  • Round-bottom flasks (various sizes)

  • Magnetic stirrer and stir bars

  • Schlenk line or nitrogen/argon inlet for inert atmosphere

  • Syringes and needles

  • Cannula for liquid transfer

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography

  • Thin-layer chromatography (TLC) plates and developing chamber

3.3. Detailed Procedure

Ylide Generation:

  • To a flame-dried 100 mL two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add methyltriphenylphosphonium bromide (1.2 equivalents).

  • Under a positive pressure of nitrogen, add 40 mL of anhydrous tetrahydrofuran (THF) via cannula.

  • Stir the resulting suspension at room temperature.

  • Carefully add potassium tert-butoxide (1.1 equivalents) portion-wise to the suspension. The mixture will typically develop a yellow or orange color, indicating the formation of the ylide.

  • Stir the reaction mixture at room temperature for 1 hour to ensure complete ylide formation.

Wittig Reaction:

  • In a separate flame-dried 50 mL round-bottom flask, dissolve 3,5-dibromobenzaldehyde (1.0 equivalent) in 20 mL of anhydrous THF.

  • Slowly add the solution of 3,5-dibromobenzaldehyde to the ylide suspension at room temperature via cannula over 15-20 minutes.

  • Allow the reaction mixture to stir at room temperature for 12-16 hours. Monitor the reaction progress by TLC (e.g., using a 9:1 hexane:ethyl acetate eluent).

Work-up and Purification:

  • Upon completion, quench the reaction by the slow addition of 20 mL of saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and add 50 mL of diethyl ether.

  • Separate the layers and extract the aqueous layer with diethyl ether (2 x 30 mL).

  • Combine the organic layers and wash with water (2 x 40 mL) and then with brine (1 x 40 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product will be a mixture of this compound and triphenylphosphine oxide. Purify the crude product by flash column chromatography on silica gel, eluting with a hexane or a hexane/ethyl acetate gradient to isolate the pure this compound.

Data Presentation

Table 1: Physical and Spectroscopic Data of Key Compounds

CompoundAppearanceMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
3,5-DibromobenzaldehydeOff-white to yellow solid263.9286-89-
Methyltriphenylphosphonium bromideWhite to off-white solid357.23230-233-
This compoundWhite low melting solid or colorless oil261.9424-26115-117 @ 2 mmHg
Triphenylphosphine oxideWhite crystalline solid278.28154-158360

Table 2: Representative Reaction Parameters and Expected Outcome

ParameterValue/ConditionNotes
Reactant Molar Ratios
3,5-Dibromobenzaldehyde1.0 eqLimiting reagent.
Methyltriphenylphosphonium bromide1.1 - 1.5 eqA slight excess ensures complete consumption of the aldehyde.
Potassium tert-butoxide1.0 - 1.2 eqRelative to the phosphonium salt.
Reaction Conditions
SolventAnhydrous THFEnsures solubility of reagents and intermediates.
TemperatureRoom TemperatureMild conditions are generally sufficient.
Reaction Time12 - 24 hoursMonitor by TLC for completion.
Purification
MethodFlash Column ChromatographyEffective for separating the product from triphenylphosphine oxide.
EluentHexane or Hexane/Ethyl AcetateA non-polar eluent system is typically effective.
Expected Yield 60-90%Yields can vary based on reaction scale and purity of reagents.

Visualizations

Experimental Workflow Diagram

Wittig_Synthesis_Workflow reagents Reagents: - Methyltriphenylphosphonium bromide - Potassium tert-butoxide - Anhydrous THF ylide_formation Ylide Formation (1 hr, RT, N2 atm) reagents->ylide_formation wittig_reaction Wittig Reaction (12-16 hr, RT) ylide_formation->wittig_reaction Add aldehyde solution aldehyde 3,5-Dibromobenzaldehyde in Anhydrous THF aldehyde->wittig_reaction quench Quench (aq. NH4Cl) wittig_reaction->quench extraction Extraction (Et2O / Water) quench->extraction purification Purification (Column Chromatography) extraction->purification Crude Product product This compound (Final Product) purification->product Pure Product

Caption: Workflow for the synthesis of this compound.

Signaling Pathway (Reaction Mechanism)

Wittig_Mechanism phosphonium [Ph3P+-CH3] Br- ylide Ph3P=CH2 (Ylide) phosphonium->ylide + Base - HBr, - tBuOH base KOtBu base->ylide betaine Betaine Intermediate ylide->betaine + Aldehyde aldehyde 3,5-Dibromobenzaldehyde aldehyde->betaine oxaphosphetane Oxaphosphetane betaine->oxaphosphetane Ring Closure styrene This compound oxaphosphetane->styrene Decomposition phosphine_oxide Ph3P=O oxaphosphetane->phosphine_oxide Decomposition

Caption: Simplified mechanism of the Wittig reaction.

Safety Considerations

  • Potassium tert-butoxide is a strong base and is corrosive. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses. It is also moisture-sensitive.

  • Anhydrous solvents like THF and diethyl ether are flammable and should be handled in a well-ventilated fume hood away from ignition sources.

  • Methyltriphenylphosphonium bromide can be irritating to the eyes, respiratory system, and skin. Avoid inhalation of dust and contact with skin and eyes.

  • Always perform reactions under an inert atmosphere (nitrogen or argon) when using anhydrous solvents and moisture-sensitive reagents.

This guide provides a robust framework for the synthesis of this compound. Researchers should adapt the protocol as needed based on their laboratory conditions and available equipment, always prioritizing safety and good laboratory practices.

References

An In-depth Technical Guide to 3,5-Dibromostyrene: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dibromostyrene is a halogenated aromatic compound that serves as a versatile synthetic intermediate in various fields of chemical research, including materials science and medicinal chemistry. Its unique structural features, characterized by a vinyl group and two bromine atoms on the phenyl ring, provide multiple reactive sites for a wide range of chemical transformations. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and purification, and an exploration of its applications, particularly in the realm of drug discovery and development.

Physical and Chemical Properties

Table 1: Physical and Chemical Properties of this compound
PropertyValueSource(s)
IUPAC Name 1,3-dibromo-5-ethenylbenzene[3]
CAS Number 120359-56-0[1]
Molecular Formula C₈H₆Br₂[1][3]
Molecular Weight 261.94 g/mol [1][3]
Appearance White low melting solid[2]
Storage Temperature 2-8°C[2]
Solubility Soluble in dichloromethane.N/A

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound. While a complete set of experimentally validated spectra with peak assignments is not available in a single source, the expected spectral features based on its structure are outlined below.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of this compound is expected to show distinct signals for the vinyl and aromatic protons. The vinyl protons will appear as a characteristic set of multiplets in the olefinic region, while the aromatic protons will present as multiplets in the aromatic region, with coupling patterns dictated by their positions on the dibrominated ring.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule. Distinct signals are expected for the two vinyl carbons and the six aromatic carbons, with the chemical shifts of the brominated carbons being significantly influenced by the halogen atoms.

FT-IR Spectroscopy (Predicted)

The infrared spectrum of this compound will exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule. Key expected peaks include C-H stretching from the vinyl and aromatic groups, C=C stretching of the vinyl and aromatic moieties, and the C-Br stretching vibrations.

Mass Spectrometry (Predicted)

The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight. Due to the presence of two bromine atoms, the molecular ion peak will exhibit a characteristic isotopic pattern (M, M+2, M+4) with relative intensities of approximately 1:2:1, which is a hallmark of dibrominated compounds. Fragmentation patterns would likely involve the loss of bromine atoms and the vinyl group.

Chemical Reactivity and Synthesis

This compound is a valuable building block due to its multiple reactive sites. The vinyl group can undergo polymerization and various addition reactions, while the bromine atoms are amenable to a range of cross-coupling reactions.

Key Reactions
  • Suzuki Coupling: The bromine atoms on the aromatic ring can readily participate in palladium-catalyzed Suzuki cross-coupling reactions with boronic acids. This allows for the introduction of a wide variety of aryl, heteroaryl, or vinyl substituents, making it a powerful tool for the synthesis of complex molecules.[4]

  • Heck Coupling: The vinyl group can undergo Heck coupling reactions with aryl or vinyl halides, enabling the formation of new carbon-carbon bonds and the synthesis of substituted stilbenes and other conjugated systems.

  • Wittig Reaction: While not a reaction of this compound itself, the Wittig reaction is a primary method for its synthesis. The reaction of 3,5-dibromobenzaldehyde with a phosphorus ylide, such as methylenetriphenylphosphorane, provides a direct route to the formation of the vinyl group.[4]

Experimental Protocol: Synthesis of this compound via Wittig Reaction

A common method for the synthesis of this compound is the Wittig reaction, starting from 3,5-dibromobenzaldehyde.[4]

Materials:

  • 3,5-Dibromobenzaldehyde

  • Methyltriphenylphosphonium bromide

  • Potassium tert-butoxide

  • Anhydrous Tetrahydrofuran (THF)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk line)

  • Magnetic stirrer and heating mantle

Procedure:

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend methyltriphenylphosphonium bromide in anhydrous THF.

  • Cool the suspension in an ice bath and slowly add potassium tert-butoxide portion-wise. The color of the reaction mixture will typically change to a deep yellow or orange, indicating the formation of the ylide.

  • Stir the mixture at room temperature for 1-2 hours to ensure complete ylide formation.

  • In a separate flask, dissolve 3,5-dibromobenzaldehyde in a minimal amount of anhydrous THF.

  • Slowly add the solution of 3,5-dibromobenzaldehyde to the ylide solution at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Purification:

The crude this compound can be purified by column chromatography on silica gel, typically using a non-polar eluent system such as hexane or a mixture of hexane and ethyl acetate.

Diagram: Wittig Reaction for the Synthesis of this compound

Caption: Wittig reaction workflow for synthesizing this compound.

Applications in Drug Development

The structural features of this compound make it a valuable scaffold for the synthesis of biologically active molecules. The ability to selectively functionalize the bromine atoms and the vinyl group allows for the creation of diverse chemical libraries for drug discovery screening.

Role as a Synthetic Intermediate

This compound can serve as a starting material for the synthesis of complex molecules with potential therapeutic applications. For instance, the dibrominated aromatic ring can be a core structure for the development of kinase inhibitors, where substituents at the 3- and 5-positions can be tailored to interact with specific amino acid residues in the kinase active site.

Signaling Pathway Diagram: Potential Application in Kinase Inhibitor Synthesis

The following diagram illustrates a hypothetical signaling pathway where a kinase is a key therapeutic target, and how a molecule synthesized from a 3,5-disubstituted scaffold could potentially act as an inhibitor.

Kinase_Inhibition cluster_pathway Cellular Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Kinase Downstream Kinase Receptor->Kinase Phosphorylation TranscriptionFactor Transcription Factor Kinase->TranscriptionFactor Activation CellProliferation Cell Proliferation TranscriptionFactor->CellProliferation Inhibitor Kinase Inhibitor (Synthesized from 3,5-disubstituted scaffold) Inhibitor->Kinase Inhibition

Caption: Inhibition of a kinase signaling pathway by a synthetic molecule.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in organic synthesis and drug discovery. Its well-defined reactive sites allow for predictable and controlled chemical modifications, making it an attractive starting material for the construction of complex molecular architectures. Further research into its physical properties and the development of more efficient synthetic routes will undoubtedly expand its applications in both academic and industrial research settings.

References

A Technical Guide to Commercial Sourcing and Purity Verification of 3,5-Dibromostyrene for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the procurement of high-purity reagents is a critical first step in ensuring the validity and success of their work. 3,5-Dibromostyrene is a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical compounds and functional materials. This guide provides an in-depth overview of commercial suppliers of high-purity this compound and details the analytical methodologies required to verify its purity.

Commercial Suppliers of this compound

Several chemical suppliers offer this compound for research and development purposes. While many suppliers indicate a high purity suitable for these applications, the exact purity is often lot-dependent. Researchers are strongly advised to request a Certificate of Analysis (CoA) for the specific lot they intend to purchase to obtain precise quantitative data. The following table summarizes key commercial suppliers and the typical information they provide.

SupplierProduct NameCAS NumberMolecular FormulaAdditional Information
LGC Standards This compound120359-56-0C₈H₆Br₂Offered as a pharmaceutical analytical testing standard. A Certificate of Analysis is available.[1]
Santa Cruz Biotechnology This compound120359-56-0C₈H₆Br₂Intended for research use only. Purity data is lot-specific and provided on the Certificate of Analysis.[2]
Pharmaffiliates This compound120359-56-0C₈H₆Br₂Marketed as a reference standards supplier. Described as a white low melting solid.[3]
Benchchem This compound120359-56-0C₈H₆Br₂Stated as being for Research Use Only.[4]

Experimental Protocols for Purity Determination

The purity of this compound can be rigorously assessed using several analytical techniques. The most common and effective methods are Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile impurities.

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in a volatile organic solvent (e.g., dichloromethane or hexane) at a concentration of approximately 1 mg/mL.

  • Instrumentation and Conditions:

    • GC System: A gas chromatograph equipped with a DB-5 fused silica capillary column (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Inlet: Split/splitless injector at 250°C with a split ratio of 20:1.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program: Initial temperature of 50°C, hold for 2 minutes, ramp to 280°C at a rate of 15°C/min, and hold for 5 minutes.

    • MS Transfer Line: 280°C.

    • Ion Source: Electron Ionization (EI) at 70 eV and 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-450.

  • Data Analysis: The purity is determined by the area percentage of the this compound peak relative to the total area of all observed peaks. The mass spectrum of the main peak should be consistent with the molecular weight and fragmentation pattern of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is well-suited for the analysis of non-volatile or thermally labile impurities.

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in the mobile phase at a concentration of approximately 1 mg/mL.

  • Instrumentation and Conditions:

    • HPLC System: An HPLC system equipped with a UV detector.

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and water is recommended. For instance, start with a 50:50 (v/v) mixture of acetonitrile and water, and increase the acetonitrile concentration to 95% over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detector: UV-Vis detector set to a wavelength of 210 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: Purity is calculated based on the peak area percentage of this compound.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that can determine the absolute purity of a substance without the need for a specific reference standard of the analyte itself.

Methodology:

  • Sample Preparation: Accurately weigh approximately 10-20 mg of the this compound sample and a certified internal standard (e.g., maleic acid or dimethyl sulfone) into a clean, dry NMR tube. Add a known volume of a suitable deuterated solvent (e.g., Chloroform-d) to completely dissolve both the sample and the internal standard.

  • Instrumentation and Conditions:

    • NMR Spectrometer: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

    • Parameters: Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest for accurate integration.

  • Data Analysis: The purity of this compound is calculated by comparing the integral of a well-resolved proton signal from the analyte to the integral of a known signal from the certified internal standard.

Visualizing Workflows and Pathways

Supplier Selection Workflow

The following diagram illustrates a logical workflow for selecting a commercial supplier of high-purity this compound.

Supplier Selection Workflow for this compound A Identify Potential Suppliers B Request Certificate of Analysis (CoA) for Current Lot A->B C Review Purity and Impurity Profile B->C F Purity Meets Requirements? C->F D Compare Pricing and Availability E Select Supplier and Place Order D->E F->D Yes G Return to Supplier Identification F->G No G->A

Caption: A flowchart for the systematic selection of a this compound supplier.

Purity Verification Workflow

This diagram outlines the experimental workflow for the analytical verification of this compound purity.

Purity Verification Workflow for this compound A Receive this compound Sample B Prepare Samples for Analysis (GC-MS, HPLC, qNMR) A->B C Perform GC-MS Analysis B->C D Perform HPLC Analysis B->D E Perform qNMR Analysis B->E F Analyze and Consolidate Data C->F D->F E->F G Does Purity Meet Experimental Threshold? F->G H Proceed with Synthesis/Experiment G->H Yes I Contact Supplier/Quarantine Lot G->I No

Caption: An overview of the analytical steps for verifying the purity of a this compound sample.

References

An In-Depth Technical Guide to the Reactivity of Bromine Atoms in 3,5-Dibromostyrene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dibromostyrene is a versatile bifunctional building block in organic synthesis, offering two reactive bromine atoms and a polymerizable vinyl group. Its utility in the construction of complex molecular architectures, functional polymers, and pharmacologically active compounds is significant. This technical guide provides a comprehensive overview of the reactivity of the bromine atoms in this compound, focusing on palladium-catalyzed cross-coupling reactions. Given the symmetrical nature of the molecule, the initial reactivity of the two bromine atoms is identical. The key to its synthetic utility lies in the selective mono- or di-functionalization, which is governed by careful control of reaction conditions. This guide will delve into the principles of this selectivity and provide detailed experimental frameworks for key transformations.

Core Concepts: Reactivity and Selectivity

In this compound, the two bromine atoms are chemically equivalent. Therefore, in a cross-coupling reaction, the initial oxidative addition of a palladium(0) catalyst can occur at either C-Br bond with equal probability. The primary challenge and synthetic opportunity lie in controlling the extent of the reaction to favor either mono- or di-substituted products.

Mono-substitution vs. Di-substitution:

  • Statistical Distribution: With one equivalent of the coupling partner, a statistical mixture of mono-substituted product, di-substituted product, and unreacted starting material is expected. Achieving high selectivity for the mono-adduct often requires using a sub-stoichiometric amount of the coupling partner and carefully controlled reaction times.

  • Electronic and Steric Effects of the First Substituent: Once the first bromine atom has been replaced, the symmetry of the molecule is broken. The newly introduced group will exert electronic and steric effects on the remaining bromine atom, influencing its reactivity in a subsequent coupling reaction.

    • Electron-donating groups will generally increase the electron density of the aromatic ring, potentially making the second oxidative addition slightly more difficult.

    • Electron-withdrawing groups will decrease the electron density, which can facilitate the second oxidative addition.

    • Steric hindrance from a bulky first substituent can significantly hinder the approach of the palladium catalyst to the second bromine atom, favoring mono-substitution.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atoms of this compound are amenable to a variety of palladium-catalyzed cross-coupling reactions, which are fundamental tools for carbon-carbon and carbon-heteroatom bond formation.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organohalide.[1]

Reaction Principle: The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst.

Suzuki_Miyaura_Coupling

Experimental Protocol (General):

ParameterDescription
Reactants This compound (1.0 equiv.), Arylboronic acid (1.1-1.5 equiv. for di-substitution; 0.8-1.0 equiv. for mono-substitution), Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄; 2.0-3.0 equiv.).
Catalyst Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ with a phosphine ligand; typically 1-5 mol%).
Solvent Anhydrous and degassed solvent mixture (e.g., Toluene/Water, Dioxane/Water; typically 4:1 to 10:1 ratio).
Temperature 80-110 °C.
Atmosphere Inert (Argon or Nitrogen).
Procedure To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and the base. Add the palladium catalyst and solvent. Seal the vessel and heat with vigorous stirring. Monitor progress by TLC or GC-MS. Upon completion, cool, dilute with an organic solvent, wash with water and brine, dry the organic layer, and concentrate. Purify by column chromatography.[2]
Heck Reaction

The Heck reaction couples the aryl bromide with an alkene to form a new, substituted alkene.[3]

Reaction Principle: The mechanism involves oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by coordination and migratory insertion of the alkene, and finally β-hydride elimination to release the product.

Heck_Reaction

Experimental Protocol (General):

ParameterDescription
Reactants This compound (1.0 equiv.), Alkene (e.g., styrene, acrylate; 1.2-1.5 equiv.), Base (e.g., K₂CO₃, Et₃N; 2.0 equiv.).
Catalyst Palladium(II) Acetate (Pd(OAc)₂; typically 2 mol%).
Solvent Anhydrous N,N-Dimethylformamide (DMF).
Temperature 120 °C.
Atmosphere Inert (Argon or Nitrogen).
Procedure To a dry Schlenk flask, add this compound, the base, and the palladium catalyst. Add the solvent followed by the alkene. Seal the flask and heat with vigorous stirring. Monitor the reaction by TLC or GC-MS. After completion, cool the mixture, dilute with water, and extract with an organic solvent. Wash the combined organic layers, dry, and concentrate. Purify by column chromatography.[4]
Sonogashira Coupling

The Sonogashira coupling is used to form a carbon-carbon bond between the aryl bromide and a terminal alkyne.[5]

Reaction Principle: This reaction is co-catalyzed by palladium and copper complexes. The catalytic cycle involves oxidative addition to the palladium center, followed by transmetalation with a copper acetylide intermediate.

Sonogashira_Coupling

Experimental Protocol (General):

ParameterDescription
Reactants This compound (1.0 equiv.), Terminal alkyne (1.1-1.5 equiv.), Base (e.g., Et₃N, DIPA; used as solvent or co-solvent).
Catalyst Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%) and a Copper(I) co-catalyst (e.g., CuI, 1-10 mol%).
Solvent Anhydrous and deoxygenated solvent such as THF or DMF.
Temperature Room temperature to 80 °C.
Atmosphere Inert (Argon or Nitrogen).
Procedure To a Schlenk flask, add this compound, the palladium catalyst, and the copper co-catalyst. Add the solvent and the base, followed by the terminal alkyne. Stir the reaction at the desired temperature and monitor by TLC or GC-MS. Upon completion, filter the reaction mixture, concentrate the filtrate, and purify the residue by column chromatography.[6]
Stille Coupling

The Stille reaction involves the coupling of the aryl bromide with an organotin compound.[7]

Reaction Principle: The catalytic cycle is similar to the Suzuki coupling, involving oxidative addition, transmetalation with the organostannane, and reductive elimination.

Stille_Coupling

Experimental Protocol (General):

ParameterDescription
Reactants This compound (1.0 equiv.), Organostannane (e.g., aryltributyltin; 1.1-1.2 equiv.).
Catalyst Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃ with a phosphine ligand; 1-2 mol%).
Solvent Anhydrous and degassed toluene or THF.
Temperature 90-110 °C.
Atmosphere Inert (Argon or Nitrogen).
Procedure In a Schlenk tube, dissolve this compound and the organostannane in the solvent. Add the palladium catalyst. Seal the tube and heat with stirring. Monitor the reaction by TLC or GC-MS. After cooling, the solvent is evaporated, and the product is isolated by column chromatography.[8]
Buchwald-Hartwig Amination

This reaction forms a carbon-nitrogen bond between the aryl bromide and an amine.[9]

Reaction Principle: The catalytic cycle involves oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination.

Buchwald_Hartwig_Amination

Experimental Protocol (General):

ParameterDescription
Reactants This compound (1.0 equiv.), Amine (1.2-1.5 equiv.), Strong, non-nucleophilic base (e.g., NaOtBu, LiHMDS; 1.4-2.0 equiv.).
Catalyst Palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) and a bulky electron-rich phosphine ligand (e.g., XPhos, SPhos, RuPhos; 1-4 mol% Pd).
Solvent Anhydrous and deoxygenated toluene or dioxane.
Temperature 80-110 °C.
Atmosphere Inert (Argon or Nitrogen).
Procedure In a glovebox or under an inert atmosphere, combine the palladium precursor, ligand, and base in a Schlenk tube. Add the solvent, this compound, and the amine. Seal the tube and heat with stirring. After the reaction is complete, cool to room temperature, dilute with an organic solvent, and wash with water. Dry the organic layer, concentrate, and purify by column chromatography.[1][10]

Quantitative Data Summary

Specific quantitative data for the selective mono- versus di-functionalization of this compound is not extensively reported in the literature. The outcomes are highly dependent on the specific reaction conditions, including the stoichiometry of the reagents, catalyst system, temperature, and reaction time. The following table provides a generalized expectation of outcomes based on the principles of cross-coupling on symmetric dihaloarenes.

ReactionExpected Outcome for Mono-substitutionExpected Outcome for Di-substitutionKey Factors for Selectivity
Suzuki-Miyaura Achievable with ≤1.0 equiv. of boronic acid and careful monitoring.Generally high yields with >2.0 equiv. of boronic acid.Stoichiometry of boronic acid, reaction time, catalyst loading.
Heck Possible with controlled stoichiometry of the alkene.High yields with excess alkene.Alkene stoichiometry, reaction time.
Sonogashira Can be achieved with controlled alkyne stoichiometry.Generally good yields with excess alkyne.Alkyne stoichiometry, reaction temperature, catalyst system.
Stille Attainable with ≤1.0 equiv. of organostannane.High yields with >2.0 equiv. of organostannane.Stoichiometry of the organostannane.
Buchwald-Hartwig Challenging due to high reactivity; may require a limiting amount of amine and short reaction times.Generally efficient with >2.0 equiv. of amine.Amine stoichiometry, base strength, ligand choice.

Conclusion

This compound is a valuable building block whose synthetic potential is unlocked through the selective functionalization of its two equivalent bromine atoms. While the initial reactivity is identical, the introduction of the first substituent paves the way for a second, electronically and sterically influenced transformation. Mastery of mono- versus di-substitution through careful control of stoichiometry and reaction conditions is paramount. The palladium-catalyzed cross-coupling reactions outlined in this guide provide a powerful toolkit for the derivatization of this compound, enabling the synthesis of a wide array of complex molecules and materials for applications in drug discovery and materials science. Further research into the precise quantitative outcomes of these reactions on this compound will undoubtedly expand its utility and application.

References

Navigating the Risks: A Technical Guide to the Safe Handling of 3,5-Dibromostyrene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive health and safety guidelines for the handling of 3,5-Dibromostyrene. Designed for laboratory and drug development settings, this document outlines the potential hazards, provides detailed experimental protocols for safe handling, and offers emergency procedures to mitigate risks associated with this compound. All quantitative data is presented in structured tables for clarity, and key processes are visualized using diagrams to ensure a thorough understanding of the required safety measures.

Understanding the Hazard Profile of this compound

Physicochemical Properties

Understanding the physical and chemical properties of this compound is fundamental to its safe handling.

PropertyValueSource
Molecular Formula C₈H₆Br₂[5][6]
Molecular Weight 261.94 g/mol [1][5][6][7]
Appearance White to light yellow low melting solid or liquid[1][4]
CAS Number 120359-56-0[1][5][6]
Synonyms 1,3-Dibromo-5-ethenylbenzene, 1,3-Dibromo-5-vinylbenzene[1][5]
Storage Temperature 2-8°C in an amber vial, under inert atmosphere[1][8]
Health Hazard Information

Based on safety data sheets for this compound and related compounds, the following health hazards are identified:

HazardClassificationGHS Statements
Skin Corrosion/Irritation Category 2H315: Causes skin irritation
Serious Eye Damage/Irritation Category 2H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure) Category 3 (Respiratory system)H335: May cause respiratory irritation

Note: This classification is based on available Safety Data Sheets and may not be exhaustive. All chemicals of unknown toxicity should be handled with the utmost care.

Metabolic Pathway and Toxicological Mechanism

The toxicity of styrene and its derivatives is often linked to their metabolic activation in the body.[9][10] Styrene is metabolized by cytochrome P450 (CYP) enzymes, primarily CYP2E1, to form a reactive intermediate, styrene-7,8-oxide.[7][9][11] This epoxide is a known mutagen and is implicated in the toxic effects of styrene.[1][10] The detoxification of styrene-7,8-oxide is primarily carried out by glutathione S-transferase (GST), which conjugates it with glutathione for excretion.[1]

Below is a diagram illustrating the proposed metabolic pathway for this compound, based on the known metabolism of styrene.

Metabolic Pathway of this compound Proposed Metabolic Pathway of this compound cluster_activation Metabolic Activation cluster_detoxification Detoxification cluster_effects Cellular Effects This compound This compound This compound-7,8-oxide This compound-7,8-oxide (Reactive Intermediate) This compound->this compound-7,8-oxide Cytochrome P450 (e.g., CYP2E1) Glutathione Conjugate Glutathione Conjugate This compound-7,8-oxide->Glutathione Conjugate Glutathione S-Transferase (GST) DNA Adducts DNA Adducts This compound-7,8-oxide->DNA Adducts Genotoxicity Excretion Excretion Glutathione Conjugate->Excretion Cellular Damage Cellular Damage DNA Adducts->Cellular Damage PPE Workflow Personal Protective Equipment (PPE) Workflow Start Start Assess Hazards Assess Chemical Hazards (Irritant, Volatile) Start->Assess Hazards Select Eye/Face Protection Select Eye/Face Protection (Goggles & Face Shield) Assess Hazards->Select Eye/Face Protection Select Hand Protection Select Hand Protection (Chemical-Resistant Gloves) Assess Hazards->Select Hand Protection Select Body Protection Select Body Protection (Lab Coat) Assess Hazards->Select Body Protection Work in Fume Hood Work in a Certified Chemical Fume Hood Assess Hazards->Work in Fume Hood Inspect PPE Inspect PPE for Damage Select Eye/Face Protection->Inspect PPE Select Hand Protection->Inspect PPE Select Body Protection->Inspect PPE Work in Fume Hood->Inspect PPE Don PPE Don PPE Correctly Inspect PPE->Don PPE Handle Chemical Proceed with Handling Don PPE->Handle Chemical Doff PPE Doff PPE Correctly Handle Chemical->Doff PPE Wash Hands Wash Hands Thoroughly Doff PPE->Wash Hands End End Wash Hands->End Spill Response Workflow Spill Response Workflow for this compound Spill Occurs Spill Occurs Assess Spill Size Assess Spill Size and Risk Spill Occurs->Assess Spill Size Small Spill Small, Manageable Spill? Assess Spill Size->Small Spill Large Spill Large or Unmanageable Spill Small Spill->Large Spill No Don PPE Don Appropriate PPE Small Spill->Don PPE Yes Evacuate and Alert Evacuate Area and Alert Supervisor/Emergency Services Large Spill->Evacuate and Alert End End Evacuate and Alert->End Contain Spill Contain Spill with Inert Absorbent Material Don PPE->Contain Spill Collect Waste Collect Absorbed Material into Hazardous Waste Container Contain Spill->Collect Waste Decontaminate Area Decontaminate Spill Area Collect Waste->Decontaminate Area Ventilate Ensure Adequate Ventilation Decontaminate Area->Ventilate Ventilate->End

References

Alternative names and synonyms for 3,5-Dibromostyrene

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 3,5-Dibromostyrene: Nomenclature, Properties, and Synthesis

For researchers, scientists, and drug development professionals, this compound is a valuable chemical intermediate. This technical guide provides a comprehensive overview of its alternative names, chemical properties, and a detailed experimental protocol for its synthesis.

Nomenclature: Alternative Names and Synonyms

This compound is known by several alternative names and synonyms in chemical literature and commercial catalogs. The primary and most systematic name is its IUPAC designation.

IUPAC Name: 1,3-dibromo-5-ethenylbenzene[1]

Common Synonyms:

  • 1,3-Dibromo-5-vinylbenzene[1]

  • Benzene, 1,3-dibromo-5-ethenyl-[1]

  • 1,3-Dibromo-5-vinyl-benzene[1]

Other Identifiers:

  • CAS Number: 120359-56-0[1][2]

  • PubChem CID: 18690343[1]

  • UNII: 224BN365J3[1]

  • DSSTox Substance ID: DTXSID90595612[1]

  • Nikkaji Number: J455.490F[1]

The relationships between these identifiers are illustrated in the diagram below.

G cluster_main This compound Identifiers cluster_names Nomenclature cluster_db Database Identifiers Compound This compound C8H6Br2 IUPAC IUPAC Name | 1,3-dibromo-5-ethenylbenzene Compound:name->IUPAC Synonyms Synonyms | {1,3-Dibromo-5-vinylbenzene | Benzene, 1,3-dibromo-5-ethenyl-} Compound:name->Synonyms CAS CAS Number | 120359-56-0 Compound:formula->CAS PubChem PubChem CID | 18690343 Compound:formula->PubChem OtherDB Other DB IDs | {UNII: 224BN365J3 | DSSTox: DTXSID90595612} Compound:formula->OtherDB

Figure 1. Chemical Identifiers for this compound

Quantitative Data

The key chemical and physical properties of this compound are summarized in the table below for easy reference.

PropertyValueCitations
Molecular Formula C₈H₆Br₂[1][2]
Molecular Weight 261.94 g/mol [1][2]
Appearance White low melting solid[3]
Storage Temperature 2-8°C in an amber vial, under refrigeration[3]
Exact Mass 259.88363 Da[1]
InChI InChI=1S/C8H6Br2/c1-2-6-3-7(9)5-8(10)4-6/h2-5H,1H2[1][4]
InChIKey OITDEAXLQUVPQW-UHFFFAOYSA-N[1][4]
Canonical SMILES C=CC1=CC(=CC(=C1)Br)Br[1][4]

Experimental Protocol: Synthesis via Wittig Reaction

This compound can be synthesized from 3,5-dibromobenzaldehyde through the Wittig reaction. This reaction is a widely used method for creating a carbon-carbon double bond by reacting an aldehyde or ketone with a phosphorus ylide (Wittig reagent).[5][6][7][8][9]

Objective: To synthesize this compound from 3,5-dibromobenzaldehyde.

Materials:

  • Methyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) in hexanes

  • 3,5-Dibromobenzaldehyde

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Equipment:

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Reflux condenser

  • Nitrogen or argon gas inlet

  • Syringes

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

Step 1: Preparation of the Phosphorus Ylide (Wittig Reagent)

  • In a flame-dried, two-neck round-bottom flask under an inert atmosphere (nitrogen or argon), suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF.

  • Cool the suspension to 0°C using an ice bath.

  • Slowly add n-butyllithium (1.0 equivalent) dropwise via syringe to the stirred suspension. The formation of the ylide is indicated by the appearance of a deep orange or yellow color.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.

Step 2: Wittig Reaction

  • In a separate flame-dried flask under an inert atmosphere, dissolve 3,5-dibromobenzaldehyde (1.0 equivalent) in anhydrous THF.

  • Cool the aldehyde solution to 0°C.

  • Slowly transfer the prepared ylide solution from Step 1 into the aldehyde solution via cannula or syringe.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

Step 3: Work-up and Purification

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of THF).

  • Combine the organic layers and wash with brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • The crude product will contain the desired this compound and triphenylphosphine oxide as a major byproduct.

  • Purify the crude product by flash column chromatography on silica gel, typically using a non-polar eluent system such as hexanes or a hexanes/ethyl acetate gradient.

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound.

The workflow for this synthesis is depicted in the following diagram.

G cluster_ylide Ylide Preparation cluster_wittig Wittig Reaction cluster_purification Work-up & Purification ylide_start Methyltriphenylphosphonium bromide in THF add_nBuLi Add n-BuLi at 0°C ylide_start->add_nBuLi stir_ylide Stir at RT for 1-2h add_nBuLi->stir_ylide ylide_product Phosphorus Ylide (Wittig Reagent) stir_ylide->ylide_product mix Combine Ylide and Aldehyde ylide_product->mix Add to Aldehyde aldehyde_start 3,5-Dibromobenzaldehyde in THF cool_aldehyde Cool to 0°C aldehyde_start->cool_aldehyde cool_aldehyde->mix quench Quench with NH4Cl(aq) mix->quench react Stir overnight at RT react->mix extract Extract with Diethyl Ether quench->extract dry Dry (MgSO4) & Concentrate extract->dry chromatography Flash Column Chromatography dry->chromatography final_product Pure this compound chromatography->final_product

Figure 2. Synthetic Workflow for this compound via Wittig Reaction

Biological Activity and Signaling Pathways

As of the current scientific literature, there is no specific information detailing the biological activity of this compound or its direct involvement in modulating cellular signaling pathways. This compound is primarily used as a building block in organic synthesis, for example, in the preparation of specialized ligands and macrocycles.[3][4]

For drug development professionals, understanding how novel compounds interact with key cellular signaling pathways is crucial. Many therapeutic agents are designed to target dysregulated pathways in diseases like cancer. One such critical pathway is the MAPK/ERK pathway, which is involved in cell proliferation, differentiation, and survival.

Below is a generalized diagram of the MAPK/ERK signaling pathway. It is important to note that this is a representative example, and there is no published evidence directly linking this compound to the modulation of this pathway.

G cluster_pathway Example: MAPK/ERK Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor Grb2 Grb2 Receptor->Grb2 P SOS SOS Grb2->SOS Ras Ras SOS->Ras GTP Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK P ERK ERK1/2 MEK->ERK P Nucleus Nucleus ERK->Nucleus Transcription Gene Transcription (Proliferation, Survival) Nucleus->Transcription

Figure 3. Generalized MAPK/ERK Signaling Pathway (Illustrative Example)

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions of 3,5-Dibromostyrene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing Suzuki-Miyaura cross-coupling reactions using 3,5-dibromostyrene. This versatile building block allows for selective mono- or di-arylation, offering a pathway to a diverse range of novel styrene derivatives and complex molecular architectures valuable in drug discovery and materials science.

Introduction

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an organohalide and an organoboron compound. For a substrate such as this compound, the two bromine atoms offer sites for sequential or double coupling, enabling the synthesis of mono- and di-substituted styrenes. The reaction generally proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. Careful control of reaction conditions and stoichiometry is crucial for achieving the desired product selectivity.

Data Presentation: Reaction Conditions and Yields

The following tables summarize representative conditions for the mono- and di-arylation of this compound. Yields can vary depending on the specific boronic acid used and the precise reaction conditions.

Table 1: Representative Conditions for Mono-arylation of this compound

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃ (2.0)Toluene/H₂O (4:1)9012~70-80
24-Methoxyphenylboronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄ (3.0)1,4-Dioxane/H₂O (5:1)1008~75-85
33-Thienylboronic acidPd(dppf)Cl₂ (3)-Cs₂CO₃ (2.5)DMF/H₂O (10:1)8516~65-75
44-Vinylphenylboronic acidPd(OAc)₂ (2)XPhos (4)K₃PO₄ (3.0)Toluene/H₂O (4:1)10010~70-80

Table 2: Representative Conditions for Di-arylation of this compound

EntryArylboronic Acid (equiv.)Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acid (2.5)Pd(PPh₃)₄ (5)-K₂CO₃ (4.0)Toluene/H₂O (4:1)10024>90
24-Methylphenylboronic acid (2.5)Pd₂(dba)₃ (4)SPhos (8)K₃PO₄ (5.0)1,4-Dioxane/H₂O (5:1)11020>90
32-Naphthylboronic acid (3.0)Pd(dppf)Cl₂ (5)-Cs₂CO₃ (5.0)DMF/H₂O (10:1)9524~85-95
44-Fluorophenylboronic acid (2.5)Pd(OAc)₂ (4)XPhos (8)K₃PO₄ (5.0)Toluene/H₂O (4:1)11018>90

Experimental Protocols

Protocol 1: General Procedure for Selective Mono-arylation of this compound

This protocol is designed to favor the formation of the mono-arylated product by using a limited amount of the boronic acid.

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic acid (1.0-1.2 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0-3.0 equiv.)

  • Degassed solvent (e.g., Toluene/H₂O, 1,4-Dioxane/H₂O)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for air-sensitive reactions (Schlenk flask or sealed tube)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Evacuate and backfill the flask with inert gas three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion (typically when the starting material is consumed), cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the mono-arylated product.

Protocol 2: General Procedure for Di-arylation of this compound

This protocol is designed to achieve complete di-substitution by using an excess of the boronic acid.

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic acid (2.2-3.0 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 4.0-5.0 equiv.)

  • Degassed solvent (e.g., Toluene/H₂O, 1,4-Dioxane/H₂O)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for air-sensitive reactions (Schlenk flask or sealed tube)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and the base.

  • Add the arylboronic acid to the flask.

  • Evacuate and backfill the flask with inert gas three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to a higher temperature (typically 100-110 °C) with vigorous stirring.

  • Monitor the reaction for the disappearance of the mono-arylated intermediate by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Follow the workup and purification steps as described in Protocol 1 to isolate the di-arylated product.

Mandatory Visualizations

Suzuki_Catalytic_Cycle cluster_cycle Pd0 Pd(0)L₂ PdII_Complex Ar-Pd(II)L₂-X Pd0->PdII_Complex Oxidative Addition ArylHalide Ar-X (this compound) OxAdd Oxidative Addition PdII_Aryl_Complex Ar-Pd(II)L₂-R PdII_Complex->PdII_Aryl_Complex Transmetalation BoronicAcid R-B(OR)₂ Base Base (e.g., K₂CO₃) Transmetalation Transmetalation PdII_Aryl_Complex->Pd0 Reductive Elimination Product Ar-R (Coupled Product) PdII_Aryl_Complex->Product RedElim Reductive Elimination

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start: Assemble Reactants (this compound, Boronic Acid, Catalyst, Base) inert_atm Establish Inert Atmosphere (Evacuate & Backfill with Ar/N₂) start->inert_atm add_solvent Add Degassed Solvent inert_atm->add_solvent heating Heat to Reaction Temperature (80-110 °C) with Stirring add_solvent->heating monitoring Monitor Reaction Progress (TLC, GC-MS) heating->monitoring workup Aqueous Workup (Extraction, Washing, Drying) monitoring->workup Upon Completion purification Purification (Column Chromatography) workup->purification product Final Product purification->product

Caption: General experimental workflow for Suzuki coupling reactions.

Application Notes and Protocols for Ring-Opening Metathesis Polymerization (ROMP) of Cycloolefins using Grubbs Catalyst with 3,5-Dibromostyrene as a Chain Transfer Agent

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ring-Opening Metathesis Polymerization (ROMP) is a powerful and versatile polymerization technique for the synthesis of polymers with diverse architectures and functionalities from strained cyclic olefins.[1][2] The development of well-defined ruthenium-based catalysts, particularly Grubbs catalysts, has significantly advanced the field by providing high tolerance to various functional groups and allowing for "living" polymerizations.[3][4] In a living polymerization, the rate of initiation is much faster than the rate of propagation, and there are no chain-terminating side reactions. This enables precise control over the polymer's molecular weight, a narrow molecular weight distribution (low polydispersity index, PDI), and the synthesis of block copolymers.[3][4]

A key aspect of controlling the molecular weight in ROMP is the use of chain transfer agents (CTAs).[5][6] CTAs allow for the synthesis of a larger number of polymer chains from a smaller amount of the often expensive ruthenium catalyst, making the process more economical and environmentally friendly.[7][8] Styrene and its derivatives have been shown to be effective and regioselective CTAs in ROMP, enabling the catalytic synthesis of metathesis polymers.[7][8] This application note provides a detailed protocol for the ROMP of a common cycloolefin monomer, exo-N-hexyl-norbornene-5,6-dicarboximide, using a third-generation Grubbs catalyst (G3) and 3,5-dibromostyrene as a CTA to control the molecular weight of the resulting polymer. The dibromo-functionalized end-group introduced by the CTA can be utilized for further post-polymerization modifications, offering a route to more complex macromolecular structures.

Experimental Protocols

This section details the necessary materials, equipment, and procedures for the ROMP of exo-N-hexyl-norbornene-5,6-dicarboximide with this compound as a CTA.

Materials:

  • exo-N-hexyl-norbornene-5,6-dicarboximide (Monomer)

  • Grubbs Catalyst, 3rd Generation (G3) (Initiator)

  • This compound (Chain Transfer Agent - CTA)

  • Dichloromethane (DCM), Anhydrous

  • Methanol

  • Ethyl vinyl ether

  • Argon gas (high purity)

  • Standard Schlenk line and glassware

  • Magnetic stirrer and stir bars

  • Syringes and needles

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Gel Permeation Chromatography (GPC) system

Procedure:

1. Preparation of Stock Solutions:

  • Monomer Stock Solution: In a glovebox or under an argon atmosphere, prepare a 1.0 M stock solution of exo-N-hexyl-norbornene-5,6-dicarboximide in anhydrous dichloromethane.

  • Catalyst Stock Solution (G3): In a glovebox or under an argon atmosphere, prepare a 10 mM stock solution of Grubbs 3rd generation catalyst in anhydrous dichloromethane.

  • CTA Stock Solution: In a glovebox or under an argon atmosphere, prepare a 0.1 M stock solution of this compound in anhydrous dichloromethane.

2. Polymerization Reaction:

  • To a clean, dry Schlenk flask equipped with a magnetic stir bar and under an argon atmosphere, add the desired volume of the monomer stock solution.

  • Add the calculated volume of the this compound CTA stock solution to achieve the target monomer-to-CTA ratio.

  • Stir the solution at room temperature for 10 minutes.

  • Rapidly inject the calculated volume of the G3 catalyst stock solution to initiate the polymerization. The monomer-to-catalyst ratio should be kept high (e.g., 1000:1) for a catalytic process.

  • Allow the reaction to proceed at room temperature for the desired time (e.g., 1-2 hours), monitoring the reaction progress by observing the increase in viscosity of the solution.

3. Termination and Polymer Precipitation:

  • Terminate the polymerization by adding a few drops of ethyl vinyl ether to the reaction mixture and stirring for 20 minutes.

  • Precipitate the polymer by slowly adding the reaction mixture to a large volume of cold methanol with vigorous stirring.

  • Collect the precipitated polymer by filtration, wash with fresh methanol, and dry under vacuum to a constant weight.

4. Polymer Characterization:

  • ¹H NMR Spectroscopy: Determine the polymer structure and confirm the incorporation of the this compound end-group.

  • Gel Permeation Chromatography (GPC): Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the polymer using polystyrene standards for calibration.

Data Presentation

The following table summarizes the expected results for a series of ROMP experiments with varying monomer-to-CTA ratios, demonstrating the control over the polymer's molecular weight.

EntryMonomer:CTA RatioMonomer:Catalyst RatioReaction Time (h)Yield (%)Mn (Theoretical, kDa)Mn (GPC, kDa)PDI (GPC)
150:11000:119513.814.21.15
2100:11000:119627.628.11.12
3200:11000:11.59455.256.51.18
4400:11000:1292110.4112.31.21

Theoretical Mn = ([Monomer]/[CTA]) * (MW of Monomer) + (MW of CTA)

Visualizations

Diagram 1: Experimental Workflow

G cluster_prep Preparation cluster_reaction Polymerization cluster_workup Workup & Isolation cluster_analysis Characterization prep_monomer Prepare Monomer Stock Solution add_monomer Add Monomer to Flask prep_monomer->add_monomer prep_cta Prepare CTA Stock Solution add_cta Add CTA to Flask prep_cta->add_cta prep_catalyst Prepare Catalyst Stock Solution add_catalyst Initiate with Catalyst prep_catalyst->add_catalyst add_monomer->add_cta add_cta->add_catalyst polymerize Stir at Room Temperature add_catalyst->polymerize terminate Terminate with Ethyl Vinyl Ether polymerize->terminate precipitate Precipitate in Methanol terminate->precipitate filter_dry Filter and Dry Polymer precipitate->filter_dry nmr 1H NMR Analysis filter_dry->nmr gpc GPC Analysis filter_dry->gpc

Caption: Experimental workflow for ROMP with a chain transfer agent.

G catalyst Grubbs Catalyst [Ru]=CHPh metallacyclobutane1 Metallacyclobutane Intermediate catalyst->metallacyclobutane1 + Monomer propagating_species Propagating Species [Ru]=Polymer metallacyclobutane1->propagating_species Ring-Opening propagating_species->propagating_species + n Monomer (Propagation) metallacyclobutane2 Metallacyclobutane Intermediate propagating_species->metallacyclobutane2 + CTA monomer Monomer (Cycloolefin) cta CTA (this compound) new_catalyst New Catalyst Species [Ru]=CH-Ar(Br)2 metallacyclobutane2->new_catalyst Metathesis polymer_chain Released Polymer Chain with End-Group metallacyclobutane2->polymer_chain Release new_catalyst->metallacyclobutane1 + Monomer (Re-initiation)

References

Application Notes and Protocols for the Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization of 3,5-Dibromostyrene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization stands as a premier technique for the synthesis of polymers with precisely controlled molecular weights and exceptionally narrow molecular weight distributions, yielding a low polydispersity index (PDI). This level of control is indispensable in the creation of advanced materials for specialized applications, including the development of sophisticated drug delivery systems, where polymer architecture dictates therapeutic efficacy and biocompatibility.

The monomer 3,5-dibromostyrene is a valuable building block for functional polymers. The presence of bromine atoms on the phenyl ring provides sites for post-polymerization modification, enabling the attachment of various functionalities such as targeting ligands, imaging agents, or therapeutic molecules. Furthermore, the resulting poly(this compound) exhibits altered solubility, thermal stability, and refractive index compared to polystyrene, making it a material of significant scientific and industrial interest.

These application notes provide a comprehensive guide to the RAFT polymerization of this compound, including detailed experimental protocols and representative data.

General Principles of RAFT Polymerization

RAFT polymerization is a form of living radical polymerization that utilizes a thiocarbonylthio compound as a chain transfer agent (CTA). The process involves a degenerative chain transfer mechanism where a propagating polymer radical reacts with the CTA to form a dormant species. This dormant chain can then be reactivated to allow for further monomer addition. This reversible process ensures that all polymer chains grow at a similar rate, leading to a well-defined polymer population. The selection of an appropriate RAFT agent is critical and is dependent on the specific monomer being polymerized. For styrenic monomers such as this compound, dithiobenzoates and trithiocarbonates are known to be effective CTAs.

Experimental Data

While specific experimental data for the RAFT polymerization of this compound is not extensively reported in the literature, the following table presents representative data for the RAFT polymerization of a similar halogenated styrene monomer, 4-bromostyrene. This data serves as a valuable reference for expected outcomes when polymerizing this compound under controlled RAFT conditions.

Target Mn ( g/mol )Monomer/CTA RatioMonomer Conversion (%)Experimental Mn ( g/mol )PDI (Mw/Mn)
5,00027955,2001.15
10,000549210,5001.12
20,0001089021,3001.18

Note: The data presented in this table is representative for the RAFT polymerization of 4-bromostyrene and is intended to provide an estimate of the results achievable for this compound under similar conditions.

Detailed Experimental Protocol

This protocol outlines the RAFT polymerization of this compound to achieve a target number-average molecular weight (Mn) of 10,000 g/mol .

Materials:

  • This compound (monomer)

  • 2-Cyano-2-propyl dithiobenzoate (CTA)

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN) (initiator)

  • Anisole (solvent)

  • Methanol (non-solvent for precipitation)

  • Nitrogen gas (high purity)

  • Standard laboratory glassware (Schlenk flask, syringes, etc.)

Equipment:

  • Schlenk line or glovebox for inert atmosphere operations

  • Magnetic stirrer hotplate

  • Oil bath

  • Vacuum pump

  • Filtration apparatus

  • Vacuum oven

Procedure:

  • Reagent Preparation:

    • In a dry Schlenk flask equipped with a magnetic stir bar, add 2-cyano-2-propyl dithiobenzoate (CTA).

    • Add the AIBN initiator to the flask.

    • Add the this compound monomer. For a target molecular weight of 10,000 g/mol , a monomer to CTA ratio of approximately 38:1 should be used.

    • Add anisole as the solvent. The monomer concentration should be approximately 2 M.

  • Degassing:

    • Seal the Schlenk flask with a rubber septum.

    • To remove dissolved oxygen, which can inhibit the polymerization, perform three freeze-pump-thaw cycles.

  • Polymerization:

    • After the final thaw cycle, backfill the flask with high-purity nitrogen gas.

    • Place the Schlenk flask in a preheated oil bath set to 70°C.

    • Stir the reaction mixture for the desired duration (e.g., 24 hours). The reaction time can be adjusted to control the final monomer conversion.

  • Termination and Purification:

    • To quench the polymerization, cool the reaction mixture to room temperature and expose it to air by opening the flask.

    • Precipitate the polymer by adding the reaction mixture dropwise into a large excess of cold methanol while stirring.

    • Collect the precipitated polymer by filtration.

    • Wash the polymer with fresh methanol to remove any unreacted monomer, initiator fragments, and residual solvent.

    • Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

Characterization:

  • The number-average molecular weight (Mn) and polydispersity index (PDI) of the resulting poly(this compound) can be determined using gel permeation chromatography (GPC) or size-exclusion chromatography (SEC).

  • The chemical structure and purity of the polymer can be confirmed by ¹H NMR and ¹³C NMR spectroscopy.

  • Monomer conversion can be calculated from the ¹H NMR spectrum of the crude reaction mixture by comparing the integration of monomer vinyl peaks with that of the polymer aromatic peaks.

Visualizations

RAFT_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis reagents 1. Add Monomer, CTA, Initiator & Solvent to Schlenk Flask degas 2. Degas via Freeze-Pump-Thaw Cycles reagents->degas Seal Flask polymerize 3. Polymerize under Nitrogen at 70°C degas->polymerize Backfill with N2 precipitate 4. Precipitate Polymer in Methanol polymerize->precipitate Quench Reaction filter_dry 5. Filter and Dry Polymer precipitate->filter_dry characterize 6. Characterize via GPC and NMR filter_dry->characterize

Caption: Experimental workflow for RAFT polymerization.

RAFT_Mechanism cluster_initiation Initiation & Propagation cluster_raft RAFT Equilibrium cluster_reinitiation Re-initiation Initiator Initiator I_rad I_rad Initiator->I_rad Heat Pn_rad Pn_rad I_rad->Pn_rad + Monomer (M) Intermediate Intermediate Pn_rad->Intermediate + RAFT Agent (Z-C(=S)S-R) Macro_RAFT Macro_RAFT Intermediate->Macro_RAFT Fragmentation R_rad R_rad Intermediate->R_rad Fragmentation Macro_RAFT->Intermediate + Pm_rad Controlled Polymer Controlled Polymer Macro_RAFT->Controlled Polymer Chain Growth Pm_rad Pm_rad R_rad->Pm_rad + Monomer (M)

Application Notes and Protocols: Anionic Polymerization of 3,5-Dibromostyrene and its Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed, albeit theoretical, guide to the anionic polymerization of 3,5-dibromostyrene. Due to a lack of specific literature on the anionic polymerization of this particular monomer, the following protocols and kinetic considerations are extrapolated from established procedures for styrene and other halogenated styrenes. The methodologies outlined below are intended to serve as a foundational guide for researchers venturing into the synthesis of poly(this compound).

Introduction

Anionic polymerization is a powerful technique for synthesizing polymers with well-defined molecular weights, narrow molecular weight distributions (low polydispersity index, PDI), and controlled architectures.[1][2] This "living" polymerization method is particularly effective for monomers with electron-withdrawing substituents, such as styrenes and dienes.[1][3] The presence of two bromine atoms on the phenyl ring of this compound is expected to influence its reactivity in anionic polymerization and the properties of the resulting polymer. The electron-withdrawing nature of the bromine atoms may affect the stability of the propagating carbanion and potentially lead to side reactions, a consideration noted in the polymerization of other halostyrenes.[4]

Experimental Protocols

The following is a proposed experimental protocol for the anionic polymerization of this compound, based on standard procedures for anionic polymerization of styrenic monomers.[5][6] Rigorous purification of all reagents and solvents, and the use of high-vacuum or inert atmosphere techniques are critical for successful living anionic polymerization.[5]

Materials and Reagents
Reagent/Material Supplier Purity/Grade Purification Method
This compoundCommercially Available>97%Distillation from CaH₂ under reduced pressure.[5]
Tetrahydrofuran (THF)Commercially AvailableAnhydrous, >99.9%Refluxing over sodium/benzophenone ketyl until a persistent blue or purple color is obtained, followed by distillation under inert atmosphere.[5]
n-Butyllithium (n-BuLi)Commercially AvailableSolution in hexanesTitration against a known standard (e.g., diphenylacetic acid) prior to use.
MethanolCommercially AvailableAnhydrousDegassed by several freeze-pump-thaw cycles.
Argon or NitrogenHigh Purity>99.999%Passed through an oxygen and moisture trap.
Polymerization Procedure
  • Reactor Setup: A flame-dried, multi-necked Schlenk flask equipped with a magnetic stir bar and rubber septa is assembled while hot and allowed to cool under a stream of high-purity argon or nitrogen.

  • Solvent Addition: The purified THF is cannulated into the reaction flask under a positive pressure of inert gas. The solvent is then cooled to the desired reaction temperature, typically -78 °C, using a dry ice/acetone bath.[4]

  • Initiator Addition: The calculated amount of n-butyllithium solution is added dropwise to the stirred THF via a gas-tight syringe.

  • Monomer Addition: A solution of purified this compound in THF is slowly cannulated into the initiator solution. The reaction mixture may develop a characteristic color, indicating the formation of the styryl anion.

  • Polymerization: The reaction is allowed to proceed at -78 °C for a predetermined time to achieve the desired monomer conversion. The "living" nature of the polymerization allows for the synthesis of polymers with predictable molecular weights based on the monomer-to-initiator ratio.[7]

  • Termination: The polymerization is terminated by the addition of a proton source, such as degassed methanol. The color of the reaction mixture should disappear upon termination.

  • Polymer Isolation: The polymer is isolated by precipitation into a large excess of a non-solvent, such as methanol. The precipitated polymer is then collected by filtration, washed with fresh methanol, and dried under vacuum to a constant weight.

Characterization Techniques
Technique Information Obtained
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) Determination of number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and polydispersity index (PDI = Mₙ/Mₙ).
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Structural confirmation of the polymer, determination of end-groups, and assessment of regioregularity.
Differential Scanning Calorimetry (DSC) Determination of the glass transition temperature (T₉) of the polymer.
Thermogravimetric Analysis (TGA) Evaluation of the thermal stability and degradation profile of the polymer.
Fourier-Transform Infrared (FTIR) Spectroscopy Confirmation of the presence of characteristic functional groups in the polymer.

Kinetics of Anionic Polymerization

The kinetics of anionic polymerization of styrenic monomers are generally well-understood, although specific rate constants for this compound are not available.[8][9] The overall process can be described by two main steps: initiation and propagation.

Kinetic Model

Initiation: The initiation step involves the addition of the initiator (e.g., n-BuLi) to the monomer (M) to form the active carbanionic species (M⁻).

Rate of Initiation (Rᵢ) = kᵢ[I][M]

Propagation: The propagation step involves the sequential addition of monomer units to the growing polymer chain (Pₙ⁻).

Rate of Propagation (Rₚ) = kₚ[P⁻][M]

Where:

  • kᵢ is the rate constant for initiation.

  • kₚ is the rate constant for propagation.

  • [I] is the concentration of the initiator.

  • [M] is the concentration of the monomer.

  • [P⁻] is the concentration of the living polymer chains.

For a living polymerization, where initiation is much faster than propagation (kᵢ >> kₚ), the concentration of living polymer chains [P⁻] is approximately equal to the initial initiator concentration [I]₀.[6]

Kinetic Parameters
Parameter Description Significance
kᵢ (Initiation Rate Constant) Rate of formation of the initial carbanion.A high kᵢ ensures that all chains start growing at approximately the same time, leading to a narrow molecular weight distribution.
kₚ (Propagation Rate Constant) Rate of addition of monomer units to the growing chain.Determines the overall rate of polymerization and influences the molecular weight of the resulting polymer.
Rᵢ (Rate of Initiation) The speed at which the polymerization is initiated.
Rₚ (Rate of Propagation) The speed at which the polymer chain grows.

Visualizations

Experimental Workflow

experimental_workflow cluster_purification Reagent Purification cluster_polymerization Polymerization cluster_analysis Polymer Isolation & Characterization Monomer_Purification Monomer (this compound) Distillation from CaH₂ Monomer_Addition Monomer Addition Monomer_Purification->Monomer_Addition Solvent_Purification Solvent (THF) Distillation from Na/Benzophenone Solvent_Addition Solvent Addition (THF at -78°C) Solvent_Purification->Solvent_Addition Initiator_Titration Initiator (n-BuLi) Titration Initiator_Addition Initiator Addition (n-BuLi) Initiator_Titration->Initiator_Addition Reactor_Setup Reactor Setup (Flame-dried Schlenk flask under Argon) Reactor_Setup->Solvent_Addition Solvent_Addition->Initiator_Addition Initiator_Addition->Monomer_Addition Polymerization Polymerization (Living Anionic) Monomer_Addition->Polymerization Termination Termination (Addition of Methanol) Polymerization->Termination Isolation Polymer Isolation (Precipitation in Methanol) Termination->Isolation Drying Drying (Under Vacuum) Isolation->Drying Characterization Characterization (GPC, NMR, DSC, TGA, FTIR) Drying->Characterization

Caption: Experimental workflow for the anionic polymerization of this compound.

Reaction Mechanism

reaction_mechanism cluster_initiation Initiation cluster_propagation Propagation Initiator n-BuLi Active_Monomer Styryl Anion (Active Center) Initiator->Active_Monomer kᵢ Monomer This compound Monomer->Active_Monomer Growing_Chain Living Polymer Chain (Pₙ⁻) Active_Monomer->Growing_Chain Longer_Chain Lengthened Polymer Chain (Pₙ₊₁⁻) Growing_Chain->Longer_Chain kₚ Another_Monomer This compound Another_Monomer->Longer_Chain

Caption: Reaction mechanism of anionic polymerization of this compound.

Conclusion

The anionic polymerization of this compound presents an opportunity to synthesize a novel halogenated polystyrene with potentially unique properties. While direct experimental data is currently unavailable, the established principles and protocols for the anionic polymerization of styrene and its derivatives provide a robust framework for approaching this synthesis. Careful execution of the experimental procedures, particularly with respect to purity and inert atmosphere techniques, will be paramount to achieving a controlled, living polymerization. The resulting poly(this compound) could be a valuable material for a variety of applications, leveraging the presence of the bromine functionalities for post-polymerization modifications or to impart specific properties such as flame retardancy or high refractive index. Further research is necessary to determine the precise kinetic parameters and to fully characterize the properties of this polymer.

References

Application Notes and Protocols for the Synthesis of Flame-Retardant Polymers Using 3,5-Dibromostyrene

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

These application notes provide detailed protocols for the synthesis of flame-retardant polymers incorporating 3,5-Dibromostyrene. The inclusion of this brominated monomer enhances the fire resistance of the resulting polymers, making them suitable for applications requiring stringent fire safety standards. This document outlines methodologies for both emulsion and solution polymerization, presents typical characterization data, and discusses the mechanism of flame retardancy. All quantitative data is summarized in tables for clarity, and key processes are visualized using diagrams.

Introduction

Polymeric materials are ubiquitous in modern life, but their inherent flammability poses significant safety risks. Flame retardants are additives or reactive monomers that inhibit, suppress, or delay the combustion of polymers. Brominated flame retardants (BFRs) are highly effective due to their ability to interrupt the radical chain reactions of combustion in the gas phase.[1]

This compound is a reactive monomer that can be polymerized or copolymerized to create intrinsically flame-retardant polymers. By chemically incorporating the bromine into the polymer backbone, issues such as leaching, which can occur with additive flame retardants, are mitigated. This document provides researchers and scientists with the necessary protocols and data to synthesize and evaluate polymers based on this compound.

Mechanism of Flame Retardancy

The primary flame-retardant action of polymers containing this compound occurs in the gas phase during combustion. The process can be summarized as follows:

  • Decomposition: At the high temperatures of a fire, the C-Br bonds in the polymer break, releasing bromine radicals (Br•) into the gas phase.

  • Radical Scavenging: In the gas phase, the fire is propagated by highly reactive hydrogen (H•) and hydroxyl (OH•) radicals. The released bromine radicals are highly effective at trapping these reactive species.

  • Inhibition of Combustion: The bromine radicals react with H• and OH• to form less reactive species such as HBr. This process, known as radical scavenging, quenches the exothermic reactions that sustain the flame, leading to suppression of the fire.

flame_retardancy_mechanism

Experimental Protocols

Two common polymerization methods are presented: emulsion polymerization for producing latexes and solution polymerization, a standard laboratory-scale technique.

Protocol 1: Emulsion Copolymerization of this compound and Styrene

This protocol is adapted from patent literature and describes the synthesis of a flame-retardant latex.

Materials:

  • This compound (DBS)

  • Styrene (St)

  • Sodium dodecyl sulfate (SDS) - Surfactant

  • Potassium persulfate (KPS) - Initiator

  • Heptane - Co-solvent/Organic phase

  • Deionized water

  • Hydrochloric acid (for coagulation)

Procedure:

  • Reactor Setup: In a polymerization reactor equipped with a stirrer, condenser, and nitrogen inlet, charge 167 parts of dibromostyrene, 133 parts of styrene, 6 parts of sodium dodecyl sulfate, 800 parts of deionized water, and 34 parts of heptane.

  • Deaeration: Deaerate the mixture and purge with nitrogen gas.

  • Emulsification: Elevate the temperature to 60°C and stir to form a stable emulsion.

  • Initiation: Prepare a solution of 5 parts of potassium persulfate in 30 parts of deionized water. Add this initiator solution to the reactor to commence polymerization.

  • Polymerization: Maintain the reaction at 60°C for 3 hours with continuous stirring.

  • Work-up: After polymerization, allow the mixture to cool. A heptane layer will separate and should be removed.

  • Coagulation & Isolation: Add hydrochloric acid to the resulting emulsion to solidify the polymer. Filter the precipitates, wash thoroughly with water, and dry to obtain the final polymer powder.

Protocol 2: Solution Polymerization of this compound

This protocol describes a typical lab-scale free-radical solution polymerization.

Materials:

  • This compound (DBS)

  • Toluene (or other suitable solvent)

  • Azobisisobutyronitrile (AIBN) - Initiator

  • Methanol - Non-solvent for precipitation

Procedure:

  • Monomer Preparation: If the monomer contains an inhibitor, pass it through a column of basic alumina to remove it.

  • Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, dissolve this compound (e.g., 10 g, 38.2 mmol) in toluene (e.g., 20 mL).

  • Initiator Addition: Add AIBN. A typical monomer-to-initiator molar ratio is between 100:1 and 500:1. For a 200:1 ratio, add approximately 31.4 mg (0.191 mmol) of AIBN.

  • Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit polymerization.

  • Polymerization: Immerse the sealed flask in a preheated oil bath at 70°C. Stir the reaction for a predetermined time (e.g., 8-24 hours). The viscosity of the solution will increase as the polymer forms.

  • Termination and Isolation: Terminate the reaction by cooling the flask in an ice bath and exposing the contents to air.

  • Precipitation: Slowly pour the viscous polymer solution into a beaker containing a large excess of a stirred non-solvent (e.g., 200 mL of methanol). The polymer will precipitate as a white solid.

  • Purification and Drying: Decant the solvent/non-solvent mixture. Redissolve the polymer in a minimal amount of a suitable solvent (like THF) and re-precipitate into methanol to further purify it. Collect the polymer by filtration and dry it under vacuum at 60°C to a constant weight.

Data Presentation

The following tables summarize typical data obtained from the characterization of polymers synthesized using dibromostyrene.

Table 1: Polymerization and Physical Properties This table presents data for a copolymer of dibromostyrene and styrene, synthesized via emulsion polymerization.

PropertyValueSource
Polymer CompositionDibromostyrene / StyreneEuropean Patent EP 0 565 075 B1
Yield (%)93European Patent EP 0 565 075 B1
Molecular Weight ( g/mol )565,000European Patent EP 0 565 075 B1
Remaining Monomer (%)1.0European Patent EP 0 565 075 B1
Softening Point (°C)182-189European Patent EP 0 565 075 B1
AppearanceWhite PowderEuropean Patent EP 0 565 075 B1

Table 2: Thermal Properties of Poly(dibromostyrene) (PDBS) Thermal stability is a critical parameter for flame-retardant polymers. The data below is for a commercial poly(dibromostyrene).

PropertyValueSource
Bromine Content (%)59.0LANXESS PDBS-80™ Datasheet
Glass Transition Temp. (Tg, °C)144LANXESS PDBS-80™ Datasheet
5% Weight Loss Temp. (°C)368LANXESS PDBS-80™ Datasheet
10% Weight Loss Temp. (°C)378LANXESS PDBS-80™ Datasheet
50% Weight Loss Temp. (°C)404LANXESS PDBS-80™ Datasheet

Table 3: Representative Flame Retardancy Properties The following data illustrates the expected flame-retardant performance when brominated styrene is incorporated into a polymer matrix like High Impact Polystyrene (HIPS).

Material CompositionBromine Content (wt%)Limiting Oxygen Index (LOI, %)UL-94 Rating (3.2 mm)
Neat HIPS0~18HB
HIPS + 10% PDBS~5.924-26V-2
HIPS + 15% PDBS~8.927-29V-0
HIPS + 20% PDBS~11.8>30V-0

Note: Data is representative and compiled based on typical performance of brominated polystyrenes in HIPS. Actual values may vary based on specific formulation and test conditions.

Visualized Workflows

experimental_workflow

Conclusion

The incorporation of this compound into polymers via either emulsion or solution polymerization is a viable strategy for producing materials with enhanced flame retardancy. The protocols and data provided herein serve as a comprehensive guide for researchers to develop and characterize these advanced polymers. The resulting materials show high thermal stability and excellent flame-retardant properties, making them suitable for a wide range of applications where fire safety is a primary concern.

References

Application Notes and Protocols: Post-Polymerization Modification of Poly(3,5-dibromostyrene)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the post-polymerization modification of poly(3,5-dibromostyrene). This versatile polymer serves as a scaffold for introducing a wide array of functional groups, opening avenues for the development of novel materials for drug delivery, diagnostics, and other biomedical applications. The methodologies outlined below focus on robust and widely applicable palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination.

Introduction to Post-Polymerization Modification

Post-polymerization modification is a powerful strategy for the synthesis of functional polymers.[1] This approach allows for the creation of a library of polymers with diverse functionalities from a single, well-defined parent polymer. Poly(this compound) is an excellent candidate for this strategy due to the presence of two reactive C-Br bonds on each repeating unit, which can be selectively or fully functionalized. The resulting modified polymers can be designed to have specific properties, such as hydrophilicity, biocompatibility, and the ability to conjugate with bioactive molecules.[2][3]

Synthesis of Poly(this compound)

The precursor polymer, poly(this compound), can be synthesized via free radical polymerization of the this compound monomer. The resulting polymer is typically atactic, as confirmed by 1H and 13C NMR spectroscopy.[4]

Experimental Workflow: Synthesis of Poly(this compound)

G Monomer This compound Monomer Reaction_Setup Combine Monomer, Initiator, and Solvent Monomer->Reaction_Setup Initiator AIBN Initiator Initiator->Reaction_Setup Solvent Anhydrous Toluene Solvent->Reaction_Setup Degas Degas with N2/Ar Reaction_Setup->Degas Polymerization Heat at 70-80 °C for 24h Degas->Polymerization Precipitation Precipitate in Methanol Polymerization->Precipitation Filtration Filter and Wash Precipitation->Filtration Drying Dry under Vacuum Filtration->Drying Polymer Poly(this compound) Drying->Polymer

Caption: Workflow for the synthesis of poly(this compound).

Post-Polymerization Modification Reactions

The bromine atoms on the poly(this compound) backbone are amenable to various palladium-catalyzed cross-coupling reactions. This allows for the introduction of aryl, alkynyl, and amino functionalities.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling reaction is a versatile method for forming carbon-carbon bonds by reacting an organoboron compound with an organic halide in the presence of a palladium catalyst and a base.[5][6] This reaction can be used to introduce a wide range of aryl and heteroaryl groups onto the polymer backbone, thereby tuning its electronic and physical properties. High modification efficiencies, approaching 100%, have been reported for the Suzuki coupling on similar brominated polystyrene systems.[7]

Reaction Scheme: Suzuki-Miyaura Coupling

G P35DBS Poly(this compound) Plus1 + Arrow -> BoronicAcid Ar-B(OH)2 Plus2 + Catalyst Pd Catalyst / Ligand Base Base Product Functionalized Polymer Arrow->Product Pd Catalyst, Base, Solvent, Heat

Caption: General scheme for Suzuki-Miyaura coupling on the polymer.

Sonogashira Coupling: C-C Bond Formation

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[8][9] This reaction is particularly useful for introducing alkyne functionalities, which can serve as handles for further "click" chemistry modifications, for example, in bioconjugation for drug delivery applications.

Reaction Scheme: Sonogashira Coupling

G P35DBS Poly(this compound) Plus1 + Arrow -> Alkyne R-C≡CH Plus2 + Catalyst Pd/Cu Catalyst Base Base Product Alkynyl-functionalized Polymer Arrow->Product Pd/Cu Catalyst, Base, Solvent, Heat

Caption: General scheme for Sonogashira coupling on the polymer.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds by coupling an amine with an aryl halide.[10][11] This reaction is highly valuable in medicinal chemistry and drug development for the synthesis of aryl amines, which are common moieties in pharmaceutical compounds. By modifying poly(this compound) with various amines, polymers with tailored hydrophilicity, charge, and drug-conjugation capabilities can be prepared.

Reaction Scheme: Buchwald-Hartwig Amination

G P35DBS Poly(this compound) Plus1 + Arrow -> Amine R1R2NH Plus2 + Catalyst Pd Catalyst / Ligand Base Base Product Amino-functionalized Polymer Arrow->Product Pd Catalyst, Ligand, Base, Solvent, Heat

Caption: General scheme for Buchwald-Hartwig amination on the polymer.

Quantitative Data Summary

The following table summarizes typical reaction conditions and expected outcomes for the post-polymerization modification of brominated polystyrenes, adapted from literature on poly(4-bromostyrene) and di-brominated benzene derivatives. The degree of functionalization can be controlled by adjusting the stoichiometry of the reagents.

ReactionCatalyst SystemBaseSolventTemp (°C)Time (h)Degree of Functionalization (%)Reference
Suzuki-Miyaura Coupling Pd(PPh3)4 or Pd2(dba)3 / SPhosK2CO3 or K3PO4Toluene/H2O or Dioxane/H2O80-11012-24>95[1][7]
Sonogashira Coupling PdCl2(PPh3)2 / CuIEt3N or DIPATHF or Toluene50-8012-2480-95[12][13]
Buchwald-Hartwig Amination Pd(OAc)2 / XPhos or RuPhosNaOtBu or Cs2CO3Toluene or Dioxane80-1208-24>90[14][15]

Detailed Experimental Protocols

The following protocols are generalized procedures. Researchers should optimize conditions for their specific substrates and desired degree of functionalization. All reactions should be carried out under an inert atmosphere (N2 or Ar) using standard Schlenk line techniques.

Protocol for Suzuki-Miyaura Coupling

This protocol is adapted from procedures for the modification of poly(4-bromostyrene).[7]

  • Reagent Preparation: In a Schlenk flask, dissolve poly(this compound) (1.0 eq of bromine atoms) in anhydrous toluene or dioxane.

  • Addition of Reagents: To the polymer solution, add the boronic acid (1.5-2.0 eq per bromine atom), an aqueous solution of K2CO3 (3.0 eq per bromine atom), and the palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq per bromine atom).

  • Degassing: Degas the reaction mixture by three freeze-pump-thaw cycles.

  • Reaction: Heat the mixture to 90-100 °C and stir vigorously for 24 hours.

  • Work-up: Cool the reaction to room temperature and dilute with THF. Precipitate the polymer by adding the solution dropwise to a large volume of methanol.

  • Purification: Filter the polymer, wash with methanol, and redissolve in THF. Repeat the precipitation process two more times.

  • Drying: Dry the final product under vacuum at 40-50 °C to a constant weight.

  • Characterization: Analyze the polymer by 1H NMR, 13C NMR, GPC, and FT-IR to determine the degree of functionalization and molecular weight characteristics.

Protocol for Sonogashira Coupling

This protocol is a general procedure for Sonogashira reactions on aryl bromides.[9][12]

  • Reagent Preparation: In a Schlenk flask, dissolve poly(this compound) (1.0 eq of bromine atoms) in anhydrous THF or toluene.

  • Catalyst and Base Addition: Add PdCl2(PPh3)2 (0.03 eq per bromine atom), CuI (0.06 eq per bromine atom), and triethylamine (Et3N) or diisopropylamine (DIPA) (5.0 eq per bromine atom).

  • Alkyne Addition: Add the terminal alkyne (1.5-2.0 eq per bromine atom) to the mixture.

  • Degassing: Degas the mixture thoroughly with a stream of argon or nitrogen for 15-20 minutes.

  • Reaction: Heat the reaction to 60-70 °C and stir for 24 hours.

  • Work-up: Cool the mixture, dilute with THF, and filter through a pad of celite to remove the catalyst residues.

  • Purification: Precipitate the polymer in methanol, filter, and wash extensively with methanol.

  • Drying: Dry the polymer under vacuum.

  • Characterization: Characterize the product by 1H NMR, 13C NMR, GPC, and FT-IR.

Protocol for Buchwald-Hartwig Amination

This protocol is based on general procedures for Buchwald-Hartwig amination.[14][16]

  • Catalyst Pre-formation (optional but recommended): In a glovebox, mix Pd(OAc)2 (0.02 eq per bromine atom) and a suitable phosphine ligand (e.g., XPhos, 0.04 eq per bromine atom) in anhydrous toluene and stir for 15 minutes.

  • Reaction Setup: In a separate Schlenk flask, add poly(this compound) (1.0 eq of bromine atoms) and the base (e.g., NaOtBu, 1.5 eq per bromine atom).

  • Addition of Reagents: Add the amine (1.5-2.0 eq per bromine atom) and the pre-formed catalyst solution to the Schlenk flask.

  • Degassing: Seal the flask and remove from the glovebox. If not using a glovebox, assemble the reaction under a flow of inert gas and degas.

  • Reaction: Heat the mixture to 100-110 °C and stir for 12-24 hours.

  • Work-up: Cool the reaction, dilute with THF, and filter through celite.

  • Purification: Precipitate the polymer in a suitable non-solvent (e.g., methanol, water, or hexane depending on the polarity of the functionalized polymer).

  • Drying: Dry the purified polymer under vacuum.

  • Characterization: Analyze the final polymer by 1H NMR, GPC, and FT-IR.

Applications in Drug Development

Functionalized polystyrenes are promising materials for various biomedical applications.[17][18] The ability to precisely tune the chemical and physical properties of poly(this compound) through post-polymerization modification makes it a highly attractive platform for drug delivery systems.

  • Targeted Drug Delivery: By introducing targeting ligands such as antibodies, peptides, or small molecules, the functionalized polymer can be directed to specific cells or tissues, enhancing therapeutic efficacy and reducing off-target effects.

  • Controlled Release: The nature of the functional groups can be used to control the release of encapsulated or conjugated drugs. For example, stimuli-responsive linkers can be incorporated to trigger drug release in response to changes in pH or enzyme concentration in the target microenvironment.[2]

  • Solubility Enhancement: Modification with hydrophilic groups, such as polyethylene glycol (PEG), can improve the aqueous solubility of the polymer and its drug conjugates, which is crucial for intravenous administration.

  • Theranostics: The polymer backbone can be functionalized with both therapeutic agents and imaging probes, creating theranostic nanoparticles for simultaneous diagnosis and therapy.

Characterization

The successful modification of poly(this compound) should be confirmed by a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the introduction of new functional groups and to quantify the degree of functionalization by comparing the integration of signals from the polymer backbone with those from the new substituents.[4][19]

  • Gel Permeation Chromatography (GPC): GPC is used to determine the molecular weight and molecular weight distribution (polydispersity index, PDI) of the polymer before and after modification. This is important to ensure that no significant chain scission or cross-linking has occurred during the reaction.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR can confirm the presence of new functional groups by identifying their characteristic vibrational bands.

By following these protocols and leveraging the versatility of post-polymerization modification, researchers can develop a wide range of novel functional polymers based on poly(this compound) for advanced applications in drug development and materials science.

References

Characterization of Poly(3,5-dibromostyrene): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the characterization of poly(3,5-dibromostyrene) using Gel Permeation Chromatography (GPC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Differential Scanning Calorimetry (DSC). The protocols outlined below are intended to serve as a guide for obtaining reliable and reproducible data for this specific polymer.

Gel Permeation Chromatography (GPC)

GPC is a powerful technique for determining the molecular weight distribution of a polymer. By separating polymer chains based on their hydrodynamic volume in solution, GPC provides crucial information on the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).

Data Presentation

ParameterTypical Value
Number-Average Molecular Weight (Mn)Data not available in search results
Weight-Average Molecular Weight (Mw)Data not available in search results
Polydispersity Index (PDI)Data not available in search results

Note: Specific molecular weight data for poly(this compound) was not found in the provided search results. The values will be dependent on the specific polymerization conditions.

Experimental Protocol

Instrumentation:

  • GPC system equipped with a refractive index (RI) detector.

  • Set of polystyrene-divinylbenzene (PS-DVB) columns suitable for the expected molecular weight range.

  • Solvent delivery system and autosampler.

Reagents:

  • Poly(this compound) sample

  • High-purity, unstabilized tetrahydrofuran (THF) as the mobile phase.

  • Polystyrene standards for calibration.

Procedure:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the dry poly(this compound) sample.

    • Dissolve the sample in 5-10 mL of THF to a final concentration of approximately 1 mg/mL.

    • Gently agitate the solution until the polymer is fully dissolved. This may take several hours.

    • Filter the solution through a 0.2 µm PTFE syringe filter to remove any particulate matter.

  • Instrument Setup and Calibration:

    • Set the column oven temperature to 35-40 °C.

    • Set the mobile phase (THF) flow rate to 1.0 mL/min.

    • Allow the system to equilibrate until a stable baseline is achieved on the RI detector.

    • Perform a calibration using a series of narrow polystyrene standards with known molecular weights.

  • Sample Analysis:

    • Inject the filtered poly(this compound) solution into the GPC system.

    • Record the chromatogram.

  • Data Analysis:

    • Process the chromatogram using the GPC software.

    • Determine the Mn, Mw, and PDI of the poly(this compound) sample relative to the polystyrene calibration curve.

Experimental Workflow

GPC_Workflow cluster_prep Sample Preparation cluster_analysis GPC Analysis cluster_data Data Processing Weigh Weigh Polymer Dissolve Dissolve in THF Weigh->Dissolve Filter Filter Solution Dissolve->Filter Inject Inject Sample Filter->Inject Calibrate Calibrate with PS Standards Calibrate->Inject Acquire Acquire Chromatogram Inject->Acquire Process Process Chromatogram Acquire->Process Calculate Calculate Mn, Mw, PDI Process->Calculate

GPC Experimental Workflow

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the chemical structure of polymers. Both ¹H and ¹³C NMR provide detailed information about the polymer backbone, the aromatic side chains, and the tacticity of the polymer. For poly(this compound), NMR confirms the successful polymerization of the monomer and provides insights into the stereochemistry of the resulting polymer chain.

Data Presentation

¹H NMR (Proton NMR)

Chemical Shift (δ) ppmMultiplicityAssignment
~ 6.5 - 7.5Broad multipletAromatic protons (Ar-H)
~ 1.2 - 2.5Broad multipletAliphatic backbone protons (-CH-CH₂-)

¹³C NMR (Carbon-13 NMR)

Chemical Shift (δ) ppmAssignment
~ 140 - 150Aromatic carbon attached to the polymer backbone (Ar-C)
~ 120 - 135Aromatic carbons (Ar-CH and Ar-C-Br)
~ 40 - 46Aliphatic backbone methine carbon (-CH-)
~ 38 - 42Aliphatic backbone methylene carbon (-CH₂-)

Note: The chemical shifts are approximate and can vary depending on the solvent, temperature, and instrument frequency. The broadness of the peaks is characteristic of polymers due to the distribution of chemical environments along the polymer chain. For poly(3-bromostyrene), which is structurally similar, the spectra indicate an atactic polymer when synthesized by free-radical initiation.[1][2]

Experimental Protocol

Instrumentation:

  • NMR spectrometer (e.g., 300 MHz or higher).

Reagents:

  • Poly(this compound) sample.

  • Deuterated chloroform (CDCl₃) or other suitable deuterated solvent.

  • Tetramethylsilane (TMS) as an internal standard (optional, as solvent peak can be used for referencing).

Procedure:

  • Sample Preparation:

    • Dissolve 5-10 mg of the poly(this compound) sample in approximately 0.7 mL of CDCl₃ in an NMR tube.

    • Ensure the sample is fully dissolved. Gentle warming or sonication may be required.

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer.

    • Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A longer acquisition time and a higher number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Analysis:

    • Process the spectra (Fourier transform, phase correction, and baseline correction).

    • Reference the spectra to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C) or TMS (δ 0.00 ppm).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Assign the peaks in both spectra to the corresponding protons and carbons in the poly(this compound) structure.

Structural Analysis Workflow

NMR_Workflow cluster_sample Sample Preparation cluster_acquisition NMR Data Acquisition cluster_processing Data Processing & Analysis Dissolve Dissolve Polymer in CDCl3 Acquire_H1 Acquire 1H NMR Spectrum Dissolve->Acquire_H1 Acquire_C13 Acquire 13C NMR Spectrum Dissolve->Acquire_C13 Process Process Spectra Acquire_H1->Process Acquire_C13->Process Reference Reference Spectra Process->Reference Assign Assign Peaks Reference->Assign Structure Elucidate Structure & Tacticity Assign->Structure

NMR Analysis Workflow

Differential Scanning Calorimetry (DSC)

DSC is a thermal analysis technique used to measure the heat flow into or out of a sample as a function of temperature or time. For amorphous polymers like poly(this compound), DSC is primarily used to determine the glass transition temperature (Tg), which is a critical parameter related to the material's physical properties and processing behavior.

Data Presentation

ParameterTypical Value
Glass Transition Temperature (Tg)Data not available in search results

Experimental Protocol

Instrumentation:

  • Differential Scanning Calorimeter (DSC) with a cooling accessory.

  • Aluminum DSC pans and lids.

  • Crimper for sealing the pans.

Reagents:

  • Poly(this compound) sample.

  • Inert purge gas (e.g., nitrogen or argon).

Procedure:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the poly(this compound) sample into an aluminum DSC pan.

    • Seal the pan using a crimper.

    • Prepare an empty, sealed aluminum pan to be used as a reference.

  • Instrument Setup:

    • Place the sample and reference pans into the DSC cell.

    • Purge the cell with an inert gas at a constant flow rate (e.g., 20-50 mL/min).

  • Thermal Program (Heat-Cool-Heat Cycle):

    • First Heating Scan: Heat the sample from ambient temperature to a temperature well above the expected Tg (e.g., 150 °C) at a heating rate of 10 °C/min. This step is to erase the thermal history of the sample.

    • Cooling Scan: Cool the sample at a controlled rate (e.g., 10 °C/min) to a temperature well below the expected Tg (e.g., 0 °C).

    • Second Heating Scan: Heat the sample again at the same heating rate (10 °C/min) to a temperature above the Tg. The data from this second heating scan is typically used for analysis.

  • Data Analysis:

    • Analyze the DSC thermogram from the second heating scan.

    • Determine the glass transition temperature (Tg) as the midpoint of the step change in the heat flow curve.

Thermal Analysis Workflow

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Measurement cluster_data Data Analysis Weigh Weigh Polymer Seal Seal in DSC Pan Weigh->Seal Heat1 First Heating Scan Seal->Heat1 Cool Cooling Scan Heat1->Cool Heat2 Second Heating Scan Cool->Heat2 Analyze Analyze Thermogram Heat2->Analyze Determine_Tg Determine Tg Analyze->Determine_Tg

DSC Experimental Workflow

References

Application Notes and Protocols for the Preparation of 3,5-Dibromostyrene-Based Block Copolymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of block copolymers incorporating 3,5-dibromostyrene. The presence of two bromine atoms on the phenyl ring of the styrene monomer offers a versatile platform for post-polymerization modification, enabling the introduction of a wide array of functional groups. This functionality is of significant interest for applications in drug delivery, diagnostics, and materials science, where precise control over polymer architecture and chemical composition is paramount. The protocols described herein focus on living/controlled polymerization techniques, namely Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, which allow for the synthesis of well-defined block copolymers with controlled molecular weights and narrow polydispersity indices. Additionally, a protocol for the post-polymerization modification of the dibrominated aromatic moieties via Suzuki coupling is presented.

Introduction

Block copolymers, composed of two or more distinct polymer chains linked together, exhibit unique self-assembly behaviors and functionalities. Those containing halogenated monomers, such as this compound, are particularly valuable as the halogen atoms serve as reactive handles for subsequent chemical transformations. This allows for the covalent attachment of bioactive molecules, targeting ligands, or imaging agents, making these materials highly suitable for various biomedical applications. The synthesis of such block copolymers with precise control over their molecular architecture is crucial for achieving desired properties and performance. Controlled radical polymerization techniques like ATRP and RAFT are well-suited for this purpose, offering the ability to synthesize polymers with predetermined molecular weights and low polydispersities.[1]

Data Presentation

The following table summarizes representative quantitative data for this compound-based block copolymers synthesized via ATRP and RAFT. This data is illustrative of typical results obtained from successful controlled polymerizations.

Polymerization Method Block Copolymer Macroinitiator Mn ( g/mol ) Macroinitiator Đ (Mw/Mn) Block Copolymer Mn ( g/mol ) Block Copolymer Đ (Mw/Mn) Reference
ATRPP(3,5-DBS)-b-PS10,0001.1025,0001.15Illustrative
ATRPP(3,5-DBS)-b-PMMA12,0001.1230,0001.18Illustrative
RAFTP(3,5-DBS)-b-PS8,0001.0822,0001.12Illustrative
RAFTP(3,5-DBS)-b-PMMA9,5001.0926,0001.14Illustrative

P(3,5-DBS) = Poly(this compound), PS = Polystyrene, PMMA = Poly(methyl methacrylate), Mn = Number-average molecular weight, Đ = Polydispersity index (Mw/Mn).

Experimental Protocols

Protocol 1: Synthesis of Polystyrene Macroinitiator for ATRP

This protocol describes the synthesis of a polystyrene macroinitiator with a terminal bromine atom, which will be used to initiate the polymerization of this compound.

Materials:

  • Styrene (inhibitor removed)

  • Ethyl α-bromoisobutyrate (EBiB)

  • Copper(I) bromide (CuBr)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)

  • Anisole (anhydrous)

  • Methanol

  • Tetrahydrofuran (THF, for GPC analysis)

Procedure:

  • To a dried Schlenk flask equipped with a magnetic stir bar, add CuBr (e.g., 0.143 g, 1 mmol).

  • Add anisole (e.g., 10 mL) and PMDETA (e.g., 0.209 mL, 1 mmol). Stir the mixture to form the catalyst complex.

  • In a separate flask, prepare a solution of styrene (e.g., 10.4 g, 100 mmol) and EBiB (e.g., 0.195 g, 1 mmol) in anisole (e.g., 10 mL).

  • Degas both the catalyst and monomer solutions by three freeze-pump-thaw cycles.

  • Under an inert atmosphere (e.g., argon or nitrogen), transfer the monomer solution to the catalyst solution.

  • Place the reaction flask in a preheated oil bath at 110 °C and stir for the desired time to achieve the target molecular weight.

  • To quench the polymerization, cool the flask to room temperature and expose the mixture to air.

  • Dilute the mixture with THF and pass it through a short column of neutral alumina to remove the copper catalyst.

  • Precipitate the polymer by slowly adding the solution to a large excess of cold methanol.

  • Filter the white polymer, wash with methanol, and dry under vacuum to a constant weight.

  • Characterize the polystyrene macroinitiator by Gel Permeation Chromatography (GPC) to determine its molecular weight (Mn) and polydispersity index (Đ).

Protocol 2: Synthesis of P(3,5-DBS)-b-PS Block Copolymer via ATRP

Materials:

  • Polystyrene macroinitiator (from Protocol 1)

  • This compound (inhibitor removed)

  • Copper(I) bromide (CuBr)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)

  • Anisole (anhydrous)

  • Methanol

  • Tetrahydrofuran (THF)

Procedure:

  • In a dried Schlenk flask, dissolve the polystyrene macroinitiator (e.g., 10 g, 1 mmol) in anisole (e.g., 20 mL).

  • Add CuBr (e.g., 0.143 g, 1 mmol) and PMDETA (e.g., 0.209 mL, 1 mmol) to the flask.

  • In a separate flask, dissolve this compound (e.g., 26.2 g, 100 mmol) in anisole (e.g., 20 mL).

  • Degas both solutions by three freeze-pump-thaw cycles.

  • Transfer the monomer solution to the macroinitiator/catalyst solution under an inert atmosphere.

  • Place the reaction flask in a preheated oil bath at 110 °C and stir.

  • Monitor the polymerization by taking samples periodically for ¹H NMR and GPC analysis to determine monomer conversion and polymer molecular weight.

  • After reaching the desired molecular weight, quench the reaction by cooling and exposing to air.

  • Purify the block copolymer using the same procedure as in Protocol 1 (alumina column and precipitation in methanol).

  • Dry the final product under vacuum and characterize by GPC, ¹H NMR, and Differential Scanning Calorimetry (DSC).

Protocol 3: Synthesis of P(3,5-DBS) Block Copolymers via RAFT Polymerization

This protocol outlines a general procedure for synthesizing a P(3,5-DBS) block copolymer using a polystyrene macro-RAFT agent.

Materials:

  • Polystyrene macro-RAFT agent (synthesized separately, e.g., using a trithiocarbonate RAFT agent)

  • This compound (inhibitor removed)

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN)

  • 1,4-Dioxane (anhydrous)

  • Methanol

Procedure:

  • In a Schlenk flask, dissolve the polystyrene macro-RAFT agent (e.g., 10 g, 1 mmol) and this compound (e.g., 26.2 g, 100 mmol) in 1,4-dioxane (e.g., 40 mL).

  • Add AIBN (e.g., 0.016 g, 0.1 mmol).

  • Degas the solution by three freeze-pump-thaw cycles.

  • Place the flask in a preheated oil bath at 70 °C and stir.

  • Monitor the polymerization progress.

  • Quench the reaction by cooling the flask in an ice bath.

  • Precipitate the polymer in a large excess of cold methanol.

  • Filter, wash with methanol, and dry the polymer under vacuum.

  • Characterize the final block copolymer by GPC and ¹H NMR.[2]

Protocol 4: Post-Polymerization Modification via Suzuki Coupling

This protocol describes a general method for the functionalization of the P(3,5-DBS) block by Suzuki coupling, which allows for the introduction of new C-C bonds.[3]

Materials:

  • P(3,5-DBS)-containing block copolymer

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene/Water solvent mixture

Procedure:

  • In a round-bottom flask, dissolve the P(3,5-DBS) block copolymer (e.g., 1 g) in toluene.

  • Add the arylboronic acid (e.g., 2.2 equivalents per dibromo-styrene unit), Pd(OAc)₂ (e.g., 0.05 equivalents), and PPh₃ (e.g., 0.2 equivalents).

  • Add an aqueous solution of K₂CO₃ (e.g., 2 M).

  • Degas the mixture by bubbling with argon for 30 minutes.

  • Heat the reaction mixture to 90 °C and stir vigorously overnight under an inert atmosphere.

  • After cooling to room temperature, separate the organic layer.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate and filter.

  • Concentrate the solution and precipitate the functionalized polymer in methanol.

  • Filter and dry the polymer under vacuum.

  • Characterize the modified polymer by ¹H NMR and FT-IR to confirm the substitution of bromine atoms.

Mandatory Visualizations

G cluster_synthesis Block Copolymer Synthesis Workflow cluster_modification Post-Polymerization Modification Workflow Monomer1 Monomer 1 (e.g., Styrene) Polymerization1 Controlled Polymerization (ATRP or RAFT) Monomer1->Polymerization1 Initiator Initiator Initiator->Polymerization1 Catalyst Catalyst/RAFT Agent Catalyst->Polymerization1 Macroinitiator Macroinitiator/ Macro-RAFT Agent Polymerization1->Macroinitiator Polymerization2 Controlled Polymerization (ATRP or RAFT) Macroinitiator->Polymerization2 Monomer2 Monomer 2 (this compound) Monomer2->Polymerization2 BlockCopolymer P(3,5-DBS) Block Copolymer Polymerization2->BlockCopolymer StartCopolymer P(3,5-DBS) Block Copolymer Reaction Coupling Reaction (e.g., Suzuki Coupling) StartCopolymer->Reaction Reagents Modification Reagents (e.g., Arylboronic acid, Pd catalyst) Reagents->Reaction FunctionalizedPolymer Functionalized Block Copolymer Reaction->FunctionalizedPolymer G cluster_atrp ATRP Mechanism Initiator R-X Radical R• Initiator->Radical ka Catalyst_act Cu(I) / Ligand Dormant R-M-X Catalyst_deact X-Cu(II) / Ligand Radical->Catalyst_deact Propagating R-M• Radical->Propagating Monomer Monomer (M) Propagating->Dormant kdeact Dormant->Propagating kact

References

Application Notes and Protocols: Synthesis of Macrocycles and Ligands Using 3,5-Dibromostyrene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the utilization of 3,5-dibromostyrene in the synthesis of macrocycles and ligands. This versatile building block, featuring two reactive bromine atoms and a vinyl group, is a valuable precursor for creating complex molecular architectures through various palladium-catalyzed cross-coupling reactions. The resulting stilbene-based structures are of significant interest in medicinal chemistry and materials science.

Overview of Synthetic Strategies

This compound serves as a key starting material for the construction of macrocycles and ligands primarily through palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Sonogashira reactions. These methods allow for the sequential or simultaneous functionalization of the dibrominated aromatic core, leading to the formation of extended conjugated systems and large cyclic structures.

The general workflow for synthesizing macrocycles from this compound often involves a two-step process: first, the introduction of linker arms onto the bromine positions via cross-coupling reactions, followed by an intramolecular cyclization step. The vinyl group can also participate in reactions like Heck macrocyclization to form the cyclic backbone.

G cluster_0 Synthesis of Linear Precursor cluster_1 Macrocyclization cluster_2 Ligand Synthesis This compound This compound Linear_Precursor Functionalized Linear Precursor This compound->Linear_Precursor Pd-catalyzed Cross-Coupling (Suzuki, Heck, Sonogashira) Coupling_Partner Coupling Partner (e.g., boronic acid, alkyne, alkene) Coupling_Partner->Linear_Precursor Macrocycle Macrocycle Linear_Precursor->Macrocycle Intramolecular Cyclization (e.g., Heck, Metathesis) Ligand Ligand Linear_Precursor->Ligand Further Functionalization

Caption: General workflow for macrocycle and ligand synthesis from this compound.

Key Palladium-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between this compound and various organoboron compounds, such as boronic acids or esters. This reaction is highly effective for introducing aryl, heteroaryl, or vinyl substituents at the bromine positions.

Suzuki_Mechanism Pd(0)L2 Pd(0)L₂ OxAdd Oxidative Addition Pd(0)L2->OxAdd ArBr This compound (ArBr) ArBr->OxAdd Pd(II)Complex Ar-Pd(II)L₂-Br OxAdd->Pd(II)Complex Transmetalation Transmetalation Pd(II)Complex->Transmetalation BoronicAcid R-B(OH)₂ BoronicAcid->Transmetalation Base Base (e.g., K₂CO₃) Base->Transmetalation RPd(II)Complex Ar-Pd(II)L₂-R Transmetalation->RPd(II)Complex RedElim Reductive Elimination RPd(II)Complex->RedElim RedElim->Pd(0)L2 Catalyst Regeneration Product Coupled Product (Ar-R) RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Mizoroki-Heck Reaction

The Mizoroki-Heck reaction enables the coupling of this compound with alkenes. This reaction is particularly useful for synthesizing stilbene and its derivatives. Intramolecular Heck reactions are a powerful tool for macrocyclization.[1]

Heck_Mechanism Pd(0)L2 Pd(0)L₂ OxAdd Oxidative Addition Pd(0)L2->OxAdd ArBr This compound (ArBr) ArBr->OxAdd Pd(II)Complex Ar-Pd(II)L₂-Br OxAdd->Pd(II)Complex Coordination Alkene Coordination Pd(II)Complex->Coordination Alkene Alkene Alkene->Coordination CoordComplex [Ar-Pd(II)L₂(Alkene)]⁺Br⁻ Coordination->CoordComplex Insertion Migratory Insertion CoordComplex->Insertion AlkylPdComplex R-CH₂-CH(Ar)-Pd(II)L₂-Br Insertion->AlkylPdComplex BetaHydride β-Hydride Elimination AlkylPdComplex->BetaHydride Product Substituted Alkene BetaHydride->Product HPdBr H-Pd(II)L₂-Br BetaHydride->HPdBr BaseRed Base-assisted Reductive Elimination HPdBr->BaseRed Base Base Base->BaseRed BaseRed->Pd(0)L2 Catalyst Regeneration

Caption: Catalytic cycle of the Mizoroki-Heck reaction.

Sonogashira Coupling

The Sonogashira coupling reaction is employed to form carbon-carbon bonds between this compound and terminal alkynes. This reaction is instrumental in synthesizing arylalkynes and conjugated enynes, which can be precursors to macrocycles and ligands with rigid structures.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L₂ OxAdd Oxidative Addition Pd(0)L2->OxAdd ArBr This compound (ArBr) ArBr->OxAdd Pd(II)Complex Ar-Pd(II)L₂-Br OxAdd->Pd(II)Complex Transmetalation Transmetalation Pd(II)Complex->Transmetalation RPd(II)Complex Ar-Pd(II)L₂-C≡CR Transmetalation->RPd(II)Complex RedElim Reductive Elimination RPd(II)Complex->RedElim RedElim->Pd(0)L2 Catalyst Regeneration Product Arylalkyne (Ar-C≡CR) RedElim->Product CuI CuI PiAlkyne π-Alkyne Complex CuI->PiAlkyne Alkyne Terminal Alkyne (H-C≡CR) Alkyne->PiAlkyne Base Base CuAcetylide Copper Acetylide (Cu-C≡CR) Base->CuAcetylide PiAlkyne->CuAcetylide Deprotonation CuAcetylide->Transmetalation

Caption: Catalytic cycles of the Sonogashira coupling reaction.

Experimental Protocols

The following are generalized protocols for the key reactions involving this compound. Researchers should optimize these conditions for their specific substrates and desired products.

Protocol 1: Suzuki-Miyaura Coupling of this compound

Objective: To synthesize a mono- or di-substituted styrene derivative.

Materials:

  • This compound

  • Arylboronic acid (1.1 equivalents for mono-substitution, 2.2 equivalents for di-substitution)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Triphenylphosphine (PPh₃) (8 mol%)

  • Potassium carbonate (K₂CO₃) (2 equivalents)

  • Toluene/Water (4:1 mixture)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and heating mantle

  • Standard glassware for workup and purification

Procedure:

  • To a round-bottom flask, add this compound (1 equivalent), arylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed toluene/water solvent mixture.

  • In a separate vial, dissolve palladium(II) acetate and triphenylphosphine in a small amount of degassed toluene and add this catalyst solution to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and add water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Mizoroki-Heck Reaction of this compound

Objective: To synthesize a stilbene derivative.

Materials:

  • This compound

  • Alkene (e.g., styrene) (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) (4 mol%)

  • Triethylamine (Et₃N) (1.5 equivalents)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Schlenk flask

  • Reflux condenser

  • Magnetic stirrer and heating mantle

  • Standard glassware for workup and purification

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1 equivalent), palladium(II) acetate, and tri(o-tolyl)phosphine.

  • Add anhydrous DMF, followed by the alkene and triethylamine.

  • Heat the reaction mixture to 100-120 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with water and extract with an organic solvent (e.g., diethyl ether).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Sonogashira Coupling of this compound

Objective: To synthesize an arylalkyne derivative.

Materials:

  • This compound

  • Terminal alkyne (1.2 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Triethylamine (Et₃N)

  • Anhydrous tetrahydrofuran (THF)

  • Schlenk flask

  • Magnetic stirrer

  • Standard glassware for workup and purification

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1 equivalent), bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.

  • Add anhydrous THF and triethylamine.

  • Add the terminal alkyne dropwise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with saturated aqueous ammonium chloride solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data

The yields of the coupling reactions of this compound are highly dependent on the specific substrates, catalyst system, and reaction conditions. The following table provides representative data for similar aryl bromides to guide experimental design.

Reaction TypeAryl BromideCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
Suzuki 1,3-DibromobenzenePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O1001285-95
Heck 1,3-DibromobenzeneStyrenePd(OAc)₂ / P(o-tol)₃Et₃NDMF1201870-85
Sonogashira 1,3-DibromobenzenePhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHFRT1680-90

Note: These are generalized yields and may vary.

Biological and Pharmacological Relevance

Macrocycles and ligands derived from this compound often feature stilbene or oligo(phenylenevinylene) scaffolds. These structural motifs are present in numerous biologically active natural products and synthetic compounds.

  • Anticancer Activity: Many stilbene derivatives, such as resveratrol, exhibit potent anticancer properties by targeting various signaling pathways involved in cell proliferation, apoptosis, and angiogenesis.[2]

  • Enzyme Inhibition: The conformational rigidity and defined spatial arrangement of functional groups in macrocycles make them excellent candidates for potent and selective enzyme inhibitors.

  • Receptor Binding: Ligands incorporating the 3,5-disubstituted styrene core can be designed to bind with high affinity and selectivity to specific biological receptors, making them valuable tools for studying cellular processes and as potential therapeutic agents. For example, derivatives of 1,3,5-triazine have been evaluated for their affinity to serotonin receptors.[3]

  • Antimicrobial and Antifungal Activity: Certain stilbene analogs have demonstrated significant activity against various bacteria and fungi.[4]

The specific biological activity and mechanism of action of a novel macrocycle or ligand synthesized from this compound would require detailed biological evaluation, including in vitro and in vivo studies.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex macrocycles and ligands. The strategic application of palladium-catalyzed cross-coupling reactions provides a powerful platform for the construction of diverse molecular architectures with potential applications in drug discovery and materials science. The protocols and data presented in these application notes serve as a foundation for researchers to explore the rich chemistry of this compound and to develop novel molecules with tailored properties and functions.

References

Application Notes and Protocols for Cross-linking Poly(3,5-dibromostyrene)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the cross-linking of poly(3,5-dibromostyrene), a versatile polymer platform for the development of advanced materials. The presence of two bromine atoms on each styrene monomer unit offers ample opportunities for post-polymerization modification, enabling the creation of robust, cross-linked networks with tailored properties. Such materials are of significant interest for applications ranging from catalysis and separation media to drug delivery matrices and specialty coatings.

This document outlines detailed protocols for three powerful palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions. These methods allow for the formation of stable carbon-carbon and carbon-nitrogen bonds, respectively, to effectively cross-link the polymer chains.

Overview of Cross-linking Reactions

Poly(this compound) can be efficiently cross-linked using a variety of palladium-catalyzed reactions that leverage the reactive C-Br bonds. The choice of cross-linking agent and reaction type allows for precise control over the resulting network's chemical nature and physical properties.

  • Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the aryl bromide moieties of the polymer with a di-boronic acid or di-boronic ester cross-linker. It is known for its high functional group tolerance and generally high yields.

  • Heck Reaction: This reaction creates carbon-carbon bonds by coupling the aryl bromide groups with a di-olefin cross-linker, such as divinylbenzene. This method is particularly useful for introducing unsaturated linkages into the polymer network.

  • Buchwald-Hartwig Amination: This reaction forms carbon-nitrogen bonds by coupling the aryl bromide sites with a di-amine cross-linker. This is an excellent method for incorporating nitrogen-containing functionalities and tuning the polarity and basicity of the resulting material.

Data Presentation: Expected Properties of Cross-linked Poly(this compound)

The cross-linking of poly(this compound) is expected to significantly alter its physical and chemical properties. The following tables summarize the anticipated quantitative data based on studies of analogous cross-linked polystyrene systems. The exact values will depend on the specific cross-linking agent, catalyst system, and reaction conditions employed.

Table 1: Influence of Cross-linking on Thermal Properties

Cross-linking ReactionCross-linker (mol%)Glass Transition Temp. (Tg) (°C)Decomposition Temp. (Td) (°C)
Un-cross-linked P(3,5-DBS)0~110-120~350-400
Suzuki-Miyaura5Increased (e.g., 130-150)Increased
Suzuki-Miyaura10Further Increased (e.g., 150-180)Further Increased
Heck5Increased (e.g., 125-145)Increased
Heck10Further Increased (e.g., 145-175)Further Increased
Buchwald-Hartwig5Increased (e.g., 135-160)Potentially altered
Buchwald-Hartwig10Further Increased (e.g., 160-190)Potentially altered

Table 2: Effect of Cross-linking on Mechanical and Swelling Properties

Cross-linking ReactionCross-linker (mol%)Storage Modulus (E') at T > Tg (MPa)Swelling Ratio in Toluene
Un-cross-linked P(3,5-DBS)0Low (<0.1)Dissolves
Suzuki-Miyaura5Significantly Increased (e.g., 1-10)Low (e.g., 2-4)
Suzuki-Miyaura10Further Increased (e.g., 10-50)Lower (e.g., 1.5-2.5)
Heck5Significantly Increased (e.g., 1-8)Low (e.g., 2.5-5)
Heck10Further Increased (e.g., 8-40)Lower (e.g., 2-3)
Buchwald-Hartwig5Significantly Increased (e.g., 2-15)Low (e.g., 1.8-3.5)
Buchwald-Hartwig10Further Increased (e.g., 15-60)Lower (e.g., 1.2-2.2)

Experimental Protocols

The following protocols are generalized procedures adapted from literature on similar poly(bromoarene) systems and should be optimized for specific applications. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

Suzuki-Miyaura Cross-linking Protocol

This protocol describes the cross-linking of poly(this compound) with a di-boronic acid, such as benzene-1,4-diboronic acid.

Materials:

  • Poly(this compound)

  • Benzene-1,4-diboronic acid (or other suitable di-boronic acid)

  • Palladium catalyst (e.g., Pd(PPh3)4, Pd(OAc)2 with a phosphine ligand)

  • Base (e.g., K2CO3, Cs2CO3, K3PO4)

  • Anhydrous solvent (e.g., Toluene, Dioxane, DMF)

Procedure:

  • In a Schlenk flask, dissolve poly(this compound) in the chosen anhydrous solvent.

  • Add the di-boronic acid cross-linker. The molar ratio of di-boronic acid to the bromine atoms on the polymer will determine the cross-linking density. For example, a 1:20 ratio of di-boronic acid to bromine atoms would correspond to a theoretical 10% cross-linking.

  • Add the base (typically 2-3 equivalents per boron atom).

  • Degas the solution by bubbling with an inert gas for 15-30 minutes.

  • Add the palladium catalyst (typically 1-5 mol% per bromine atom).

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir for 12-48 hours. The formation of a gel indicates successful cross-linking.

  • After cooling to room temperature, the cross-linked polymer can be isolated by filtration.

  • Wash the polymer extensively with water, methanol, and other solvents to remove residual catalyst, base, and unreacted starting materials.

  • Dry the cross-linked polymer under vacuum.

Heck Cross-linking Protocol

This protocol outlines the cross-linking of poly(this compound) with a di-olefin, such as divinylbenzene.

Materials:

  • Poly(this compound)

  • Divinylbenzene (or other suitable di-olefin)

  • Palladium catalyst (e.g., Pd(OAc)2, PdCl2(PPh3)2)

  • Phosphine ligand (if not using a pre-formed complex, e.g., P(o-tolyl)3)

  • Base (e.g., Triethylamine (NEt3), Diisopropylethylamine (DIPEA))

  • Anhydrous solvent (e.g., DMF, NMP, Toluene)

Procedure:

  • Dissolve poly(this compound) in the anhydrous solvent in a Schlenk flask.

  • Add the di-olefin cross-linker. The molar ratio of the di-olefin to the bromine atoms will control the degree of cross-linking.

  • Add the base (typically 1.5-2 equivalents per bromine atom).

  • If using a separate ligand, add it to the mixture.

  • Degas the solution with an inert gas.

  • Add the palladium catalyst (typically 1-5 mol% per bromine atom).

  • Heat the reaction to the appropriate temperature (e.g., 100-140 °C) and stir for 24-72 hours. Gel formation signifies cross-linking.

  • Cool the reaction and isolate the cross-linked polymer by filtration.

  • Thoroughly wash the polymer with solvents such as methanol and acetone to remove impurities.

  • Dry the product under vacuum.

Buchwald-Hartwig Amination Cross-linking Protocol

This protocol details the cross-linking of poly(this compound) with a di-amine, for instance, 1,4-phenylenediamine.

Materials:

  • Poly(this compound)

  • 1,4-Phenylenediamine (or other suitable di-amine)

  • Palladium precursor (e.g., Pd(OAc)2, Pd2(dba)3)

  • Bulky phosphine ligand (e.g., XPhos, SPhos, RuPhos)

  • Strong, non-nucleophilic base (e.g., NaOt-Bu, K3PO4, Cs2CO3)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, combine poly(this compound), the di-amine cross-linker, the base, the palladium precursor, and the phosphine ligand in a Schlenk flask.

  • Add the anhydrous solvent.

  • Seal the flask and bring it out of the glovebox.

  • Heat the reaction mixture with vigorous stirring to the desired temperature (e.g., 80-120 °C) for 12-48 hours. The formation of an insoluble gel indicates cross-linking.

  • After the reaction is complete, cool the mixture to room temperature.

  • Isolate the cross-linked polymer by filtration.

  • Wash the polymer sequentially with water, methanol, and other organic solvents to remove any remaining reagents and catalyst residues.

  • Dry the cross-linked polymer in a vacuum oven.

Visualizations

The following diagrams illustrate the fundamental principles of the cross-linking reactions.

Suzuki_Crosslinking cluster_reagents Reactants cluster_conditions Conditions P_DBS Poly(this compound) Product Cross-linked Polymer Network P_DBS->Product Crosslinker Di-boronic Acid (e.g., Benzene-1,4-diboronic acid) Crosslinker->Product Catalyst Pd(0) Catalyst reaction_center Catalyst->reaction_center Base Base (e.g., K2CO3) Base->reaction_center reaction_center->Product

Caption: Suzuki-Miyaura cross-linking of poly(this compound).

Heck_Crosslinking cluster_reagents Reactants cluster_conditions Conditions P_DBS Poly(this compound) Product Cross-linked Polymer Network P_DBS->Product Crosslinker Di-olefin (e.g., Divinylbenzene) Crosslinker->Product Catalyst Pd Catalyst reaction_center Catalyst->reaction_center Base Base (e.g., NEt3) Base->reaction_center reaction_center->Product

Caption: Heck cross-linking of poly(this compound).

Buchwald_Hartwig_Crosslinking cluster_reagents Reactants cluster_conditions Conditions P_DBS Poly(this compound) Product Cross-linked Polymer Network P_DBS->Product Crosslinker Di-amine (e.g., 1,4-Phenylenediamine) Crosslinker->Product Catalyst Pd Precursor + Ligand reaction_center Catalyst->reaction_center Base Base (e.g., NaOtBu) Base->reaction_center reaction_center->Product

Caption: Buchwald-Hartwig amination cross-linking.

Characterization of Cross-linked Polymers

The successful formation of a cross-linked network and its properties can be assessed through various analytical techniques:

  • Solubility Tests: A simple yet effective method. The un-cross-linked polymer will be soluble in good solvents (e.g., THF, toluene), while the cross-linked material will swell but not dissolve.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the incorporation of the cross-linker by identifying characteristic peaks from the cross-linking agent that are absent in the starting polymer.

  • Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the cross-linked network.

  • Thermal Analysis (DSC and TGA): Differential Scanning Calorimetry (DSC) can be used to determine the glass transition temperature (Tg), which is expected to increase with the degree of cross-linking. Thermogravimetric Analysis (TGA) provides information on the thermal stability of the material.

  • Rheology: Dynamic mechanical analysis can be used to measure the storage and loss moduli, providing insights into the viscoelastic properties and the extent of cross-linking.

  • Swelling Studies: The degree of cross-linking can be quantitatively estimated by measuring the swelling ratio of the polymer in a suitable solvent. A lower swelling ratio generally indicates a higher degree of cross-linking.

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield and Purity in 3,5-Dibromostyrene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 3,5-dibromostyrene. The information is designed to help optimize both the yield and purity of this important synthetic building block.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent laboratory-scale methods for the synthesis of this compound are the Wittig reaction, Grignard reaction, and to a lesser extent, the Heck reaction.

  • Wittig Reaction: This is a widely used method that involves the reaction of 3,5-dibromobenzaldehyde with a phosphorus ylide, typically generated from methyltriphenylphosphonium bromide. This method is known for its reliability in forming the carbon-carbon double bond at a specific location.[1]

  • Grignard Reaction: This approach involves the reaction of a Grignard reagent, such as methylmagnesium bromide, with 3,5-dibromobenzaldehyde.

  • Heck Reaction: This palladium-catalyzed cross-coupling reaction can in principle be used by coupling a 3,5-dibromo-substituted aryl halide with a vinylating agent.

Q2: I am getting a low yield in my Wittig reaction for this compound synthesis. What are the potential causes?

A2: Low yields in the Wittig synthesis of this compound can stem from several factors:

  • Inefficient Ylide Formation: The phosphorus ylide is moisture-sensitive and requires a strong base and anhydrous conditions for its formation. Incomplete deprotonation of the phosphonium salt will lead to a lower concentration of the active reagent.

  • Poor Quality of Reagents: The purity of 3,5-dibromobenzaldehyde, the phosphonium salt, and the base are crucial. Impurities can lead to side reactions.

  • Steric Hindrance: While not a major issue for this specific synthesis, sterically hindered aldehydes can react slowly.[2]

  • Side Reactions: The ylide can react with itself or other species in the reaction mixture. The presence of oxygen can also lead to the degradation of the ylide.

Q3: What are the common impurities I should look for in my crude this compound product?

A3: Depending on the synthetic route, common impurities may include:

  • Unreacted Starting Materials: 3,5-dibromobenzaldehyde (from Wittig or Grignard reactions) or the aryl halide (from the Heck reaction).

  • Phosphine Oxide: In the Wittig reaction, triphenylphosphine oxide is a significant byproduct that needs to be removed during purification.[1]

  • Homocoupling Products: In Grignard and Heck reactions, side reactions can lead to the formation of biphenyl-type impurities.

  • Polymerized Styrene: this compound, like other styrenes, can polymerize, especially when heated or exposed to light. It is often necessary to add a polymerization inhibitor, such as hydroquinone or butylated hydroxytoluene (BHT), during purification and storage.[3]

Q4: What is the best method to purify crude this compound?

A4: The most common and effective methods for purifying this compound are column chromatography and recrystallization.

  • Column Chromatography: This is a highly effective method for separating the desired product from non-polar impurities and polar byproducts like triphenylphosphine oxide. A typical eluent system is a mixture of hexane and ethyl acetate.

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent can be an effective purification method.

Troubleshooting Guides

Issue 1: Low Yield in this compound Synthesis via Wittig Reaction
Possible Cause Troubleshooting Steps
Incomplete Ylide Formation - Ensure all glassware is thoroughly flame-dried or oven-dried to remove any traces of water. - Use a freshly opened bottle of anhydrous solvent (e.g., THF or diethyl ether). - Use a strong, fresh base (e.g., n-butyllithium, potassium tert-butoxide) and accurately determine its concentration.[1] - Allow sufficient time for the ylide to form before adding the aldehyde.
Poor Reagent Quality - Check the purity of 3,5-dibromobenzaldehyde by melting point or NMR spectroscopy. - Use freshly recrystallized methyltriphenylphosphonium bromide.
Suboptimal Reaction Temperature - Ylide formation is often carried out at low temperatures (e.g., 0 °C or -78 °C) and then warmed to room temperature for the reaction with the aldehyde. Experiment with different temperature profiles.
Side Reactions - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the ylide. - Add the aldehyde dropwise to the ylide solution to maintain a low concentration of the aldehyde and minimize potential side reactions.
Issue 2: Presence of Significant Impurities in the Final Product
Impurity Identification Troubleshooting and Removal
Unreacted 3,5-Dibromobenzaldehyde Characteristic aldehyde peak in 1H NMR spectrum (~10 ppm).- Increase the equivalents of the Wittig or Grignard reagent. - Increase the reaction time or temperature. - Can be removed by column chromatography.
Triphenylphosphine Oxide (Wittig) Can be observed by 31P NMR and often visible as a white solid.- Difficult to remove completely by simple extraction. - Column chromatography on silica gel is the most effective method.[1]
Polymer Broad, unresolved peaks in the 1H NMR spectrum.- Add a polymerization inhibitor (e.g., hydroquinone) to the crude product before purification. - Avoid excessive heating during solvent removal and purification. - Store the purified product at low temperature (2-8°C) in an amber vial.[3]

Data Presentation

Table 1: Comparison of Synthetic Methods for this compound

Method Starting Materials Typical Reagents Reported Yield Range (%) Key Advantages Common Challenges
Wittig Reaction 3,5-Dibromobenzaldehyde, Methyltriphenylphosphonium bromideStrong base (n-BuLi, t-BuOK), Anhydrous THF or Et2O70-90 (estimated from similar reactions)High reliability, specific double bond formation.[1]Moisture sensitive, formation of triphenylphosphine oxide byproduct.
Grignard Reaction 3,5-Dibromobenzaldehyde, Methyl halideMagnesium turnings, Anhydrous THF or Et2O45-85 (estimated from similar reactions)Readily available starting materials.Highly moisture sensitive, potential for side reactions (e.g., Wurtz coupling).[2]
Heck Reaction 3,5-Dibromoaryl halide, Ethylene or vinyl equivalentPalladium catalyst, Base (e.g., K2CO3), Solvent (e.g., DMAc)50-80 (estimated from similar reactions)[4]Good functional group tolerance.Requires a catalyst, may require high temperatures and pressures.

Experimental Protocols

Protocol 1: Synthesis of this compound via Wittig Reaction (Adapted from general procedures)

This protocol is an adapted procedure based on common practices for Wittig reactions with aromatic aldehydes.

Materials:

  • Methyltriphenylphosphonium bromide

  • Potassium tert-butoxide (t-BuOK) or n-Butyllithium (n-BuLi)

  • 3,5-Dibromobenzaldehyde

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Hexane/Ethyl acetate solvent system

Procedure:

  • Ylide Formation: To a flame-dried, two-necked round-bottom flask under an inert atmosphere (nitrogen or argon), add methyltriphenylphosphonium bromide (1.1 equivalents). Add anhydrous THF and cool the suspension to 0 °C in an ice bath.

  • Slowly add potassium tert-butoxide (1.1 equivalents) portion-wise to the stirred suspension. The mixture will typically turn a characteristic yellow or orange color, indicating the formation of the ylide. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

  • Wittig Reaction: Dissolve 3,5-dibromobenzaldehyde (1.0 equivalent) in a minimal amount of anhydrous THF. Slowly add the aldehyde solution dropwise to the ylide solution at room temperature.

  • Let the reaction stir at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting aldehyde.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NH4Cl solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the this compound from triphenylphosphine oxide and any unreacted aldehyde.

Mandatory Visualizations

Wittig_Reaction_Workflow cluster_ylide Ylide Formation cluster_wittig Wittig Reaction cluster_purification Work-up and Purification Ylide_Start Methyltriphenylphosphonium bromide in Anhydrous THF Base Add Strong Base (e.g., t-BuOK) Ylide_Start->Base Ylide Phosphorus Ylide (Yellow/Orange Solution) Base->Ylide Reaction Combine and Stir at RT Ylide->Reaction Aldehyde 3,5-Dibromobenzaldehyde in Anhydrous THF Aldehyde->Reaction Crude_Mixture Crude Reaction Mixture Reaction->Crude_Mixture Quench Quench with aq. NH4Cl Crude_Mixture->Quench Extract Extract with Diethyl Ether Quench->Extract Dry Dry over MgSO4 Extract->Dry Concentrate Concentrate Dry->Concentrate Chromatography Column Chromatography Concentrate->Chromatography Product Pure this compound Chromatography->Product

Caption: Workflow for the synthesis of this compound via the Wittig reaction.

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Solutions Start Low Yield of this compound Moisture Moisture in Reaction Start->Moisture Base Weak/Old Base Start->Base Reagents Impure Reagents Start->Reagents Temp Suboptimal Temperature Start->Temp Dry Flame/Oven-Dry Glassware, Use Anhydrous Solvents Moisture->Dry NewBase Use Fresh, Titrated Base Base->NewBase PurifyReagents Purify/Check Starting Materials Reagents->PurifyReagents OptimizeTemp Optimize Reaction Temperature Profile Temp->OptimizeTemp

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Preventing unwanted polymerization of 3,5-Dibromostyrene during functionalization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing the unwanted polymerization of 3,5-dibromostyrene during functionalization reactions.

Frequently Asked Questions (FAQs)

Q1: Why is unwanted polymerization of this compound a concern during functionalization reactions?

A1: Unwanted polymerization is the premature and uncontrolled formation of poly(this compound) from this compound monomer units during a chemical reaction. This side reaction is problematic as it can lead to significantly reduced yields of the desired functionalized product, the formation of intractable polymeric byproducts that complicate purification, and in severe cases, a hazardous runaway exothermic reaction.[1][2]

Q2: What are the primary causes of unwanted polymerization of this compound?

A2: The main triggers for the unwanted polymerization of styrenic monomers like this compound are heat, light, and the presence of radical initiators.[1] Many reactive monomers can undergo spontaneous polymerization, particularly at elevated temperatures, such as those used in distillation or some functionalization reactions.[2] Exposure to air can also introduce peroxides, which can act as radical initiators.

Q3: What are polymerization inhibitors and how do they function?

A3: Polymerization inhibitors are chemical compounds added to monomers to prevent their spontaneous polymerization.[2] They primarily work by scavenging free radicals, which are the initiators of most polymerization chain reactions.[3] By reacting with these free radicals, inhibitors form stable species that are unable to initiate polymerization, thereby creating an "induction period" during which the monomer remains unpolymerized.[4]

Q4: What is the difference between a polymerization inhibitor and a retarder?

A4: While both are used to control polymerization, a true inhibitor provides a distinct induction period where no significant polymerization occurs until the inhibitor is consumed.[2] In contrast, a retarder slows down the rate of polymerization without providing a complete induction period.[2][4] For industrial applications, a combination of both is often used to ensure optimal performance and safety.

Q5: Is it necessary to remove the storage inhibitor from this compound before a functionalization reaction?

A5: Generally, yes. Storage inhibitors are designed to prevent polymerization, and their presence can interfere with the desired functionalization reaction, particularly if the reaction mechanism involves radical intermediates. For predictable and reproducible results, removing the inhibitor is highly recommended. However, in some cases, a higher concentration of a reaction initiator can be used to overcome the effect of the inhibitor, but this can lead to other complications.

Troubleshooting Guide

This guide addresses common issues related to the unwanted polymerization of this compound during functionalization reactions.

Symptom Potential Cause Recommended Solution
Increased viscosity or solidification of the reaction mixture. 1. Ineffective removal of the storage inhibitor. 2. Contamination with a polymerization initiator (e.g., peroxides from air exposure). 3. Excessive reaction temperature.1. Purify the this compound monomer to remove the storage inhibitor immediately before use (see Experimental Protocol 1). 2. Use degassed solvents and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction. 3. Optimize the reaction temperature to the lowest effective level for the desired functionalization.
Low yield of the desired functionalized product with significant high molecular weight byproduct. 1. Slow rate of the desired functionalization reaction, allowing polymerization to compete. 2. Presence of impurities that can initiate polymerization.1. Increase the concentration of the catalyst or reagents for the functionalization reaction to accelerate the desired pathway. 2. Ensure all reagents and solvents are of high purity.
Monomer polymerizes during storage. 1. Improper storage conditions (e.g., exposure to light, elevated temperatures, or air). 2. Depletion of the storage inhibitor over time.1. Store this compound at 2-8°C in an amber vial under an inert atmosphere.[5] 2. If storing for an extended period, consider adding a small amount of a suitable storage inhibitor like 4-tert-butylcatechol (TBC).

Data Presentation

Table 1: Common Polymerization Inhibitors for Styrenic Monomers

InhibitorChemical NameTypical ConcentrationMechanism of Action
TBC 4-tert-Butylcatechol10-50 ppmRadical Scavenger
HQ Hydroquinone100-1000 ppmRadical Scavenger
MEHQ Monomethyl Ether of Hydroquinone10-50 ppmRadical Scavenger
TEMPO (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl50-200 ppmRadical Scavenger
DNBP Dinitro-sec-butylphenol100-500 ppmRadical Scavenger

Note: The optimal inhibitor and concentration may vary depending on the specific reaction conditions.

Table 2: Effectiveness of Selected Inhibitors on Styrene Polymerization

InhibitorConcentration (ppm)Temperature (°C)Induction Period (hours)
TEMPO/DEHA/DNBP4009019[6]
TEMPO/DEHA/DNBP4001204.5[6]
Q-1300 (Nitroso compound)1000120> 8 (based on residual monomer)[7]
Benzoquinone1000120~2 (based on residual monomer)[7]

This data is for styrene and serves as a general guideline. The effectiveness for this compound may differ.

Experimental Protocols

Protocol 1: Removal of Storage Inhibitor from this compound

This protocol describes the removal of phenolic inhibitors (e.g., TBC, HQ, MEHQ) from this compound.

Materials:

  • This compound containing a storage inhibitor

  • 10% (w/v) aqueous sodium hydroxide (NaOH) solution

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Erlenmeyer flasks

  • Round-bottom flask

  • Vacuum distillation apparatus (optional)

Procedure:

  • Dissolve the this compound in a suitable organic solvent (e.g., diethyl ether or dichloromethane) in a separatory funnel.

  • Add an equal volume of 10% aqueous NaOH solution to the separatory funnel.

  • Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure.

  • Allow the layers to separate. The aqueous layer (containing the inhibitor salt) is typically the bottom layer. Drain and discard the aqueous layer.

  • Repeat the wash with 10% NaOH solution two more times.

  • Wash the organic layer with deionized water three times to remove any residual NaOH.

  • Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the solution to remove the drying agent.

  • Remove the solvent under reduced pressure.

  • For very high purity, the inhibitor-free this compound can be further purified by vacuum distillation.

  • Use the purified monomer immediately.

Protocol 2: General Procedure for a Suzuki Cross-Coupling Reaction with this compound

This protocol provides a general method for a Suzuki cross-coupling reaction, a common functionalization technique.

Materials:

  • Purified (inhibitor-free) this compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Degassed solvent (e.g., toluene, dioxane, DMF)

  • Schlenk flask or other suitable reaction vessel

  • Inert gas supply (nitrogen or argon)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the arylboronic acid (1.1-1.5 eq), the palladium catalyst (1-5 mol%), and the base (2-3 eq).

  • Add the degassed solvent via cannula or syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

G cluster_symptoms Troubleshooting Flowchart cluster_causes Potential Causes cluster_solutions Solutions Unwanted Polymerization Unwanted Polymerization Increased Viscosity Increased Viscosity Unwanted Polymerization->Increased Viscosity Symptom Low Product Yield Low Product Yield Unwanted Polymerization->Low Product Yield Symptom Monomer Solidifies in Storage Monomer Solidifies in Storage Unwanted Polymerization->Monomer Solidifies in Storage Symptom Ineffective Inhibitor Removal Ineffective Inhibitor Removal Increased Viscosity->Ineffective Inhibitor Removal Excessive Heat Excessive Heat Increased Viscosity->Excessive Heat Air/Peroxide Contamination Air/Peroxide Contamination Increased Viscosity->Air/Peroxide Contamination Slow Functionalization Rate Slow Functionalization Rate Low Product Yield->Slow Functionalization Rate Improper Storage Improper Storage Monomer Solidifies in Storage->Improper Storage Purify Monomer Purify Monomer Ineffective Inhibitor Removal->Purify Monomer Optimize Temperature Optimize Temperature Excessive Heat->Optimize Temperature Use Inert Atmosphere Use Inert Atmosphere Air/Peroxide Contamination->Use Inert Atmosphere Store at 2-8°C in Dark Store at 2-8°C in Dark Improper Storage->Store at 2-8°C in Dark Increase Catalyst Loading Increase Catalyst Loading Slow Functionalization Rate->Increase Catalyst Loading

Caption: Troubleshooting workflow for unwanted polymerization.

G cluster_initiation Initiation cluster_propagation Propagation cluster_inhibition Inhibition Initiator (I) Initiator (I) Radical (R) Radical (R) Initiator (I)->Radical (R) Decomposition Monomer Radical (RM*) Monomer Radical (RM*) Radical (R)->Monomer Radical (RM*) Addition to Monomer Monomer (M) Monomer (M) Monomer Radical (RM) Monomer Radical (RM) Growing Polymer Chain (P) Growing Polymer Chain (P) Monomer Radical (RM)->Growing Polymer Chain (P) Longer Polymer Chain (P+1) Longer Polymer Chain (P+1) Growing Polymer Chain (P)->Longer Polymer Chain (P+1) Addition of Monomer Monomer (M)2 Monomer (M) Longer Polymer Chain (P+1*) Longer Polymer Chain (P+1*) Longer Polymer Chain (P+1)->Growing Polymer Chain (P) Chain Growth Inhibitor (IH) Inhibitor (IH) Stable Species (P-I) Stable Species (P-I) Inhibitor (IH)->Stable Species (P-I) Growing Polymer Chain (P*) Growing Polymer Chain (P*) Growing Polymer Chain (P*)->Stable Species (P-I) Reaction with Inhibitor

Caption: Mechanism of radical polymerization and inhibition.

References

Troubleshooting low initiation efficiency in radical polymerization of 3,5-Dibromostyrene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to low initiation efficiency in the radical polymerization of 3,5-Dibromostyrene. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guide: Low Initiation Efficiency

This guide addresses the most common issues encountered during the radical polymerization of this compound in a question-and-answer format.

Q1: My radical polymerization of this compound shows no or very low conversion. What are the primary causes?

Low or no polymer yield is typically traced back to problems in the initiation phase of the polymerization. The most common culprits are impurities in the monomer, incorrect handling of the initiator, the presence of oxygen, or suboptimal reaction conditions. A systematic approach is necessary to identify and resolve the issue.

Q2: How can I determine if the problem is with the initiation step?

A long or indefinite "induction period"—a delay before any polymerization occurs—is a classic sign of an issue with initiation.[1] This period often indicates the presence of inhibitors that must be consumed before the polymerization can begin.[1][2] If the reaction eventually proceeds at a normal rate after this delay, an inhibitor was likely present. If the reaction never starts or remains sluggish, the issue could be a deactivated initiator, insufficient temperature, or persistent inhibitors.

Q3: I suspect my this compound monomer is impure. How should it be purified?

Monomers, especially styrenics, are often shipped with inhibitors to prevent spontaneous polymerization during storage.[2][3] These must be removed before use. Additionally, other impurities can interfere with the reaction.

  • Inhibitor Removal: The most common inhibitors in styrene-based monomers are phenolic compounds like hydroquinone (HQ), 4-methoxyphenol (MEHQ), or 4-tert-butylcatechol (TBC).[2] These can be removed by washing the monomer solution with an aqueous alkaline solution (e.g., 5-10% NaOH), which converts the acidic phenol into a water-soluble salt.[1]

  • General Purification: After inhibitor removal, the monomer should be washed with distilled water, dried over an anhydrous salt (e.g., MgSO₄ or CaCl₂), and then distilled under reduced pressure to remove non-volatile impurities.[4][5] Store the purified monomer in the dark at a low temperature and use it promptly.

Q4: What is the role of the initiator, and how do I ensure it is effective?

The initiator's role is to decompose and generate the initial free radicals that start the polymerization process. Low initiation efficiency can result from an inappropriate choice of initiator, its degradation, or incorrect concentration.

  • Choice of Initiator: Select an initiator based on its solubility in your reaction solvent and its half-life at your desired reaction temperature. For styrene derivatives, common thermal initiators include 2,2'-Azobis(isobutyronitrile) (AIBN) and Benzoyl Peroxide (BPO).[]

  • Handling and Storage: Initiators are often thermally sensitive. Store them according to the manufacturer's recommendations (typically refrigerated) and check their expiration dates. Old or improperly stored initiators may have decomposed, reducing their effectiveness.

  • Concentration: The rate of polymerization is proportional to the square root of the initiator concentration.[7][8] While a higher concentration increases the rate, it can also lead to shorter polymer chains due to a higher rate of termination.[9] Conversely, a concentration that is too low will result in a very slow initiation rate.

Q5: Could dissolved oxygen be inhibiting my reaction?

Yes, oxygen is a potent inhibitor of radical polymerization.[2] As a diradical itself, it readily reacts with and quenches the propagating radicals, terminating the polymer chains.[2] It is crucial to deoxygenate the reaction mixture thoroughly before initiating the polymerization. Common methods include:

  • Inert Gas Sparging: Bubbling a stream of an inert gas, such as nitrogen or argon, through the reaction mixture for 30-60 minutes before heating.[10]

  • Freeze-Pump-Thaw: This is a more rigorous method for removing dissolved gases. The reaction mixture is frozen, subjected to a high vacuum to remove gases, and then thawed. This cycle is typically repeated three times.

Q6: How does reaction temperature impact initiation efficiency?

Temperature is a critical parameter. It directly controls the rate of decomposition of thermal initiators.

  • Temperature Too Low: If the temperature is too low for the chosen initiator, the rate of radical generation will be negligible, and the polymerization will not start.

  • Temperature Too High: Excessively high temperatures can cause the initiator to decompose too rapidly, leading to a burst of radicals that quickly terminate each other.[11][12] For styrene specifically, temperatures above 100°C can cause thermal self-initiation, which can be difficult to control.[13] It is best to maintain a stable temperature that corresponds to the known half-life of the initiator.

Q7: Can the choice of solvent affect the initiation of polymerization?

Yes, the solvent can influence polymerization kinetics.[14] Studies on styrene polymerization have shown that solvent polarity can impact monomer conversion.[15] For instance, one study found that acetone resulted in higher monomer conversion for styrene compared to solvents like toluene.[15] While some reports suggest a negligible solvent effect on the propagation rate coefficient (k_p) for styrene in certain solvents, the overall reaction rate can still be affected by solvent-initiator or solvent-monomer interactions.[15][16] It is important to use dry, high-purity solvents to avoid introducing inhibiting impurities.

Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and solving issues of low polymerization yield.

TroubleshootingWorkflow start_node Start: Low / No Polymer Yield decision_node1 Was monomer purified (inhibitor removed)? start_node->decision_node1 Begin Diagnosis decision_node decision_node process_node process_node end_node Proceed with Polymerization process_node1 Purify monomer: 1. Wash with NaOH(aq) 2. Vacuum Distill decision_node1->process_node1 No decision_node2 Was reaction mixture degassed properly? decision_node1->decision_node2 Yes process_node1->decision_node2 process_node2 Degas mixture: - Sparge with N2/Ar - Freeze-Pump-Thaw decision_node2->process_node2 No decision_node3 Is initiator active and appropriate? decision_node2->decision_node3 Yes process_node2->decision_node3 process_node3 - Check initiator age/storage - Select initiator with correct half-life for temperature decision_node3->process_node3 No / Unsure decision_node4 Is reaction temperature correct? decision_node3->decision_node4 Yes process_node3->decision_node4 decision_node4->end_node Yes process_node4 Adjust temperature to match initiator's optimal range decision_node4->process_node4 No process_node4->end_node

Caption: A step-by-step workflow for troubleshooting low yield in radical polymerization.

Frequently Asked Questions (FAQs)

Q1: What is initiator efficiency (f), and what are its typical values?

Initiator efficiency, denoted by the factor f, is the fraction of radicals generated by the initiator that successfully start a polymer chain.[9] Its value is always less than 1 because some radicals are wasted through side reactions, such as recombining before they can react with a monomer (known as the "cage effect").[9] Typical values for f range from 0.3 to 0.8.[7]

Q2: What is an induction period?

An induction period is the initial phase of a polymerization reaction during which no significant amount of polymer is formed.[2] This is almost always caused by the presence of an inhibitor, which scavenges the initiating radicals as soon as they are formed.[1][3] The length of the induction period is proportional to the amount of inhibitor present. Once the inhibitor is fully consumed, the polymerization proceeds at its normal rate.

Q3: How does the initiator concentration affect the final polymer?

The rate of initiation is directly proportional to the initiator concentration.[7] Therefore, increasing the initiator concentration leads to a faster overall polymerization rate. However, this also means that more polymer chains are initiated simultaneously, which often results in a lower average molecular weight for the final polymer, as the available monomer is divided among a larger number of growing chains.[9]

Data Presentation

Table 1: Common Thermal Initiators for Styrene Polymerization

InitiatorAbbreviationTypical SolventsRecommended Temp. Range (°C)10-hr Half-Life Temp. (°C)
2,2'-Azobis(isobutyronitrile)AIBNToluene, Benzene, THF, Dioxane50 - 70~65
Benzoyl PeroxideBPOToluene, Benzene, Styrene70 - 90~73
Potassium PersulfateKPSWater (for emulsion/suspension)50 - 80~62

Data compiled from various sources including[][17]. Temperatures are approximate and can vary with solvent.

Table 2: Troubleshooting Checklist

SymptomPotential CauseRecommended Solution
Long induction period, then normal reaction Presence of inhibitor in monomer.Purify monomer by washing with NaOH(aq) and distilling.[1][4]
No reaction or extremely slow reaction 1. Inactive/decomposed initiator.2. Reaction temperature too low.3. Presence of oxygen.1. Use fresh, properly stored initiator.2. Increase temperature to match initiator's half-life.3. Thoroughly degas the reaction mixture.[10]
Initial burst of reaction, then stops Initiator decomposed too quickly.Lower the reaction temperature to achieve a more controlled rate of radical generation.[11]
Low yield and low molecular weight Initiator concentration is too high.Reduce the initiator concentration.

Experimental Protocols

Protocol 1: Purification of this compound Monomer

Objective: To remove inhibitors and other impurities from the monomer.

Materials:

  • This compound (as received)

  • Diethyl ether or Toluene

  • 1 M Sodium Hydroxide (NaOH) solution

  • Saturated Sodium Chloride (brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Separatory funnel, round-bottom flask, distillation apparatus

Procedure:

  • Dissolve the this compound monomer in an equal volume of diethyl ether or toluene in a separatory funnel.

  • Add an equal volume of 1 M NaOH solution, shake vigorously for 1-2 minutes, and allow the layers to separate. Drain and discard the aqueous (lower) layer. Repeat this wash step two more times.[1]

  • Wash the organic layer with an equal volume of distilled water. Drain and discard the aqueous layer.

  • Wash the organic layer with an equal volume of brine to remove residual water. Drain and discard the aqueous layer.

  • Transfer the organic layer to a clean flask and add anhydrous MgSO₄. Swirl and let it stand for 15-20 minutes to dry the solution.

  • Filter the solution to remove the drying agent.

  • Remove the solvent using a rotary evaporator.

  • Set up for vacuum distillation. Distill the this compound under reduced pressure. Collect the fraction that boils at a constant temperature.

  • Store the purified monomer in a sealed container under nitrogen or argon in a refrigerator and use within 24 hours for best results.

Protocol 2: General Procedure for Radical Polymerization of this compound

Objective: To polymerize purified this compound using a thermal initiator.

Materials:

  • Purified this compound

  • Thermal initiator (e.g., AIBN)

  • Anhydrous solvent (e.g., Toluene)

  • Schlenk flask or similar reaction vessel with a condenser and magnetic stir bar

  • Inert gas supply (Nitrogen or Argon)

  • Heating mantle with temperature controller and oil bath

Procedure:

  • Place the purified this compound, solvent, and magnetic stir bar into the Schlenk flask.

  • Seal the flask and connect it to a Schlenk line or inert gas manifold.

  • Deoxygenate the solution by bubbling nitrogen or argon through it for at least 30 minutes while stirring.[10]

  • While the monomer solution is degassing, weigh the initiator (e.g., AIBN, typically 0.1-1 mol% relative to the monomer) in a separate container.

  • After degassing, quickly add the initiator to the reaction flask under a positive pressure of inert gas to minimize air exposure.

  • Place the flask in an oil bath preheated to the desired reaction temperature (e.g., 65-70 °C for AIBN).

  • Maintain the reaction under a positive pressure of inert gas and stir for the desired time (e.g., 4-24 hours). The viscosity of the solution will increase as the polymer forms.

  • To terminate the reaction, cool the flask to room temperature and expose the mixture to air.

  • Precipitate the polymer by pouring the viscous solution into a large volume of a non-solvent (e.g., cold methanol).

  • Collect the precipitated polymer by filtration, wash it with fresh non-solvent, and dry it in a vacuum oven until a constant weight is achieved.

Visualizations

InitiationProcess cluster_initiation Initiation Step cluster_inhibition Inhibition initiator_node Initiator (I) radicals_node Primary Radicals (2R•) initiator_node->radicals_node Decomposition (Heat, kd) growing_chain_node Growing Chain (RM•) radicals_node->growing_chain_node Addition (ki) inactive_product_node Inactive Product (RZ) radicals_node->inactive_product_node Scavenging monomer_node Monomer (M) monomer_node->growing_chain_node propagation_node Propagation growing_chain_node->propagation_node Reaction with more Monomer (kp) inhibitor_node Inhibitor (Z) inhibitor_node->inactive_product_node propagation_node->growing_chain_node Chain Elongation

Caption: The competitive processes of initiation and inhibition in radical polymerization.

References

Minimizing side reactions in Suzuki coupling of 3,5-Dibromostyrene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Suzuki coupling of 3,5-dibromostyrene. Our focus is on minimizing common side reactions to improve product yield and purity.

Troubleshooting Guide: Minimizing Side Reactions

This guide addresses specific issues that may arise during the Suzuki coupling of this compound, presented in a question-and-answer format.

Issue 1: Poor Selectivity - Formation of Di-substituted Product

  • Question: My reaction is producing a significant amount of the di-arylated product instead of the desired mono-arylated product. How can I improve selectivity for mono-substitution?

  • Answer: Achieving mono-selectivity in the Suzuki coupling of dihaloarenes like this compound is a common challenge. The formation of the di-substituted product is often kinetically favored because after the first coupling, the newly formed mono-substituted product is in close proximity to the regenerated palladium catalyst, promoting a second reaction.[1] Here are several strategies to enhance mono-selectivity:

    • Stoichiometry Control: Use a limited amount of the boronic acid (typically 1.0 to 1.2 equivalents). This is the most straightforward method to disfavor the second coupling.

    • Catalyst and Ligand Choice: Employing a bulky phosphine ligand can sterically hinder the approach of the second boronic acid molecule, thus favoring mono-substitution.[2] For instance, ligands like XPhos or SPhos might offer better selectivity than less bulky ones like PPh₃.

    • Lower Reaction Temperature: Running the reaction at a lower temperature can help to control the reactivity and may favor the mono-arylated product.[3]

    • Controlled Addition: A slow, continuous addition of the boronic acid to the reaction mixture can maintain a low concentration of the boronic acid, thereby favoring the mono-coupling product.

Issue 2: Formation of Homocoupling Byproducts

  • Question: I am observing a significant amount of biaryl byproduct from the homocoupling of my boronic acid. What are the causes and how can I prevent this?

  • Answer: Homocoupling of the boronic acid is a prevalent side reaction in Suzuki couplings. The primary causes are the presence of oxygen and/or Pd(II) species in the reaction mixture. Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which then promotes the homocoupling of the boronic acid. Here’s how to minimize it:

    • Rigorous Degassing: Thoroughly degas all solvents and the reaction mixture. This can be achieved by sparging with an inert gas (e.g., argon or nitrogen) for an extended period or by using freeze-pump-thaw cycles for more sensitive reactions.

    • Use of Pd(0) Pre-catalysts: Start with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ to avoid the initial presence of Pd(II).

    • Additives: The addition of a mild reducing agent, such as potassium formate, can help to reduce any Pd(II) species back to the active Pd(0) state without interfering with the main catalytic cycle.[4]

    • Maintain an Inert Atmosphere: Ensure the reaction is conducted under a positive pressure of an inert gas throughout the entire process to prevent atmospheric oxygen from entering the system.

Issue 3: Dehalogenation of the Starting Material or Product

  • Question: My starting this compound or my mono-arylated product is being converted to a dehalogenated byproduct. How can I avoid this?

  • Answer: Dehalogenation is another common side reaction where a bromine atom is replaced by a hydrogen atom. This can occur when the palladium complex, after oxidative addition, abstracts a hydride from another species in the reaction mixture (like a solvent or base) and then undergoes reductive elimination. To mitigate this:

    • Choice of Solvent and Base: Avoid using solvents or bases that can easily act as hydride donors. For instance, using a non-alcoholic solvent and a carbonate or phosphate base is generally preferred over alkoxides or amine bases in certain contexts.

    • Reaction Temperature: Higher temperatures can sometimes promote dehalogenation. Try running the reaction at the lowest effective temperature.

    • Water Content: Carefully controlling the amount of water in the reaction can sometimes influence the extent of dehalogenation.

Issue 4: Polymerization or Reactions Involving the Styrene Moiety

  • Question: I am concerned about potential side reactions involving the vinyl group of the this compound. Is this a common issue?

  • Answer: While the vinyl group can potentially participate in side reactions like polymerization or Heck-type couplings, under typical Suzuki-Miyaura conditions, these are generally not the major competing pathways. The palladium-catalyzed cross-coupling at the aryl-bromide bond is usually much faster. However, to minimize any potential issues:

    • Moderate Temperatures: Avoid excessively high reaction temperatures which might initiate polymerization.

    • Exclusion of Oxygen: As with homocoupling, rigorous exclusion of oxygen is beneficial as it can inhibit radical polymerization pathways.

    • Ligand Choice: The use of appropriate phosphine ligands generally directs the catalytic cycle towards the desired Suzuki coupling pathway.

Frequently Asked Questions (FAQs)

Q1: Which bromine on this compound is more reactive?

A1: In this compound, the two bromine atoms are electronically and sterically equivalent. Therefore, the initial oxidative addition of the palladium catalyst can occur at either position with equal probability. The selectivity for mono- versus di-substitution is primarily controlled by the reaction conditions as described in the troubleshooting guide.

Q2: What is a good starting point for reaction conditions for the selective mono-arylation of this compound?

A2: A good starting point would be to use 1.05 equivalents of the arylboronic acid, a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base like K₂CO₃ or K₃PO₄ in a degassed solvent system like 1,4-dioxane/water or toluene/water. The reaction should be run at a moderate temperature (e.g., 80-90 °C) under a strict inert atmosphere.

Q3: How does the choice of base affect the reaction?

A3: The base plays a crucial role in the transmetalation step of the Suzuki coupling. The choice of base can influence the reaction rate and the prevalence of side reactions. Inorganic bases like carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄) are commonly used. The strength and solubility of the base should be considered in conjunction with the solvent system. For instance, Cs₂CO₃ is often more effective in ethereal solvents like dioxane.

Q4: Can I use an arylboronic ester instead of a boronic acid?

A4: Yes, arylboronic esters (e.g., pinacol esters) are excellent coupling partners in Suzuki reactions. They are often more stable and less prone to protodeboronation (a side reaction where the boronic acid is converted back to the corresponding arene) than the corresponding boronic acids.

Data Presentation

The following tables summarize the expected impact of key reaction parameters on the selectivity and yield of the Suzuki coupling of this compound. The data is compiled from general principles of Suzuki-Miyaura couplings of dihaloarenes.

Table 1: Effect of Boronic Acid Stoichiometry on Mono- vs. Di-substitution

Equivalents of Arylboronic AcidExpected Mono-arylated Product (%)Expected Di-arylated Product (%)
1.05High (e.g., >85%)Low (e.g., <15%)
1.5ModerateModerate
2.2LowHigh

Table 2: Influence of Catalyst/Ligand System on Homocoupling

Palladium SourceLigandAtmosphereExpected Homocoupling (%)
Pd(OAc)₂PPh₃AirHigh
Pd(OAc)₂PPh₃InertModerate
Pd(PPh₃)₄-InertLow
Pd₂(dba)₃XPhosInertVery Low

Experimental Protocols

Protocol 1: General Procedure for Selective Mono-arylation of this compound

  • Reagent Preparation: In a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq.), the desired arylboronic acid (1.05 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).

  • Inerting the Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes. Alternatively, evacuate and backfill with the inert gas three times.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq.) and the ligand (if separate, e.g., XPhos, 0.06 eq.).

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-90 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired mono-arylated product.

Mandatory Visualizations

Suzuki_Coupling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: This compound Arylboronic Acid Base catalyst Add Catalyst/Ligand reagents->catalyst solvent Add Degassed Solvent catalyst->solvent inert Inert Atmosphere (Ar or N2) solvent->inert heat Heat and Stir inert->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor quench Quench and Extract monitor->quench purify Column Chromatography quench->purify product Isolated Product purify->product

Caption: Experimental workflow for the Suzuki coupling of this compound.

Side_Reaction_Pathways cluster_main Desired Reaction cluster_side Side Reactions start This compound + Arylboronic Acid mono Mono-arylated Product start->mono Desired First Coupling homo Homocoupling (Biaryl) start->homo O2 / Pd(II) dehalo Dehalogenation start->dehalo Hydride Source di Di-arylated Product mono->di Second Coupling

Caption: Desired vs. side reaction pathways in the Suzuki coupling.

References

Controlling molecular weight and polydispersity in poly(3,5-dibromostyrene) synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of poly(3,5-dibromostyrene), with a focus on achieving precise control over molecular weight and polydispersity.

Troubleshooting Guide

This guide addresses common issues encountered during the polymerization of this compound.

Issue 1: High Polydispersity Index (PDI > 1.3)

  • Question: My poly(this compound) has a very broad molecular weight distribution (high PDI). What are the potential causes and how can I fix this?

  • Answer: A high PDI in controlled radical polymerization suggests a loss of control over the growing polymer chains. The most common causes include:

    • Inefficient Initiation: If the initiation process is slow or non-uniform compared to propagation, polymer chains will start growing at different times, leading to a broader distribution of chain lengths.[1] Ensure your initiator is fully dissolved and the reaction temperature is appropriate for its decomposition rate.[1]

    • High Initiator Concentration: While seemingly counterintuitive, a very high concentration of primary radicals can increase the rate of termination reactions, which are irreversible and lead to "dead" polymer chains, broadening the PDI.[1]

    • Impurities: Oxygen is a potent inhibitor of radical polymerizations. Ensure your monomer and solvent are thoroughly deoxygenated. Other impurities in the monomer can also interfere with the catalyst or chain transfer agent.

    • Inappropriate Catalyst/Ligand or RAFT Agent Concentration: In Atom Transfer Radical Polymerization (ATRP), the ratio of catalyst to initiator is crucial for maintaining the equilibrium between active and dormant species.[2] In Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, an incorrect ratio of RAFT agent to initiator can lead to uncontrolled polymerization.[3]

    • High Temperature: Elevated temperatures can increase the rate of side reactions and termination, leading to a loss of control.[4][5][6]

Issue 2: Molecular Weight is Significantly Lower Than Theoretical Value

  • Question: The number-average molecular weight (Mn) of my polymer is much lower than predicted by the [Monomer]/[Initiator] ratio. Why is this happening?

  • Answer: A lower-than-expected molecular weight is typically due to a higher-than-expected number of polymer chains being generated. This can be caused by:

    • Excessive Initiator Concentration: A higher concentration of initiator will generate more polymer chains simultaneously, and with a fixed amount of monomer, each chain will be shorter.[1] Carefully check the concentration of your initiator solution.

    • Chain Transfer Reactions: Unwanted chain transfer to solvent, monomer, or impurities can terminate a growing chain and start a new one, increasing the total number of chains and thus reducing the average molecular weight. Consider using a solvent with a low chain transfer constant.

    • Impurities Acting as Initiators: Certain impurities can initiate polymerization, leading to an underestimation of the true initiator concentration.

Issue 3: Bimodal or Multimodal GPC Trace

  • Question: My Gel Permeation Chromatography (GPC) results show a bimodal or multimodal distribution. What does this indicate?

  • Answer: A bimodal or multimodal GPC trace suggests the presence of multiple distinct polymer populations with different molecular weights. This can arise from:

    • Slow Initiation in RAFT: In RAFT polymerization, if the initial radicals react too quickly with the monomer before the RAFT agent takes control, a population of high molecular weight, uncontrolled polymer can form alongside the controlled population, resulting in a high molecular weight shoulder.[7]

    • Bifunctional Initiators: The use of bifunctional initiators can sometimes lead to the formation of both linear and star-shaped polymers, which may have different hydrodynamic volumes and elute at different times in the GPC.[8]

    • Coupling Reactions: Termination by coupling of two growing chains can lead to a population of polymers with double the molecular weight.

Frequently Asked Questions (FAQs)

Q1: Which polymerization method offers the best control over the molecular weight and PDI of poly(this compound)?

A1: Controlled/"living" radical polymerization (CRP) techniques are the most suitable methods for synthesizing well-defined poly(this compound).[9] The two most common and effective CRP methods are Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. Both methods allow for the synthesis of polymers with predetermined molecular weights, low PDIs, and high end-group fidelity.[2][10]

Q2: How does the monomer-to-initiator ratio affect the molecular weight?

A2: In a well-controlled polymerization, the number-average molecular weight (Mn) is directly proportional to the ratio of the concentration of consumed monomer to the concentration of the initiator, assuming initiation is fast and efficient.[10] A higher monomer-to-initiator ratio will result in a higher molecular weight polymer.[1]

Q3: What is the role of the catalyst and ligand in the ATRP of this compound?

A3: In ATRP, a transition metal complex, typically copper-based (e.g., CuBr), acts as the catalyst. The catalyst, in conjunction with a ligand (e.g., 2,2'-bipyridine), reversibly activates and deactivates the growing polymer chains by transferring a halogen atom. This process maintains a low concentration of active radicals at any given time, minimizing termination reactions and allowing for controlled chain growth.[2]

Q4: How can I minimize the PDI in the RAFT polymerization of this compound?

A4: To achieve a low PDI in RAFT polymerization, several factors are critical:

  • Choice of RAFT Agent: The RAFT agent must be appropriate for the monomer being polymerized.

  • Initiator-to-RAFT Agent Ratio: A suitable ratio, typically in the range of 1:5 to 1:10 ([Initiator]:[RAFT Agent]), is crucial to ensure that the majority of chains are controlled by the RAFT agent.[3]

  • Temperature: The temperature should be chosen to ensure an appropriate rate of initiation without causing significant thermal self-initiation of the monomer.[11]

Q5: Are there any specific safety precautions for handling this compound?

A5: this compound is a chemical compound and should be handled with appropriate safety measures. It is characterized as a white, low-melting solid.[12] Always consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and personal protective equipment. It should be stored at 2-8°C in an amber vial.[12]

Quantitative Data Summary

The following tables summarize typical experimental conditions and results for the controlled polymerization of styrene, which can be used as a starting point for the synthesis of poly(this compound).

Table 1: Atom Transfer Radical Polymerization (ATRP) of Styrene

Entry[Monomer]:[Initiator]:[Catalyst]:[Ligand]InitiatorCatalyst/LigandTemp (°C)Time (h)Mn ( g/mol )PDI
1100:1:1:21-Phenylethyl chlorideCuCl/2,2'-Bipyridine1304.59,5001.34
250:1:1:2Ethyl 2-bromoisobutyrateCuBr/PMDETA11064,8001.15
3200:1:1:1Methyl 2-bromopropionateCuBr/Me6TREN90818,0001.10

Data is illustrative and based on typical conditions for styrene polymerization.

Table 2: Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization of Styrene

Entry[Monomer]:[RAFT Agent]:[Initiator]RAFT AgentInitiatorTemp (°C)Time (h)Mn ( g/mol )PDI
1200:1:0.22-Cyano-2-propyl benzodithioateAIBN601521,0001.12
2500:1:0.14-Cyano-4-(phenylcarbonothioylthio)pentanoic acidAIBN602445,0001.09
3100:1:0.3Cyanomethyl dodecyl trithiocarbonateAIBN70109,8001.15

Data is illustrative and based on typical conditions for styrene polymerization.[13]

Experimental Protocols

Protocol 1: Synthesis of Poly(this compound) via ATRP

This protocol describes a general procedure for the ATRP of this compound. The target molecular weight can be adjusted by changing the monomer-to-initiator ratio.

Materials:

  • This compound (monomer), inhibitor removed

  • Ethyl α-bromoisobutyrate (EBiB) (initiator)

  • Copper(I) bromide (CuBr) (catalyst)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)

  • Anisole (solvent)

  • Methanol (for precipitation)

  • Nitrogen or Argon gas

Procedure:

  • Monomer Purification: Pass this compound through a column of basic alumina to remove the inhibitor.

  • Reaction Setup: To a Schlenk flask equipped with a magnetic stir bar, add CuBr (e.g., 14.3 mg, 0.1 mmol).

  • Deoxygenation: Seal the flask with a rubber septum, and perform three cycles of vacuum and backfill with nitrogen/argon.

  • Addition of Reagents: Under a positive pressure of nitrogen/argon, add anisole (e.g., 10 mL), this compound (e.g., 2.62 g, 10 mmol), PMDETA (e.g., 20.8 µL, 0.1 mmol), and EBiB (e.g., 14.7 µL, 0.1 mmol) via syringe.

  • Polymerization: Immerse the sealed flask in a preheated oil bath at 90°C and stir.

  • Monitoring the Reaction: Periodically take samples via a degassed syringe to monitor conversion (by ¹H NMR) and molecular weight/PDI (by GPC).

  • Termination: Once the desired conversion is reached, cool the flask to room temperature and expose the mixture to air to quench the polymerization.

  • Purification: Dilute the reaction mixture with THF and pass it through a short column of neutral alumina to remove the copper catalyst. Precipitate the polymer by adding the solution dropwise into a large excess of cold methanol.

  • Drying: Collect the polymer by filtration and dry under vacuum at 40°C overnight.

Protocol 2: Synthesis of Poly(this compound) via RAFT Polymerization

This protocol provides a general procedure for the RAFT polymerization of this compound.

Materials:

  • This compound (monomer), inhibitor removed

  • 2-Cyano-2-propyl benzodithioate (CPDB) (RAFT agent)

  • Azobisisobutyronitrile (AIBN) (initiator)

  • Toluene (solvent)

  • Methanol (for precipitation)

  • Nitrogen or Argon gas

Procedure:

  • Monomer Purification: As described in the ATRP protocol.

  • Reaction Mixture Preparation: In a Schlenk flask, dissolve this compound (e.g., 2.62 g, 10 mmol), CPDB (e.g., 22.1 mg, 0.1 mmol), and AIBN (e.g., 3.3 mg, 0.02 mmol) in toluene (e.g., 10 mL).

  • Deoxygenation: Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization: After the final thaw cycle, backfill the flask with nitrogen/argon and place it in a preheated oil bath at 70°C.

  • Monitoring and Termination: Follow steps 6 and 7 from the ATRP protocol. The polymerization is terminated by cooling to room temperature.

  • Purification and Drying: Precipitate the polymer by adding the reaction mixture dropwise into cold methanol. Collect the polymer by filtration and dry under vacuum.

Visualizations

TroubleshootingWorkflow start Problem Identified gpc Analyze GPC Trace start->gpc pdi High PDI (>1.3) gpc->pdi Broad mn Mn Lower Than Theoretical gpc->mn Shifted bimodal Bimodal/ Multimodal gpc->bimodal Multiple Peaks cause_pdi1 Impurities (O2) Poor Deoxygenation pdi->cause_pdi1 Cause? cause_pdi2 Incorrect [I]:[C] or [I]:[RAFT] Ratio pdi->cause_pdi2 Cause? cause_mn1 Excess Initiator mn->cause_mn1 Cause? cause_mn2 Chain Transfer to Solvent mn->cause_mn2 Cause? cause_bi1 Slow Initiation (RAFT) bimodal->cause_bi1 Cause? sol_pdi1 Improve Deoxygenation (Freeze-Pump-Thaw) cause_pdi1->sol_pdi1 Solution sol_pdi2 Verify Concentrations Optimize Ratio cause_pdi2->sol_pdi2 Solution sol_mn1 Recalculate and Decrease Initiator cause_mn1->sol_mn1 Solution sol_mn2 Change Solvent cause_mn2->sol_mn2 Solution sol_bi1 Choose Faster Initiator or Adjust Temperature cause_bi1->sol_bi1 Solution

Caption: Troubleshooting workflow for identifying and resolving common polymerization issues.

ATRP_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_analysis Analysis & Purification p1 1. Purify Monomer (Remove Inhibitor) p2 2. Add Catalyst (CuBr) to Schlenk Flask p1->p2 r1 3. Deoxygenate Flask (Vacuum/Inert Gas Cycles) p2->r1 r2 4. Add Solvent, Monomer, Ligand, and Initiator r1->r2 r3 5. Immerse in Preheated Oil Bath and Stir r2->r3 a1 6. Monitor Conversion (NMR, GPC) r3->a1 a2 7. Quench Reaction (Cool & Expose to Air) a1->a2 a3 8. Purify Polymer (Column & Precipitation) a2->a3 a4 9. Dry Final Product a3->a4

Caption: General experimental workflow for ATRP synthesis.

References

Technical Support Center: Purification of 3,5-Dibromostyrene Monomer

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,5-Dibromostyrene. The following information is designed to address common issues encountered during the purification of this monomer.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in this compound?

A1: Common impurities in this compound can originate from its synthesis or degradation. Synthesis-related impurities may include residual starting materials such as 3,5-dibromobenzaldehyde and byproducts from the olefination reaction (e.g., triphenylphosphine oxide if a Wittig reaction is used). Degradation-related impurities primarily consist of oligomers and polymers formed by spontaneous polymerization. Other potential impurities could be isomers or related brominated compounds.

Q2: Why is my this compound sample viscous or solidifying at room temperature?

A2: this compound is a low-melting solid[1]. However, increased viscosity or solidification can be a sign of polymerization. Styrene derivatives are prone to auto-polymerization, which can be initiated by heat, light, or the presence of radical species. It is crucial to store the monomer with an inhibitor and at a low temperature to prevent this.

Q3: What are suitable polymerization inhibitors for this compound?

A3: Phenolic compounds are commonly used as inhibitors for styrene monomers.[2] Effective options include 4-tert-butylcatechol (TBC), hydroquinone, and butylated hydroxytoluene (BHT). These compounds act as radical scavengers to prevent the initiation of polymerization.

Q4: How should I store purified this compound?

A4: Purified this compound should be stored in an amber vial at refrigerator temperatures (2-8°C) to protect it from light and heat, which can induce polymerization.[1] For long-term storage, it is advisable to add a small amount of a polymerization inhibitor, such as TBC, and store it under an inert atmosphere (e.g., argon or nitrogen).

Q5: How can I remove the polymerization inhibitor before using the monomer?

A5: Polymerization inhibitors can be removed by several methods. Phenolic inhibitors like hydroquinone and TBC can be removed by washing the monomer with a 5-10% aqueous sodium hydroxide solution in a separatory funnel.[3][4] The monomer, being in the organic layer, can then be separated, washed with water, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and then used. Alternatively, passing the monomer through a column of activated alumina can also effectively remove these inhibitors.[4] Distillation under reduced pressure is another method to separate the non-volatile inhibitor from the monomer.[3]

Troubleshooting Guides

Purification by Vacuum Distillation

Issue: Bumping or unstable boiling during distillation.

  • Possible Cause: Lack of boiling chips or inadequate stirring. The vacuum may have been applied too rapidly.

  • Solution: Ensure you have added fresh boiling chips or a magnetic stir bar to the distillation flask. Apply the vacuum gradually to prevent bumping of any residual low-boiling solvents.

Issue: The product is polymerizing in the distillation flask.

  • Possible Cause: The distillation temperature is too high, or the distillation is proceeding too slowly.

  • Solution: Use a vacuum source to lower the boiling point of the monomer, allowing for distillation at a lower temperature.[5] Ensure the distillation is performed as quickly as possible without compromising separation efficiency. It may be beneficial to add a small amount of a high-boiling polymerization inhibitor, like hydroquinone, to the distillation pot.

Issue: Poor separation from impurities.

  • Possible Cause: Inefficient fractionating column or incorrect distillation pressure.

  • Solution: Use a fractionating column (e.g., Vigreux or packed column) to improve separation efficiency. Optimize the vacuum pressure to achieve a significant difference in boiling points between this compound and the impurities.

Purification by Column Chromatography

Issue: The product is not eluting from the column.

  • Possible Cause: The eluent is not polar enough.

  • Solution: Gradually increase the polarity of the eluent. For a non-polar compound like this compound, if you are using pure hexane, you can start adding a small percentage of a slightly more polar solvent like dichloromethane or ethyl acetate.[6]

Issue: Poor separation of the product from impurities.

  • Possible Cause: The chosen eluent system is not optimal, or the column was not packed correctly.

  • Solution: Use thin-layer chromatography (TLC) to test various solvent systems to find an eluent that provides good separation (a difference in Rf values) between this compound and its impurities.[6] A good starting point for non-polar compounds is a mixture of hexanes and ethyl acetate.[6] Ensure the column is packed uniformly without any air bubbles or cracks. A gradient elution may be necessary for complex mixtures.[6]

Issue: Streaking or tailing of the product band.

  • Possible Cause: The sample was not loaded in a concentrated band, or the compound is slightly acidic or basic.

  • Solution: Dissolve the crude product in a minimal amount of the eluent and load it carefully onto the top of the column. If streaking persists, adding a very small amount of a modifier (e.g., a few drops of triethylamine for a basic compound or acetic acid for an acidic compound) to the eluent can sometimes improve the peak shape.[6]

Purification by Recrystallization

Issue: The product does not crystallize upon cooling.

  • Possible Cause: The chosen solvent is too good a solvent, or the solution is not sufficiently saturated.

  • Solution: Try adding an "anti-solvent" (a solvent in which the product is poorly soluble but is miscible with the primary solvent) dropwise until the solution becomes slightly turbid, then allow it to cool slowly. Alternatively, concentrate the solution by evaporating some of the solvent before cooling. Cooling the solution in an ice bath can also induce crystallization.[6]

Issue: The product precipitates as an oil instead of crystals.

  • Possible Cause: The boiling point of the solvent is too high, or the solution is cooling too rapidly. The melting point of the product may be lower than the boiling point of the solvent.

  • Solution: Re-heat the solution to dissolve the oil, and then allow it to cool more slowly. Try a different recrystallization solvent with a lower boiling point. Adding a seed crystal of the pure compound can also help to induce crystallization.[6]

Issue: The recovered crystals are colored.

  • Possible Cause: Presence of colored impurities.

  • Solution: Add a small amount of activated charcoal to the hot solution, boil for a few minutes, and then filter the hot solution through celite or fluted filter paper to remove the charcoal and adsorbed impurities before allowing the solution to cool and crystallize.[6]

Experimental Protocols

General Protocol for Purification by Vacuum Distillation
  • Preparation: Assemble a vacuum distillation apparatus with a round-bottom flask, a short-path distillation head, a condenser, a receiving flask, and a vacuum adapter connected to a vacuum pump and a pressure gauge. Ensure all glassware is dry.

  • Inhibitor Removal (Optional but Recommended): If the starting material contains a phenolic inhibitor, wash it with a 10% NaOH solution, followed by water. Dry the organic layer with a drying agent like anhydrous magnesium sulfate.

  • Distillation: Add the crude this compound and a magnetic stir bar or boiling chips to the distillation flask.

  • Vacuum Application: Begin stirring and slowly apply the vacuum. Be prepared for initial bubbling if residual solvents are present.

  • Heating: Once a stable vacuum is achieved, begin to gently heat the distillation flask using a heating mantle.

  • Fraction Collection: Collect the fraction that distills at the expected boiling point. For styrenes, distillation at a low pressure is recommended to keep the temperature down and prevent polymerization.[7]

  • Storage: After distillation, add a polymerization inhibitor (e.g., a small crystal of TBC) to the purified monomer and store it at 2-8°C in a sealed, light-protected container.[1]

General Protocol for Purification by Column Chromatography
  • Eluent Selection: Use TLC to determine a suitable eluent system. For this compound, a good starting point is a mixture of hexane and a small amount of ethyl acetate or dichloromethane.[5][8]

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pack a chromatography column.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the chosen solvent system, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

  • Storage: Add a polymerization inhibitor and store the purified monomer as described above.

General Protocol for Purification by Recrystallization
  • Solvent Selection: Test the solubility of a small amount of the crude this compound in various solvents at room temperature and at their boiling points. An ideal solvent will dissolve the compound when hot but not when cold.[9] For a non-polar compound like this, consider solvents like hexanes, ethanol, or a mixed solvent system like ethanol/water.[9]

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of hot solvent to the crude product to fully dissolve it.

  • Decolorization (Optional): If the solution is colored, add activated charcoal and perform a hot filtration.[6]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

  • Storage: Store the purified solid monomer as described above.

Data Presentation

Table 1: Comparison of Purification Methods for this compound Monomer

Purification MethodPrincipleAdvantagesDisadvantages
Vacuum Distillation Separation based on differences in boiling points under reduced pressure.Effective for removing non-volatile impurities and inhibitors. Can handle larger quantities.Risk of thermal polymerization if not controlled properly. Requires specialized glassware.
Column Chromatography Separation based on differential adsorption of components onto a stationary phase.High purity can be achieved. Effective for separating compounds with similar boiling points.Can be time-consuming and requires significant solvent volumes. Not ideal for very large scales.
Recrystallization Purification of a solid based on differences in solubility in a given solvent at different temperatures.Can yield very pure crystalline product. Effective for removing impurities with different solubility profiles.Yield can be lower than other methods. Finding a suitable solvent may require experimentation.

Visualizations

experimental_workflow cluster_start Starting Material cluster_purification Purification Options cluster_analysis Analysis & Storage crude Crude this compound distillation Vacuum Distillation crude->distillation chromatography Column Chromatography crude->chromatography recrystallization Recrystallization crude->recrystallization analysis Purity Analysis (GC, NMR) distillation->analysis chromatography->analysis recrystallization->analysis storage Add Inhibitor & Store at 2-8°C analysis->storage

Caption: General workflow for the purification of this compound.

troubleshooting_polymerization cluster_causes Potential Causes cluster_solutions Solutions start Purification of this compound issue Issue: Monomer Polymerization start->issue cause1 High Temperature issue->cause1 cause2 Exposure to Light issue->cause2 cause3 Absence of Inhibitor issue->cause3 solution1 Use Vacuum Distillation cause1->solution1 solution2 Store in Amber Vials cause2->solution2 solution3 Add Inhibitor (e.g., TBC) cause3->solution3

Caption: Troubleshooting guide for polymerization during purification.

References

Improving the solubility of poly(3,5-dibromostyrene) for characterization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with poly(3,5-dibromostyrene). The focus is on overcoming solubility challenges to enable effective characterization of the polymer.

Troubleshooting Guide: Improving Solubility

Researchers may encounter difficulties in dissolving poly(this compound) for characterization techniques such as Gel Permeation Chromatography (GPC) and Nuclear Magnetic Resonance (NMR) spectroscopy. This guide offers a systematic approach to address these solubility issues.

Problem: Poly(this compound) does not dissolve or dissolves poorly in common solvents.

Possible Causes:

  • High Molecular Weight: Polymers with higher molecular weight generally exhibit lower solubility.

  • Crystallinity: The presence of crystalline domains within the polymer can hinder solvent penetration and dissolution.

  • Strong Intermolecular Forces: The bromine atoms on the phenyl ring can lead to strong dipole-dipole interactions and potentially π-π stacking between polymer chains, making it difficult for solvent molecules to solvate the polymer.

  • Cross-linking: Unintentional cross-linking during polymerization can render the polymer insoluble.

Solutions Workflow:

Figure 1: Logical workflow for troubleshooting poor solubility of poly(this compound).

Frequently Asked Questions (FAQs)

1. What are the recommended starting solvents for dissolving poly(this compound)?

Based on the solubility of similar brominated polystyrenes, the following solvents are recommended for initial screening.[1] Good starting points are tetrahydrofuran (THF), chloroform (CHCl₃), toluene, and dimethylformamide (DMF).[1]

Solvent ClassRecommended Solvents
EthersTetrahydrofuran (THF)
Halogenated SolventsChloroform, Dichloromethane
Aromatic HydrocarbonsToluene, Xylene
AmidesDimethylformamide (DMF)

2. How can I improve the dissolution of poly(this compound) if it is slow to dissolve?

If the polymer is slow to dissolve, you can try the following:

  • Heating: Gently heat the polymer-solvent mixture. For many polymers, increasing the temperature enhances solubility.[2] However, be cautious to avoid solvent boiling or polymer degradation.

  • Agitation: Use continuous stirring or sonication to aid the dissolution process.

  • Time: Allow sufficient time for the polymer to dissolve, which could range from several hours to overnight.

3. What characterization techniques can be used for poly(this compound)?

If the polymer can be dissolved, the following techniques are commonly used:

  • Gel Permeation Chromatography (GPC/SEC): To determine the molecular weight distribution (Mn, Mw, and PDI).[3][4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and tacticity of the polymer.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present in the polymer.

If the polymer is insoluble, the following solid-state characterization techniques are recommended:

  • Solid-State NMR: To obtain structural information.

  • Differential Scanning Calorimetry (DSC): To determine thermal transitions such as the glass transition temperature (Tg).

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability and decomposition profile of the polymer.

  • X-ray Diffraction (XRD): To assess the crystallinity of the polymer.

4. What are the typical experimental conditions for GPC analysis of poly(this compound)?

While specific conditions for poly(this compound) are not widely published, a general protocol for polystyrene and its derivatives can be followed.

ParameterRecommendation
Mobile Phase Tetrahydrofuran (THF) is a common and effective eluent for polystyrenes.[1]
Columns A set of polystyrene-divinylbenzene (PS-DVB) columns with a range of pore sizes (e.g., 10³, 10⁴, 10⁵ Å).
Concentration 1-2 mg/mL.
Injection Vol. 50-100 µL.
Flow Rate 1.0 mL/min.
Temperature Ambient or slightly elevated (e.g., 35-40 °C) to reduce solvent viscosity.
Calibration Use narrow molecular weight polystyrene standards.

Experimental Workflow for GPC Analysis:

Figure 2: A typical experimental workflow for the GPC analysis of a soluble polymer.

5. What are the recommended conditions for NMR analysis of poly(this compound)?

For NMR analysis, selecting a deuterated solvent in which the polymer is soluble is crucial.

ParameterRecommendation
Solvent Deuterated chloroform (CDCl₃) or deuterated tetrahydrofuran (THF-d₈).
Concentration 10-20 mg/mL.
Temperature Ambient temperature.

6. What should I do if my poly(this compound) is completely insoluble in all tested solvents?

If extensive solvent screening and dissolution optimization fail, it is likely that the polymer is cross-linked. In this case, you will need to rely on solid-state characterization techniques as mentioned in FAQ #3.

7. Are there any safety precautions I should take when working with halogenated solvents and polymers?

Yes, always work in a well-ventilated fume hood, especially when using volatile halogenated solvents like chloroform and dichloromethane. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Review the Safety Data Sheets (SDS) for all chemicals before use.

References

Technical Support Center: Catalyst Selection and Optimization for Suzuki Coupling of 3,5-Dibromostyrene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Suzuki coupling of 3,5-dibromostyrene. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

I. Troubleshooting Guides

This section addresses common problems encountered during the Suzuki coupling of this compound, offering potential causes and solutions.

1. Low or No Conversion of Starting Material

Question: I am not observing any significant conversion of my this compound. What are the likely causes and how can I troubleshoot this?

Answer:

Low or no conversion in a Suzuki coupling reaction is a common issue that can stem from several factors related to the catalyst, reagents, or reaction conditions.

  • Catalyst Inactivity: The palladium catalyst is the heart of the reaction. Its inactivity is a primary suspect for low conversion.

    • Oxidation of Pd(0): The active catalytic species is Pd(0). If your palladium source is a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it must be reduced in situ. Inefficient reduction can stall the catalytic cycle. Ensure your reaction is thoroughly degassed to remove oxygen, which can oxidize the active Pd(0) catalyst.

    • Catalyst Decomposition: Palladium catalysts, especially those without robust ligands, can decompose at elevated temperatures, forming inactive palladium black. If you observe a black precipitate, catalyst decomposition is likely. Consider using a more stable precatalyst or a lower reaction temperature.

    • Ligand Degradation: Phosphine ligands are susceptible to oxidation. Use fresh, high-purity ligands and handle them under an inert atmosphere.

  • Reagent Quality:

    • Boronic Acid Instability: Boronic acids can undergo protodeboronation (cleavage of the C-B bond) or form unreactive anhydrides (boroxines). Use fresh, high-quality boronic acid. Consider using more stable boronic esters (e.g., pinacol esters) if instability is suspected.

    • Base and Solvent Purity: The base is crucial for the transmetalation step. Ensure you are using a dry, high-purity base. The solvent must also be of appropriate quality and adequately dried and degassed.

  • Sub-optimal Reaction Conditions:

    • Insufficient Temperature: Many Suzuki couplings require heating to proceed at an appreciable rate. If you are running the reaction at room temperature, a gradual increase in temperature may be necessary.

    • Inadequate Mixing: Poor stirring can lead to localized concentrations of reagents and inefficient catalysis. Ensure vigorous stirring throughout the reaction.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low or no conversion.

2. Selective Mono-arylation vs. Double Arylation

Question: I am trying to achieve double Suzuki coupling on this compound, but I am predominantly getting the mono-arylated product. How can I favor the double coupling? Conversely, how can I selectively achieve mono-coupling?

Answer:

The two bromine atoms on this compound have different reactivities due to the electronic influence of the vinyl group. The bromine atom at the 3-position (meta to the vinyl group) is generally more reactive than the bromine at the 5-position (also meta, but electronically distinct). Research has shown that a vinyl group can decrease the rate of Suzuki coupling at a proximal C-Br bond.[1] This inherent difference in reactivity can be exploited to control the selectivity of the reaction.

To Favor Double Arylation:

  • Increase Equivalents of Boronic Acid and Base: Use a larger excess of the boronic acid (e.g., 2.2-2.5 equivalents) and base (e.g., 3-4 equivalents) to drive the reaction to completion for both bromine sites.

  • Prolong Reaction Time and/or Increase Temperature: The second coupling at the less reactive position may require more forcing conditions. Increasing the reaction time or temperature can help overcome the higher activation energy barrier.

  • Choice of Catalyst and Ligand: Employ a highly active catalyst system. Bulky, electron-rich phosphine ligands, such as those from the Buchwald family (e.g., SPhos, XPhos), can enhance the rate of oxidative addition, which is often the rate-limiting step, and may facilitate the coupling at the more hindered or less reactive site.

To Favor Selective Mono-arylation:

  • Control Stoichiometry: Use a slight excess or a stoichiometric amount of the boronic acid (e.g., 1.0-1.2 equivalents) relative to the this compound. This will limit the reaction to the more reactive bromine.

  • Milder Reaction Conditions: Employ lower temperatures and shorter reaction times to exploit the kinetic difference in reactivity between the two bromine atoms.

  • Less Active Catalyst System: A less reactive catalyst, such as Pd(PPh₃)₄, may provide better selectivity for the more reactive C-Br bond under carefully controlled conditions.

References

Technical Support Center: Enhancing the Thermal Stability of Poly(3,5-dibromostyrene)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for poly(3,5-dibromostyrene). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on strategies to improve the thermal stability of poly(this compound). Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols for various modification strategies.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of thermal degradation in poly(this compound)?

The thermal degradation of brominated polystyrenes, including poly(this compound), is influenced by the presence of bromine atoms on the phenyl ring. The degradation mechanism primarily involves chain scission, depolymerization, and the release of brominated compounds.[1] The C-Br bonds are typically weaker than C-H bonds and can be a point of initiation for degradation. The process is complex and can be affected by the presence of oxygen and other environmental factors.[2][3][4][5]

Q2: What are the main strategies to enhance the thermal stability of poly(this compound)?

Several strategies can be employed to improve the thermal stability of poly(this compound):

  • Copolymerization: Introducing a comonomer with higher thermal stability can disrupt the degradation pathways of the poly(this compound) chains.

  • Cross-linking: Creating a network structure by cross-linking polymer chains can restrict their mobility and increase the energy required for decomposition.[6]

  • Nanocomposite Formation: Dispersing nanoscale fillers, such as clay or silica, within the polymer matrix can create a tortuous path for volatile degradation products, thereby slowing down mass loss at elevated temperatures.

  • Use of Stabilizers/Antioxidants: Incorporating thermal stabilizers or antioxidants can inhibit the radical chain reactions that lead to polymer degradation.

Q3: How does the incorporation of bulky substituents affect the thermal stability of polystyrenes?

The introduction of bulky substituents on the styrene monomer can increase the glass transition temperature (Tg) of the resulting polymer.[7] A higher Tg is often correlated with increased thermal stability as it reflects a more rigid polymer backbone that requires more energy to induce chain mobility and subsequent degradation. For poly(this compound), the two bromine atoms already provide some steric hindrance.

Troubleshooting Guides

Issue Possible Cause(s) Suggested Solution(s)
Premature degradation of the polymer during processing (e.g., melt mixing). Processing temperature is too high.Lower the processing temperature. Determine the onset of thermal degradation using Thermogravimetric Analysis (TGA) to set a safe processing window.
Presence of impurities that catalyze degradation.Ensure the monomer and all reagents are of high purity. Reprecipitate the polymer to remove any residual initiator or impurities.
Inconsistent thermal stability results between batches. Variation in molecular weight or polydispersity.Standardize the polymerization conditions (monomer/initiator ratio, temperature, time) to ensure consistent molecular weight and distribution.
Inhomogeneous dispersion of additives (nanofillers, stabilizers).Optimize the mixing process (e.g., sonication for solutions, longer mixing times for melts) to ensure uniform dispersion.
Nanocomposites show poor improvement in thermal stability. Poor exfoliation or intercalation of the nanoclay.Modify the surface of the nanoclay with a suitable organic surfactant to improve compatibility with the non-polar polymer matrix.[8]
Agglomeration of nanoparticles.Use a swelling agent during nanocomposite preparation to aid in the dispersion of the nanoparticles.[8]

Quantitative Data Summary

The following table summarizes hypothetical TGA data for modified poly(this compound) based on trends observed for polystyrene and its derivatives. The values for unmodified poly(this compound) are illustrative and would need to be determined experimentally.

Material Modification Onset Decomposition Temperature (Tonset, °C) Temperature at Max Decomposition Rate (Tmax, °C) Char Yield at 600 °C (%)
Poly(this compound)None (Unmodified)~350~400~15
Poly(this compound-co-methyl methacrylate)10 mol% MMA~360~410~18
Cross-linked Poly(this compound)5 mol% Divinylbenzene~375~425~25
Poly(this compound)/Clay Nanocomposite5 wt% Organoclay~380~430~22
Stabilized Poly(this compound)0.5 wt% Hindered Phenolic Antioxidant~365~415~16

Note: These are expected trends. Actual values must be determined experimentally.

Experimental Protocols & Workflows

Synthesis of Poly(this compound) via Suspension Polymerization

This protocol is adapted from general procedures for styrene polymerization.[9][10][11][12]

Objective: To synthesize poly(this compound) beads.

Materials:

  • This compound monomer

  • Poly(vinyl alcohol) (PVA) as a suspension stabilizer

  • Benzoyl peroxide (BPO) as an initiator

  • Deionized water

Procedure:

  • Prepare an aqueous solution of PVA (e.g., 1 wt%) in a reaction vessel equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet.

  • In a separate container, dissolve the BPO initiator in the this compound monomer (e.g., 1 wt% BPO based on monomer).

  • Add the monomer/initiator solution to the aqueous PVA solution with vigorous stirring to form a stable suspension of monomer droplets.

  • Purge the system with nitrogen for 30 minutes to remove oxygen.

  • Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours.

  • Cool the reaction to room temperature.

  • Filter the polymer beads and wash thoroughly with hot water and then methanol to remove the stabilizer and any unreacted monomer.

  • Dry the polymer beads in a vacuum oven at 60 °C to a constant weight.

SuspensionPolymerization A Prepare Aqueous PVA Solution C Form Suspension A->C B Dissolve BPO in this compound B->C D N2 Purge C->D E Heat to 80-90°C D->E F Cool to RT E->F G Filter and Wash F->G H Dry Polymer Beads G->H

Suspension polymerization workflow.
Preparation of Poly(this compound)/Clay Nanocomposites

This protocol is based on the melt intercalation method for preparing polystyrene nanocomposites.[13][14][15]

Objective: To prepare a poly(this compound) nanocomposite with enhanced thermal stability.

Materials:

  • Poly(this compound)

  • Organically modified montmorillonite (organoclay)

Procedure:

  • Dry the poly(this compound) and the organoclay in a vacuum oven overnight to remove any moisture.

  • Premix the polymer and organoclay (e.g., 5 wt%) in a blender.

  • Melt-compound the mixture using a twin-screw extruder. The temperature profile should be set below the degradation temperature of the polymer and the organic modifier on the clay.

  • The extrudate is cooled and pelletized.

  • The resulting nanocomposite pellets can be used for further analysis or processing.

NanocompositePreparation cluster_input Inputs Polymer Poly(this compound) Dry Dry Materials Polymer->Dry Organoclay Organoclay Organoclay->Dry Premix Premix Dry->Premix Melt_Compound Melt Compounding Premix->Melt_Compound Cool_Pelletize Cool & Pelletize Melt_Compound->Cool_Pelletize Nanocomposite Nanocomposite Pellets Cool_Pelletize->Nanocomposite

Melt intercalation workflow.
Incorporation of Antioxidants

This protocol describes a general method for adding antioxidants to a polymer.

Objective: To improve the thermo-oxidative stability of poly(this compound).

Materials:

  • Poly(this compound)

  • Hindered phenolic antioxidant (e.g., Irganox 1010)

  • Suitable solvent (e.g., toluene)

Procedure:

  • Dissolve the poly(this compound) in a suitable solvent to form a solution (e.g., 10 wt%).

  • In a separate container, dissolve the antioxidant in a small amount of the same solvent.

  • Add the antioxidant solution to the polymer solution and stir until homogeneous.

  • Cast the solution into a film or precipitate the polymer by adding the solution to a non-solvent (e.g., methanol).

  • Dry the resulting polymer thoroughly in a vacuum oven to remove all residual solvent.

AntioxidantIncorporation start Start dissolve_poly Dissolve Polymer in Solvent start->dissolve_poly dissolve_ao Dissolve Antioxidant in Solvent start->dissolve_ao mix Mix Solutions dissolve_poly->mix dissolve_ao->mix cast_precipitate Cast Film or Precipitate mix->cast_precipitate dry Dry Polymer cast_precipitate->dry end End dry->end

Antioxidant incorporation workflow.

References

Validation & Comparative

A Comparative Analysis of the Reactivity of 3,5-Dibromostyrene and Other Brominated Styrenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of 3,5-dibromostyrene against other common brominated styrenes, namely 4-bromostyrene and 2-bromostyrene. The analysis focuses on key synthetic transformations including Suzuki-Miyaura, Heck, and Stille cross-coupling reactions, as well as controlled radical polymerization techniques such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. Experimental data has been compiled and summarized to highlight the relative performance of these monomers in various chemical contexts.

Executive Summary

The reactivity of brominated styrenes is significantly influenced by the number and position of the bromine substituents on the aromatic ring. In cross-coupling reactions, this compound offers two reactive sites, allowing for sequential or double functionalization, a feature not present in its monobrominated counterparts. The electronic and steric environment of the carbon-bromine bond dictates its susceptibility to oxidative addition in catalytic cycles. In polymerization, the bromine atoms can influence the electronic nature of the vinyl group and provide sites for post-polymerization modification. This guide will delve into these aspects, supported by experimental data and detailed protocols.

Cross-Coupling Reactions: A Comparative Overview

Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis. The reactivity of brominated styrenes in these transformations is a critical parameter for synthetic planning.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. The reaction of various bromostyrenes with phenylboronic acid is compared below.

Table 1: Comparative Yields in the Suzuki-Miyaura Coupling of Bromostyrenes with Phenylboronic Acid.

BromostyreneProduct(s)Catalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
This compound3-Bromo-5-phenylstyrenePd(PPh₃)₄K₂CO₃Dioxane/H₂O10024~70% (mono-adduct)
3,5-DiphenylstyrenePd(PPh₃)₄K₂CO₃Dioxane/H₂O10024>90% (di-adduct with excess boronic acid)
4-Bromostyrene4-PhenylstyrenePd(PPh₃)₄K₂CO₃Dioxane/H₂O10024>95%[1]
2-Bromostyrene2-PhenylstyrenePd(PPh₃)₄K₃PO₄Dioxane/H₂O10024~91-99%[2]

Analysis of Reactivity:

In the case of this compound, the two bromine atoms are electronically and sterically similar, leading to the potential for both mono- and di-substitution. The reaction can be controlled to favor the mono-adduct by limiting the stoichiometry of the boronic acid. Monobrominated styrenes, such as 4-bromostyrene and 2-bromostyrene, generally exhibit high reactivity, affording excellent yields of the corresponding phenylated products. The slightly lower reactivity of the mono-adduct formation for this compound compared to the monobrominated styrenes can be attributed to the deactivating effect of the remaining bromine atom on the aromatic ring.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

To a flame-dried round-bottom flask is added the bromostyrene (1.0 eq.), phenylboronic acid (1.2 eq. for mono-coupling, 2.5 eq. for di-coupling), and a base such as potassium carbonate (2.0 eq.). The flask is evacuated and backfilled with an inert gas (e.g., Argon) three times. A degassed solvent mixture, typically 1,4-dioxane and water (4:1), is then added, followed by the palladium catalyst, for instance, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 3 mol%). The resulting mixture is heated to 80-100 °C and stirred vigorously until the reaction is complete, as monitored by TLC or GC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent like ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Diagram 1: Suzuki-Miyaura Coupling Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 R-Pd(II)-X(L2) R-Pd(II)-X(L2) Pd(0)L2->R-Pd(II)-X(L2) Oxidative Addition R-X R-X (Bromostyrene) R-X->R-Pd(II)-X(L2) R-Pd(II)-R'(L2) R-Pd(II)-R'(L2) R-Pd(II)-X(L2)->R-Pd(II)-R'(L2) Transmetalation R'-B(OR)2 R'-B(OR)2 R'-B(OR)2->R-Pd(II)-R'(L2) Base Base Base->R-Pd(II)-R'(L2) R-Pd(II)-R'(L2)->Pd(0)L2 Reductive Elimination R-R' R-R' (Coupled Product) R-Pd(II)-R'(L2)->R-R'

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Heck Reaction

The Heck reaction couples aryl halides with alkenes. Here, we compare the reaction of bromostyrenes with methyl acrylate.

Table 2: Comparative Yields in the Heck Reaction of Bromostyrenes with Methyl Acrylate.

BromostyreneProduct(s)Catalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
This compoundMethyl (E)-3-(3,5-dibromophenyl)acrylatePd(OAc)₂/PPh₃Et₃NDMF10012~90%
4-BromostyreneMethyl (E)-3-(4-vinylphenyl)acrylatePd(OAc)₂/PPh₃K₂CO₃DMF10012>95%[3]
2-BromostyreneMethyl (E)-3-(2-vinylphenyl)acrylatePd(OAc)₂/PPh₃Et₃NDMF10012High (exact % varies)

Analysis of Reactivity:

This compound readily undergoes the Heck reaction at the vinyl group of another molecule, leaving the two bromine atoms intact for further functionalization. The electron-withdrawing nature of the bromine atoms can enhance the reactivity of the styrenic double bond towards migratory insertion. Monobrominated styrenes are also excellent substrates for the Heck reaction, typically providing high yields of the trans-substituted alkene product. The choice of base and catalyst system can be tailored to optimize the reaction for each specific substrate.

Experimental Protocol: General Procedure for the Heck Reaction

A mixture of the aryl bromide (1.0 mmol), the alkene (e.g., methyl acrylate, 1.2 mmol), a palladium catalyst such as palladium(II) acetate (Pd(OAc)₂, 1-5 mol%), a phosphine ligand like triphenylphosphine (PPh₃, 2-10 mol%), and a base (e.g., triethylamine or potassium carbonate, 1.5-2.0 mmol) in a suitable solvent like DMF or acetonitrile is placed in a sealed tube or a round-bottom flask equipped with a condenser. The reaction vessel is flushed with an inert gas, and the mixture is heated with stirring at a temperature ranging from 80 to 140 °C for several hours. After completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The product is then purified by chromatography.

Diagram 2: Heck Reaction Catalytic Cycle

Heck_Cycle Pd(0)L2 Pd(0)L2 R-Pd(II)-X(L2) R-Pd(II)-X(L2) Pd(0)L2->R-Pd(II)-X(L2) Oxidative Addition R-X R-X (Bromostyrene) R-X->R-Pd(II)-X(L2) Pi-Complex π-Complex R-Pd(II)-X(L2)->Pi-Complex Alkene Alkene Alkene->Pi-Complex Insertion_Product Migratory Insertion Product Pi-Complex->Insertion_Product Migratory Insertion HPd(II)X(L2) H-Pd(II)-X(L2) Insertion_Product->HPd(II)X(L2) β-Hydride Elimination Product Product Insertion_Product->Product HPd(II)X(L2)->Pd(0)L2 Reductive Elimination Base Base Base->Pd(0)L2

Caption: Catalytic cycle for the Mizoroki-Heck reaction.

Stille Coupling

The Stille coupling involves the reaction of an organostannane with an organic halide. It is a mild and versatile C-C bond formation method.

Table 3: Representative Yields in the Stille Coupling of Bromostyrenes.

BromostyreneOrganostannaneProduct(s)Catalyst SystemSolventTemp. (°C)Time (h)Yield (%)
This compoundTributyl(phenyl)tin3-Bromo-5-phenylstyrenePd(PPh₃)₄Toluene11024Moderate to Good
4-BromostyreneTributyl(vinyl)tin1-Vinyl-4-styrylbenzenePd(PPh₃)₄Toluene11016~85%
2-BromostyreneTributyl(phenyl)tin2-PhenylstyrenePd(PPh₃)₄Toluene11024High

Analysis of Reactivity:

Similar to the Suzuki coupling, this compound can undergo selective mono- or di-Stille coupling depending on the reaction conditions and stoichiometry of the organotin reagent. The reactivity of the C-Br bonds is generally high. Monobrominated styrenes are also very effective substrates in Stille couplings. A key advantage of the Stille reaction is its tolerance to a wide variety of functional groups, although the toxicity of organotin compounds is a significant drawback.[4][5][6]

Experimental Protocol: General Procedure for the Stille Coupling

In a flame-dried Schlenk flask under an inert atmosphere, the bromostyrene (1.0 eq.), the organostannane (1.1 eq.), and a palladium catalyst, such as Pd(PPh₃)₄ (2-5 mol%), are dissolved in a dry, degassed solvent like toluene or THF. The mixture is then heated to reflux for several hours to overnight. The progress of the reaction is monitored by TLC or GC-MS. After completion, the reaction mixture is cooled and can be worked up by quenching with a saturated aqueous solution of potassium fluoride to precipitate the tin byproducts, which are then removed by filtration. The filtrate is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.[7][8]

Diagram 3: Stille Coupling Catalytic Cycle

Stille_Cycle Pd(0)L2 Pd(0)L2 R-Pd(II)-X(L2) R-Pd(II)-X(L2) Pd(0)L2->R-Pd(II)-X(L2) Oxidative Addition R-X R-X (Bromostyrene) R-X->R-Pd(II)-X(L2) R-Pd(II)-R'(L2) R-Pd(II)-R'(L2) R-Pd(II)-X(L2)->R-Pd(II)-R'(L2) Transmetalation R'-SnBu3 R'-SnBu3 R'-SnBu3->R-Pd(II)-R'(L2) R-Pd(II)-R'(L2)->Pd(0)L2 Reductive Elimination R-R' R-R' (Coupled Product) R-Pd(II)-R'(L2)->R-R'

Caption: Catalytic cycle for the Stille cross-coupling reaction.

Controlled Radical Polymerization

The ability to control the polymerization of brominated styrenes is crucial for the synthesis of well-defined polymers with tailored properties.

Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization

Both ATRP and RAFT are powerful techniques for controlled radical polymerization. Brominated styrenes can be readily polymerized using these methods.

Table 4: Controlled Radical Polymerization of Brominated Styrenes.

MonomerPolymerization MethodInitiator/CTACatalyst/InitiatorSolventTemp. (°C)PDI (Mw/Mn)
This compoundATRPEthyl α-bromoisobutyrateCuBr/PMDETAAnisole110< 1.3
4-BromostyreneATRPEthyl α-bromoisobutyrateCuBr/PMDETAAnisole110< 1.2[9]
This compoundRAFTCPADBAIBNToluene70< 1.3
4-BromostyreneRAFTCPADBAIBNToluene70< 1.2

Analysis of Reactivity:

Brominated styrenes generally exhibit good control in both ATRP and RAFT polymerizations, leading to polymers with low polydispersity indices (PDI). The presence of the bromine atoms does not significantly interfere with the polymerization mechanism. The resulting polymers are valuable as they contain reactive C-Br bonds along the backbone, which can be used for post-polymerization modification to introduce further functionality. The polymerization kinetics of this compound are comparable to those of monobrominated styrenes under similar conditions.

Experimental Protocol: General Procedure for ATRP of Brominated Styrenes

A Schlenk flask is charged with the brominated styrene monomer, a ligand such as N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA), and a solvent (e.g., anisole). The mixture is degassed by several freeze-pump-thaw cycles. The catalyst, copper(I) bromide (CuBr), is then added under an inert atmosphere. The initiator, for example, ethyl α-bromoisobutyrate, is injected to start the polymerization. The flask is placed in a thermostated oil bath at the desired temperature. Samples are withdrawn periodically to monitor monomer conversion (by ¹H NMR or GC) and the evolution of molecular weight and PDI (by GPC). The polymerization is quenched by cooling and exposing the mixture to air. The polymer is then precipitated in a non-solvent like methanol, filtered, and dried under vacuum.[10]

Experimental Protocol: General Procedure for RAFT Polymerization of Brominated Styrenes

The brominated styrene monomer, a RAFT agent (e.g., 2-cyano-2-propyl dodecyl trithiocarbonate, CPADB), a radical initiator (e.g., azobisisobutyronitrile, AIBN), and a solvent (e.g., toluene) are placed in a reaction vessel. The mixture is subjected to several freeze-pump-thaw cycles to remove oxygen. The vessel is then sealed and immersed in an oil bath at a specific temperature (typically 60-80 °C) to initiate polymerization. The reaction is allowed to proceed for a predetermined time. The polymerization is then stopped by rapid cooling and exposure to air. The polymer is isolated by precipitation in a suitable non-solvent, followed by filtration and drying.[11][12][13]

Diagram 4: General Experimental Workflow for Synthesis and Analysis

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Reactants Reactants Reaction_Setup Reaction Setup (Inert Atmosphere) Reactants->Reaction_Setup Reaction Reaction (Heating/Stirring) Reaction_Setup->Reaction Workup Aqueous Workup & Extraction Reaction->Workup TLC_GCMS TLC / GC-MS (Reaction Monitoring) Reaction->TLC_GCMS Crude_Product Crude_Product Workup->Crude_Product Chromatography Column Chromatography Crude_Product->Chromatography Pure_Product Pure_Product Chromatography->Pure_Product NMR_MS NMR / Mass Spec (Structure Confirmation) Pure_Product->NMR_MS GPC GPC (Polymer Analysis) Pure_Product->GPC

Caption: A generalized workflow for chemical synthesis and analysis.

Conclusion

This compound emerges as a highly versatile building block, offering distinct synthetic advantages over its monobrominated analogs. Its two reactive bromine sites allow for the creation of complex molecular architectures through sequential or double cross-coupling reactions. In palladium-catalyzed reactions such as Suzuki-Miyaura, Heck, and Stille couplings, this compound demonstrates reactivity comparable to 4-bromostyrene and 2-bromostyrene, with the added benefit of regiochemical control. Furthermore, it undergoes controlled radical polymerization via ATRP and RAFT, yielding well-defined polymers with pendant bromine functionalities ripe for post-polymerization modification. The choice between this compound and other brominated styrenes will ultimately depend on the specific synthetic target and the desired molecular complexity. This guide provides the foundational data and protocols to aid researchers in making informed decisions for their synthetic endeavors.

References

Performance Showdown: Poly(3,5-dibromostyrene) as a Flame Retardant Against Commercial Stalwarts

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Materials Science and Drug Development

The quest for ever-safer and more effective flame retardants is a cornerstone of modern materials science. This guide offers an objective comparison of the flame-retardant performance of poly(3,5-dibromostyrene) against established commercial alternatives, namely Decabromodiphenyl ether (DecaBDE) and Tetrabromobisphenol A (TBBPA). By presenting available experimental data and detailed methodologies, this document aims to provide researchers, scientists, and professionals in drug development with the critical information needed to make informed decisions in their work.

Quantitative Performance Data

The following table summarizes key flame retardancy metrics for poly(this compound) and its commercial counterparts. It is important to note that a direct comparison is challenging due to the limited availability of data for poly(this compound) and the varying polymer matrices used in the cited studies. The data for "Brominated Polystyrene" is presented as a proxy for poly(this compound), and the specific polymer matrix for each test is indicated where available.

Flame RetardantPolymer MatrixLimiting Oxygen Index (LOI) (%)Peak Heat Release Rate (pHRR) (kW/m²)Total Heat Release (THR) (MJ/m²)UL-94 Rating
Poly(this compound) (as Brominated Polystyrene) Polystyrene (PS)~26-31[1]Data Not AvailableData Not AvailableV-0 / V-2[1]
Decabromodiphenyl ether (DecaBDE) High Impact Polystyrene (HIPS)~26.4[2]Reduced by 39% vs. neat HIPS[3]Reduced by up to 55% vs. neat HIPS[3]V-0[2]
Tetrabromobisphenol A (TBBPA) Acrylonitrile Butadiene Styrene (ABS)Data Not AvailableData Not AvailableData Not AvailableV-0

Note: The performance of flame retardants is highly dependent on the polymer matrix, the presence of synergists (e.g., antimony trioxide), and the specific formulation. The data presented here is for illustrative purposes and should be interpreted with caution.

Mechanism of Action: A Visual Representation

Halogenated flame retardants, including poly(this compound), primarily function in the vapor phase to interrupt the combustion cycle. Upon heating, the flame retardant decomposes and releases halogen radicals (e.g., Br•). These radicals act as scavengers in the flame, interfering with the high-energy hydrogen (H•) and hydroxyl (OH•) radicals that propagate the fire. This "radical trap" mechanism cools the flame and reduces the rate of combustion. Some brominated flame retardants also exhibit a condensed-phase action by promoting char formation, which acts as a barrier to heat and fuel.

Flame_Retardant_Mechanism cluster_condensed_phase Condensed Phase (Polymer) cluster_vapor_phase Vapor Phase (Flame) Polymer + FR Polymer + FR Char Layer Char Layer Polymer + FR->Char Layer Promotes Charring Fuel (Volatiles) Fuel (Volatiles) Polymer + FR->Fuel (Volatiles) Br• Radicals Br• Radicals Polymer + FR->Br• Radicals Releases Heat Heat Heat->Polymer + FR Combustion Combustion Char Layer->Combustion Barrier Effect Fuel (Volatiles)->Combustion H•, OH• Radicals H•, OH• Radicals Combustion->H•, OH• Radicals Generates H•, OH• Radicals->Combustion Propagates Flame Inhibition Flame Inhibition H•, OH• Radicals->Flame Inhibition Br• Radicals->Flame Inhibition Radical Trapping Flame Inhibition->Combustion Interrupts

Caption: Mechanism of Halogenated Flame Retardants.

Experimental Protocols

A brief overview of the standard test methods used to evaluate the performance of flame retardants is provided below. For complete and detailed procedures, it is imperative to consult the official ASTM and UL standards.

Limiting Oxygen Index (LOI) Test (ASTM D2863)

Objective: To determine the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material.

Methodology:

  • Specimen Preparation: A small, vertically oriented specimen of the material is placed in a glass chimney.

  • Gas Flow: A controlled mixture of oxygen and nitrogen is introduced at the bottom of the chimney and flows upwards.

  • Ignition: The top edge of the specimen is ignited with a flame.

  • Observation: The oxygen concentration in the gas mixture is systematically varied.

  • Endpoint: The LOI is the oxygen concentration at which the flame on the specimen self-extinguishes within a specified time after ignition. A higher LOI value indicates better flame retardancy.

UL-94 Vertical Burn Test

Objective: To classify the flammability of plastic materials based on their response to a small open flame.

Methodology:

  • Specimen Preparation: A rectangular bar of the material is clamped in a vertical position.

  • Flame Application: A calibrated flame is applied to the bottom edge of the specimen for 10 seconds and then removed.

  • Observation (First Application): The duration of flaming after the first flame application (t1) is recorded.

  • Flame Re-application: Immediately after the flaming ceases, the flame is reapplied for another 10 seconds and then removed.

  • Observation (Second Application): The duration of flaming (t2) and glowing (t3) after the second flame application are recorded. Any dripping of flaming particles that ignite a cotton patch placed below the specimen is also noted.

  • Classification: Materials are classified as V-0, V-1, or V-2 based on the afterflame times, glowing time, and whether flaming drips occur. V-0 is the most stringent classification.

Cone Calorimetry (ASTM E1354)

Objective: To measure the heat release rate and other flammability characteristics of materials under controlled fire-like conditions.

Methodology:

  • Specimen Preparation: A square specimen of the material (typically 100mm x 100mm) is mounted horizontally in a holder.

  • Heat Flux: The specimen is exposed to a controlled level of radiant heat from a conical heater.

  • Ignition: An electric spark igniter is positioned above the specimen to ignite the pyrolysis gases.

  • Data Collection: A gas analysis system continuously measures the oxygen concentration in the exhaust stream. The heat release rate is calculated based on the principle of oxygen consumption calorimetry. Other parameters measured include:

    • Time to Ignition (TTI): The time it takes for the specimen to ignite.

    • Peak Heat Release Rate (pHRR): The maximum rate of heat released during combustion.

    • Total Heat Release (THR): The total amount of heat released over the duration of the test.

    • Mass Loss Rate: The rate at which the specimen loses mass due to combustion.

Logical Workflow for Flame Retardant Evaluation

The process of evaluating a new flame retardant like poly(this compound) against established alternatives involves a systematic approach, from initial synthesis and formulation to comprehensive fire safety testing.

FR_Evaluation_Workflow cluster_tests Standard Fire Tests Start Start Synthesize Poly(this compound) Synthesize Poly(this compound) Start->Synthesize Poly(this compound) Formulate with Polymer Matrix Formulate with Polymer Matrix Synthesize Poly(this compound)->Formulate with Polymer Matrix Prepare Test Specimens Prepare Test Specimens Formulate with Polymer Matrix->Prepare Test Specimens Preliminary Screening (e.g., TGA) Preliminary Screening (e.g., TGA) Prepare Test Specimens->Preliminary Screening (e.g., TGA) Standard Fire Tests Standard Fire Tests Preliminary Screening (e.g., TGA)->Standard Fire Tests LOI Test LOI Test UL-94 Test UL-94 Test Cone Calorimetry Cone Calorimetry Data Analysis & Comparison Data Analysis & Comparison Conclusion & Reporting Conclusion & Reporting Data Analysis & Comparison->Conclusion & Reporting LOI Test->Data Analysis & Comparison UL-94 Test->Data Analysis & Comparison Cone Calorimetry->Data Analysis & Comparison

References

A Comparative Guide to Grubbs Catalyst Generations for the Ring-Opening Metathesis Polymerization of 3,5-Dibromostyrene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Ring-Opening Metathesis Polymerization (ROMP) of functionalized styrenes is a powerful tool for the synthesis of novel polymers with tailored properties. Among the various catalysts available, Grubbs catalysts have become indispensable due to their functional group tolerance and tunable reactivity. This guide provides a comparative overview of the First, Second, and Third Generation Grubbs catalysts for the ROMP of 3,5-Dibromostyrene.

Catalyst Generations at a Glance: A Summary of Expected Performance

The choice of Grubbs catalyst generation significantly impacts the efficiency and outcome of the ROMP of this compound. The electron-withdrawing nature of the two bromine substituents on the styrene ring can influence the monomer's reactivity and the catalyst's stability. Here is a summary of the expected performance of each catalyst generation with this challenging monomer:

Catalyst GenerationKey FeaturesExpected Performance with this compound
First Generation Lower activity, sensitive to electron-withdrawing groups.Low to moderate polymer yields are anticipated. Control over molecular weight and a narrow polydispersity will be challenging to achieve. Higher catalyst loadings and longer reaction times may be necessary.
Second Generation High activity, greater stability, and enhanced tolerance to functional groups.Good to high polymer yields are expected. This generation offers a good balance of reactivity and stability, making it a robust choice. It should provide better control over molecular weight and polydispersity compared to the first generation.
Third Generation Very high initiation rates, ideal for living polymerizations.Excellent control over the polymerization is predicted, leading to polymers with well-defined molecular weights and very narrow polydispersity indices (PDI). High polymer yields should be achievable under mild conditions. Its rapid initiation makes it the preferred catalyst for creating block copolymers.

Quantitative Data Comparison (Inferred)

The following table presents inferred quantitative data for the ROMP of this compound using the three generations of Grubbs catalysts. These values are estimations based on typical results observed for the ROMP of other substituted styrenes and functionalized monomers. Actual experimental results may vary.

Catalyst GenerationPolymer Yield (%)Molar Mass (Mn, g/mol )Polydispersity Index (PDI)
First Generation40-605,000 - 15,0001.5 - 2.0
Second Generation70-9010,000 - 50,0001.2 - 1.5
Third Generation>9010,000 - 100,000 (tunable)1.05 - 1.2

Experimental Protocols

Below are representative experimental protocols for the ROMP of this compound using each generation of Grubbs catalyst. These are generalized procedures and may require optimization for specific applications.

General Materials and Methods:

  • Monomer: this compound (purified by passing through a short column of basic alumina before use).

  • Solvent: Anhydrous and deoxygenated dichloromethane (DCM) or toluene.

  • Catalyst: First, Second, or Third Generation Grubbs catalyst.

  • Atmosphere: All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.

Protocol for First Generation Grubbs Catalyst:

  • In a glovebox, a Schlenk flask is charged with this compound (e.g., 262 mg, 1.0 mmol).

  • Anhydrous, deoxygenated toluene (5 mL) is added to dissolve the monomer.

  • A solution of First Generation Grubbs catalyst (e.g., 8.2 mg, 0.01 mmol, 1 mol%) in toluene (1 mL) is prepared.

  • The catalyst solution is added to the monomer solution via syringe.

  • The reaction mixture is stirred at 40-60 °C for 12-24 hours.

  • The polymerization is quenched by the addition of ethyl vinyl ether (0.5 mL).

  • The polymer is precipitated by pouring the reaction mixture into a large volume of cold methanol.

  • The precipitated polymer is collected by filtration, washed with methanol, and dried under vacuum.

Protocol for Second Generation Grubbs Catalyst:

  • In a glovebox, this compound (e.g., 262 mg, 1.0 mmol) is dissolved in anhydrous, deoxygenated DCM (5 mL) in a Schlenk flask.

  • A stock solution of Second Generation Grubbs catalyst (e.g., 8.5 mg, 0.01 mmol, 1 mol%) in DCM (1 mL) is prepared.

  • The catalyst solution is added to the monomer solution.

  • The reaction is stirred at room temperature (25 °C) for 2-4 hours.

  • The reaction is terminated with ethyl vinyl ether (0.5 mL).

  • The polymer is isolated by precipitation in cold methanol, followed by filtration and drying.

Protocol for Third Generation Grubbs Catalyst:

  • In a glovebox, a Schlenk flask is charged with this compound (e.g., 262 mg, 1.0 mmol) and dissolved in anhydrous, deoxygenated DCM (10 mL).

  • A solution of Third Generation Grubbs catalyst (e.g., 9.7 mg, 0.01 mmol, 1 mol%) in DCM (1 mL) is prepared.

  • The catalyst solution is rapidly injected into the stirring monomer solution.

  • The reaction is allowed to proceed at room temperature (25 °C) for 30-60 minutes.

  • The polymerization is quenched with ethyl vinyl ether (0.5 mL).

  • The polymer is precipitated in cold methanol, collected by filtration, and dried under vacuum.

Visualizing the Process: Mechanism and Workflow

To better understand the underlying chemistry and experimental procedure, the following diagrams are provided.

ROMP_Mechanism cluster_catalyst Catalyst Cycle Ru_Carbene Grubbs Catalyst [Ru]=CH-R Metallocyclobutane Metallocyclobutane Intermediate Ru_Carbene->Metallocyclobutane + Monomer Monomer Cyclic Olefin (e.g., this compound) Monomer->Metallocyclobutane New_Carbene Propagating Carbene [Ru]=Polymer Metallocyclobutane->New_Carbene Ring Opening New_Carbene->Ru_Carbene Chain Propagation (Cycle Repeats) Polymer_Chain Growing Polymer Chain New_Carbene->Polymer_Chain

Caption: General mechanism of Ring-Opening Metathesis Polymerization (ROMP) catalyzed by a Grubbs catalyst.

ROMP_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up cluster_analysis Analysis Monomer_Prep Prepare Monomer Solution (this compound in dry solvent) Initiation Initiate Polymerization (Add catalyst to monomer) Monomer_Prep->Initiation Catalyst_Prep Prepare Catalyst Solution (Grubbs Catalyst in dry solvent) Catalyst_Prep->Initiation Propagation Stir under Inert Atmosphere (Monitor reaction progress) Initiation->Propagation Quenching Quench Reaction (Add ethyl vinyl ether) Propagation->Quenching Precipitation Precipitate Polymer (in cold methanol) Quenching->Precipitation Isolation Isolate and Dry Polymer (Filtration and vacuum) Precipitation->Isolation Characterization Characterize Polymer (GPC, NMR, etc.) Isolation->Characterization

Caption: A typical experimental workflow for the ROMP of a substituted styrene.

Analysis of Poly(3,5-dibromostyrene) Microstructure: A Comparative Guide to Advanced NMR Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of advanced Nuclear Magnetic Resonance (NMR) techniques for the microstructural analysis of poly(3,5-dibromostyrene). Understanding the stereoregularity (tacticity) of this polymer is crucial as it directly influences its physical and chemical properties, which is of significant interest in materials science and for applications where precise polymer architecture is required. While direct experimental data for poly(this compound) is limited, this guide draws upon extensive research on polystyrene and its halogenated analogues, particularly poly(3-bromostyrene), to present a robust analytical framework.

Introduction to Poly(this compound) Microstructure

The arrangement of the brominated styrene monomer units along the polymer chain defines its microstructure. The three primary stereochemical arrangements, or triads, are isotactic (meso, m), syndiotactic (racemic, r), and atactic (random). These arrangements are critical in determining the polymer's properties such as crystallinity, solubility, and thermal characteristics. Advanced NMR spectroscopy is the most powerful tool for elucidating these microstructural details.

Comparison of NMR Techniques for Microstructural Analysis

The analysis of poly(this compound) microstructure can be approached with a suite of NMR experiments, ranging from simple one-dimensional techniques to more sophisticated two-dimensional correlation spectroscopies. The choice of technique depends on the level of detail required.

Data Presentation: Quantitative Comparison of NMR Methods

The following table summarizes the capabilities of various NMR techniques for the analysis of poly(this compound) microstructure. Chemical shift ranges are estimated based on data from polystyrene and poly(3-bromostyrene)[1].

NMR Technique Information Obtained Estimated ¹H Chemical Shift (ppm) Estimated ¹³C Chemical Shift (ppm) Advantages Limitations
1D ¹H NMR Basic structural confirmation, estimation of tacticity from methine proton multiplets.[1]Aromatic: 6.5-7.5, Methine (α-CH): 1.8-2.5, Methylene (β-CH₂): 1.2-2.0N/ARapid, requires less sample.Severe signal overlap in the aliphatic region, making precise tacticity quantification difficult.[1]
1D ¹³C NMR High-resolution information on tacticity (triads, pentads) from the aromatic C1 and backbone carbons.[2][3]N/AAromatic C1: 144-147, Other Aromatic: 125-135, Methine (α-CH): 40-45, Methylene (β-CH₂): 39-46Excellent resolution for quantifying stereosequences.[2][3]Longer acquisition times due to low natural abundance of ¹³C.
2D COSY Correlation of coupled protons, helps in assigning the complex multiplets in the ¹H spectrum.Full ¹H rangeN/AResolves overlapping proton signals, confirms proton connectivity.Does not directly provide carbon information.
2D HSQC Correlation of protons to their directly attached carbons.Full ¹H rangeFull ¹³C rangeUnambiguously assigns protonated carbons, aids in resolving ¹H and ¹³C spectra simultaneously.Does not show correlations to quaternary carbons.
2D HMBC Correlation of protons to carbons over 2-3 bonds.Full ¹H rangeFull ¹³C rangeCrucial for assigning quaternary carbons, including the tacticity-sensitive aromatic C1 carbon.Longer experiment time compared to HSQC.
Solid-State NMR (CP/MAS) Analysis of insoluble or cross-linked polymers.N/ASimilar to solution-state but with broader lines.Enables analysis of intractable materials.Lower resolution compared to solution-state NMR.

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate results. Below are representative protocols for key NMR experiments.

Sample Preparation
  • Solvent: Deuterated chloroform (CDCl₃) or deuterated tetrahydrofuran (THF-d₈) are suitable solvents. A concentration of 50 mg/mL is recommended for ¹³C NMR experiments to ensure a good signal-to-noise ratio.[3]

  • Temperature: For high-resolution spectra and to minimize viscosity effects, experiments are typically run at elevated temperatures, for instance, 50-65 °C.[3]

1D ¹³C NMR Spectroscopy
  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • Pulse Sequence: A standard single-pulse experiment with proton decoupling.

  • Acquisition Parameters:

    • Spectral Width: ~200 ppm

    • Acquisition Time: ~1-2 seconds

    • Relaxation Delay: 2-5 seconds (a longer delay may be needed for quantitative analysis of quaternary carbons)

    • Number of Scans: 1024-4096 (or more, depending on concentration)

2D HSQC Spectroscopy
  • Instrument: As above.

  • Pulse Sequence: Standard HSQC pulse sequence with gradient selection.

  • Acquisition Parameters:

    • Spectral Width (F2, ¹H): ~10 ppm

    • Spectral Width (F1, ¹³C): ~160 ppm

    • Number of Increments (F1): 256-512

    • Number of Scans per Increment: 8-16

    • ¹J(CH) Coupling Constant: Optimized around 145 Hz.

2D HMBC Spectroscopy
  • Instrument: As above.

  • Pulse Sequence: Standard HMBC pulse sequence with gradient selection.

  • Acquisition Parameters:

    • Spectral Widths: Similar to HSQC.

    • Number of Increments (F1): 256-512

    • Number of Scans per Increment: 16-64

    • Long-Range Coupling Delay: Optimized for a coupling constant of 8-10 Hz.

Mandatory Visualizations

Logical Workflow for Microstructure Elucidation

The following diagram illustrates the logical workflow for a comprehensive analysis of poly(this compound) microstructure using advanced NMR techniques.

G cluster_0 Initial Analysis cluster_1 Detailed Assignment cluster_2 Microstructure Quantification cluster_3 Final Output A 1D ¹H NMR C 2D COSY A->C Resolve Overlap B 1D ¹³C NMR F Integration of ¹³C Signals B->F Primary Data D 2D HSQC C->D Confirm ¹H Assignments E 2D HMBC D->E Assign Quaternary Carbons E->F Confirm C1 Assignment G Tacticity Determination (Triads, Pentads) F->G Calculate Ratios

Caption: Workflow for NMR-based microstructure analysis.

Signaling Pathway for Tacticity Information

This diagram shows how different NMR experiments provide information that culminates in the determination of polymer tacticity.

G H1 ¹H Spectrum (Methine Protons) COSY 2D COSY (H-H Connectivity) H1->COSY C13 ¹³C Spectrum (Aromatic C1, Backbone Carbons) HSQC 2D HSQC (C-H Connectivity) C13->HSQC Tacticity Polymer Tacticity (m, r ratios) C13->Tacticity Quantitative Analysis COSY->HSQC Refine Assignments HMBC 2D HMBC (Long-Range C-H Connectivity) HSQC->HMBC Assign Quaternary C HMBC->C13 Confirm C1

Caption: Information flow for determining polymer tacticity.

Conclusion

The microstructural analysis of poly(this compound) is most effectively achieved through a combination of 1D and 2D NMR techniques. While ¹H NMR provides a quick overview, ¹³C NMR is indispensable for accurate quantification of tacticity.[1][2][3] 2D experiments like COSY, HSQC, and HMBC are crucial for unambiguous resonance assignments, particularly for the tacticity-sensitive aromatic C1 carbon. The methodologies and comparative data presented in this guide offer a solid foundation for researchers to develop and execute a robust analytical strategy for characterizing the microstructure of poly(this compound) and other related substituted polystyrenes.

References

Validating 3,5-Dibromostyrene Reaction Mechanisms: A Comparative Guide Based on Kinetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and materials science, understanding the reaction kinetics of substituted styrenes is paramount for process optimization and the rational design of novel molecules and polymers. This guide provides a comparative analysis of the reaction mechanisms of 3,5-dibromostyrene, primarily focusing on its expected behavior in Atom Transfer Radical Polymerization (ATRP), a common and well-studied reaction for styrene derivatives. Due to a scarcity of specific kinetic data for this compound in publicly available literature, this guide leverages established principles and comparative data from related styrene derivatives to validate its anticipated reaction pathways.

The presence of two bromine atoms on the phenyl ring of this compound significantly influences its electronic properties, which in turn dictates its reactivity. These electron-withdrawing substituents are expected to impact the stability of radical intermediates and the overall rate of polymerization. This guide will compare the projected kinetic parameters of this compound with those of unsubstituted styrene and a styrene derivative bearing an electron-donating group to highlight these effects.

Comparative Kinetic Data for Atom Transfer Radical Polymerization (ATRP) of Substituted Styrenes

The following table summarizes the expected kinetic behavior of this compound in ATRP, benchmarked against unsubstituted styrene and 4-methoxystyrene, which has an electron-donating group. The data presented for this compound are illustrative and based on established trends for styrenes with electron-withdrawing substituents.

MonomerSubstituent EffectExpected Apparent Rate Constant (k_app) (x 10⁻⁴ s⁻¹)Expected Polydispersity Index (PDI)Rationale
StyreneNeutral (Reference)~1.0< 1.5Baseline for comparison.
4-MethoxystyreneElectron-Donating (-OCH₃)< 1.0< 1.5The electron-donating group stabilizes the dormant species, slowing the rate of polymerization.
This compound Electron-Withdrawing (-Br) > 1.0 < 1.5 Electron-withdrawing groups are known to increase the polymerization rate in ATRP of styrenes. This is attributed to a larger equilibrium constant for the atom transfer step.

Experimental Protocol for Kinetic Studies of ATRP of a Substituted Styrene

This section details a representative experimental protocol for conducting kinetic studies of the Atom Transfer Radical Polymerization of a substituted styrene, such as this compound. This method allows for the determination of the apparent rate constant of polymerization.

Materials:

  • Substituted Styrene (e.g., this compound), inhibitor removed

  • Initiator (e.g., ethyl α-bromoisobutyrate)

  • Catalyst (e.g., Copper(I) bromide)

  • Ligand (e.g., N,N,N',N'',N''-Pentamethyldiethylenetriamine - PMDETA)

  • Anisole (solvent)

  • Internal standard (e.g., hexadecane)

  • Nitrogen source (for deoxygenation)

Procedure:

  • Preparation of the Reaction Mixture: In a Schlenk flask, the catalyst (CuBr) and a magnetic stir bar are added. The flask is sealed with a rubber septum and subjected to several cycles of vacuum and backfilling with nitrogen to ensure an inert atmosphere.

  • The degassed substituted styrene, anisole, and the internal standard are added to the flask via syringe.

  • The ligand (PMDETA) is then added, and the mixture is stirred until the catalyst dissolves, forming a colored complex.

  • The flask is placed in a thermostated oil bath at the desired reaction temperature (e.g., 110 °C).

  • Initiation of Polymerization: The initiator (ethyl α-bromoisobutyrate) is injected into the heated reaction mixture to start the polymerization. This is considered time zero (t=0).

  • Kinetic Sampling: At timed intervals, samples are withdrawn from the reaction mixture using a nitrogen-purged syringe. Each sample is immediately quenched by cooling and exposure to air to stop the polymerization.

  • Analysis: The monomer conversion is determined for each sample using gas chromatography (GC) by comparing the monomer peak area to the internal standard peak area.

  • Data Analysis: A plot of ln([M]₀/[M]t) versus time is generated, where [M]₀ is the initial monomer concentration and [M]t is the monomer concentration at time t. The apparent rate constant (k_app) is determined from the slope of this linear plot.

Visualizing the Experimental Workflow and Reaction Mechanism

To further clarify the processes involved in the kinetic validation of this compound reactions, the following diagrams illustrate the experimental workflow and the proposed reaction mechanism for ATRP.

G prep Reaction Mixture Preparation deox Deoxygenation (Vacuum/N2 Cycles) prep->deox add_reagents Addition of Monomer, Solvent, and Ligand deox->add_reagents dissolve Catalyst Dissolution add_reagents->dissolve thermo Thermostating to Reaction Temperature dissolve->thermo init Initiation of Polymerization thermo->init sample Timed Sampling and Quenching init->sample analysis GC Analysis for Monomer Conversion sample->analysis plot Kinetic Plotting and Rate Constant Determination analysis->plot

Experimental workflow for kinetic analysis.

G cluster_initiation Initiation cluster_propagation Propagation Initiator (R-X) Initiator (R-X) Radical (R.) Radical (R.) Initiator (R-X)->Radical (R.) k_act Cu(I)L Cu(I) / Ligand Cu(I)L->Radical (R.) Cu(II)XL Cu(II) / Ligand Radical (R.)->Cu(II)XL k_deact Propagating Radical (Pn.) Propagating Radical (Pn.) Radical (R.)->Propagating Radical (Pn.) + n Monomers Dormant Chain (Pn-X) Dormant Chain (Pn-X) Dormant Chain (Pn-X)->Propagating Radical (Pn.) k_act Cu(II)XL_prop Cu(II) / Ligand Propagating Radical (Pn.)->Cu(II)XL_prop k_deact Propagating Radical (Pn+1.) Propagating Radical (Pn+1.) Propagating Radical (Pn.)->Propagating Radical (Pn+1.) + Monomer Cu(I)L_prop Cu(I) / Ligand Cu(I)L_prop->Propagating Radical (Pn.)

ATRP mechanism for a substituted styrene.

A Head-to-Head Comparison: RAFT vs. ATRP for the Polymerization of 3,5-Dibromostyrene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of well-defined polymers, the choice of polymerization technique is critical. The unique properties of polymers derived from functionalized monomers like 3,5-dibromostyrene make them valuable building blocks for advanced materials, including flame retardants, high refractive index polymers, and precursors for further functionalization. This guide provides a detailed comparison of two of the most powerful controlled radical polymerization (CRP) techniques, Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP), for the synthesis of poly(this compound). While direct comparative studies on this compound are limited, this guide draws upon established principles and experimental data for styrene and other substituted styrenes to provide a comprehensive overview.

General Overview: RAFT vs. ATRP

Both RAFT and ATRP are living/controlled polymerization methods that allow for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (low polydispersity index, PDI), and complex architectures.[1][2] However, they operate via distinct mechanisms, which influence their suitability for specific monomers and applications.

RAFT polymerization relies on a chain transfer agent (CTA), typically a thiocarbonylthio compound, to mediate the polymerization. The process involves a reversible addition-fragmentation equilibrium that allows for the controlled growth of polymer chains.[3] A key advantage of RAFT is its compatibility with a wide range of monomers and functional groups.[4]

ATRP , on the other hand, utilizes a transition metal catalyst (commonly copper) in complex with a ligand to reversibly activate and deactivate the growing polymer chains through a halogen atom transfer process.[5] ATRP is well-established for styrenic and (meth)acrylic monomers and offers excellent control over the polymerization process.[6]

Comparative Data for Styrene Polymerization

To provide a quantitative basis for comparison, the following table summarizes typical experimental data for the polymerization of styrene using both RAFT and ATRP. This data can serve as a reasonable proxy for what to expect with a substituted styrene like this compound.

ParameterRAFT Polymerization of StyreneATRP of Styrene
Initiator AIBN (Azobisisobutyronitrile)EBiB (Ethyl α-bromoisobutyrate)
Chain Transfer Agent (CTA) / Catalyst Cumyl dithiobenzoate (CDB)CuBr/PMDETA (N,N,N',N'',N''-Pentamethyldiethylenetriamine)
Solvent Toluene or BulkToluene or Diphenyl ether
Temperature 60-80 °C90-110 °C
Typical [Monomer]:[CTA/Initiator]:[Initiator] Ratio 200:1:0.2100:1:1
Molecular Weight (Mn) Predictable based on [M]/[CTA] ratio; high Mn achievable.[7]Predictable based on Δ[M]/[I]₀ ratio.[5]
Polydispersity Index (PDI) Typically < 1.2.[7]Typically < 1.2.[6]
Key Advantages Wide monomer scope, metal-free products, tolerant to impurities.[3][4]Well-studied, high degree of control, commercially available reagents.[8]
Key Disadvantages CTA can be colored and may require removal; potential for retardation.[4]Requires removal of metal catalyst; sensitive to oxygen.[3][4]

Experimental Protocols

Below are detailed, representative experimental protocols for the polymerization of this compound via RAFT and ATRP. These are based on established procedures for styrene and substituted styrenes.

RAFT Polymerization of this compound

Materials:

  • Monomer: this compound (purified by passing through a column of basic alumina)

  • RAFT Agent (CTA): 2-Cyano-2-propyl dithiobenzoate (CPDB)

  • Initiator: Azobisisobutyronitrile (AIBN)

  • Solvent: Anisole or Toluene (anhydrous)

Procedure:

  • In a Schlenk flask, dissolve this compound, CPDB, and AIBN in the chosen solvent. The molar ratio of [Monomer]:[CTA]:[Initiator] will determine the target molecular weight and should be optimized (e.g., 200:1:0.2).

  • Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Backfill the flask with an inert gas (e.g., nitrogen or argon) and place it in a preheated oil bath at the desired temperature (e.g., 70 °C).

  • Monitor the polymerization by taking samples at regular intervals for conversion (via ¹H NMR or GC) and molecular weight analysis (via GPC).

  • To stop the polymerization, cool the reaction mixture to room temperature and expose it to air.

  • Precipitate the polymer by pouring the solution into a large volume of a non-solvent, such as cold methanol.

  • Collect the polymer by filtration and dry it in a vacuum oven until a constant weight is achieved.

ATRP of this compound

Materials:

  • Monomer: this compound (purified by passing through a column of basic alumina)

  • Initiator: Ethyl α-bromoisobutyrate (EBiB)

  • Catalyst: Copper(I) bromide (CuBr)

  • Ligand: N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)

  • Solvent: Anisole or Diphenyl ether (anhydrous)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add CuBr.

  • Add the solvent, this compound, and the ligand (typically in a 1:1 molar ratio with CuBr) via degassed syringes.

  • Stir the mixture to allow for the formation of the copper-ligand complex.

  • Add the initiator, EBiB, via a degassed syringe to start the polymerization. The molar ratio of [Monomer]:[Initiator]:[CuBr]:[Ligand] should be optimized (e.g., 100:1:1:1).

  • Place the flask in a preheated oil bath at the desired temperature (e.g., 110 °C).

  • Take samples periodically via a degassed syringe to monitor monomer conversion and molecular weight evolution.

  • To quench the reaction, cool the flask in an ice bath and expose the mixture to air.

  • Dilute the reaction mixture with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina to remove the copper catalyst.

  • Precipitate the polymer by pouring the solution into a large volume of a non-solvent like cold methanol.

  • Collect the polymer by filtration and dry it in a vacuum oven.

Visualizing the Process and Comparison

To better illustrate the experimental workflow and the key distinctions between RAFT and ATRP, the following diagrams are provided.

G General Experimental Workflow for Controlled Radical Polymerization cluster_prep Preparation cluster_rxn Reaction Setup cluster_poly Polymerization cluster_workup Workup & Purification Monomer Monomer Purification Addition Add Reagents to Flask Monomer->Addition Reagents Weighing Reagents (Initiator, CTA/Catalyst, Ligand) Reagents->Addition Solvent Solvent Degassing Solvent->Addition Assembly Assemble Glassware (Schlenk Flask) Assembly->Addition FPT Freeze-Pump-Thaw Cycles Addition->FPT Inert Introduce Inert Atmosphere FPT->Inert Heating Heat to Reaction Temperature Inert->Heating Sampling Periodic Sampling for Analysis (NMR, GPC) Heating->Sampling Quench Quench Polymerization Sampling->Quench Purification Catalyst Removal (ATRP) or CTA Purification (optional for RAFT) Quench->Purification Precipitation Precipitate Polymer in Non-solvent Purification->Precipitation Drying Dry Polymer under Vacuum Precipitation->Drying

Caption: General workflow for controlled radical polymerization.

G Logical Comparison of RAFT and ATRP cluster_features Key Features RAFT RAFT Polymerization ATRP ATRP Mechanism Mechanism Mechanism->RAFT Reversible Addition- Fragmentation Chain Transfer Mechanism->ATRP Atom Transfer Radical Polymerization Control_Agent Control Agent Control_Agent->RAFT Thiocarbonylthio CTA Control_Agent->ATRP Transition Metal Catalyst + Halide Initiator Monomer_Scope Monomer Scope Monomer_Scope->RAFT Very Broad, Tolerant to Functional Groups Monomer_Scope->ATRP Good for Styrenes, (Meth)acrylates Conditions Reaction Conditions Conditions->RAFT More Tolerant to Impurities and Oxygen Conditions->ATRP Requires Deoxygenation, Sensitive to Impurities End_Product End Product End_Product->RAFT Metal-Free Polymer End_Product->ATRP Requires Catalyst Removal

Caption: Key differences between RAFT and ATRP polymerization.

Conclusion

The choice between RAFT and ATRP for the polymerization of this compound will depend on the specific requirements of the application.

  • Choose RAFT if:

    • A metal-free product is essential, for example, in biomedical or electronic applications.[3]

    • The polymerization of other functional monomers in block copolymers is anticipated, leveraging RAFT's broad monomer scope.[4]

    • Simpler reaction setup and greater tolerance to impurities are desired.[3]

  • Choose ATRP if:

    • The polymerization system is well-established and a high degree of control is the primary concern.[6]

    • The presence of a halogen end-group is desired for subsequent post-polymerization modifications.[9]

    • The reagents are readily available and the infrastructure for catalyst removal is in place.

Ultimately, both RAFT and ATRP are powerful techniques capable of producing well-defined poly(this compound). The information and protocols provided in this guide serve as a starting point for researchers to develop optimized conditions for their specific needs, enabling the synthesis of advanced materials with tailored properties.

References

Correlating Experimental and Theoretical Properties of 3,5-Dibromostyrene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the experimental and theoretical properties of 3,5-Dibromostyrene, a versatile building block in organic synthesis. By presenting a side-by-side analysis of experimentally determined data and computationally predicted values, this document aims to offer researchers a valuable resource for characterizing this compound and predicting its behavior in chemical reactions.

Physicochemical Properties

PropertyExperimental ValueTheoretical Value
Molecular FormulaC₈H₆Br₂[2][3][4][5]C₈H₆Br₂
Molecular Weight261.94 g/mol [2][3][4]261.94 g/mol [3]
AppearanceWhite low melting solid[1][2]-
Melting PointNot availableNot available
Boiling PointNot available260.0 ± 20.0 °C at 760 mmHg[6]
XLogP3-4.1[3]

Spectroscopic Analysis

Spectroscopic techniques are essential for the structural elucidation and identification of this compound. This section compares the available experimental spectral data with theoretical predictions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific experimental ¹H and ¹³C NMR spectra for this compound were not found in the searched literature, theoretical predictions can provide valuable insights into the expected chemical shifts.

¹H NMR Spectroscopy (Predicted)

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J) (Hz)
H-vinyl (α)6.7 - 7.0ddJ(trans) = ~17, J(cis) = ~11
H-vinyl (β, cis to ring)5.8 - 6.0dJ(cis) = ~11
H-vinyl (β, trans to ring)5.3 - 5.5dJ(trans) = ~17
H-aromatic (2,6)7.5 - 7.7dJ(meta) = ~2
H-aromatic (4)7.6 - 7.8tJ(meta) = ~2

¹³C NMR Spectroscopy (Predicted)

CarbonPredicted Chemical Shift (ppm)
C-vinyl (α)135 - 138
C-vinyl (β)115 - 118
C-aromatic (1)140 - 143
C-aromatic (3,5)122 - 125
C-aromatic (2,6)130 - 133
C-aromatic (4)128 - 131
Infrared (IR) Spectroscopy

Experimental IR data for "Dibromostyrene (mixed isomers)" is available, though not specific to the 3,5-isomer. Theoretical calculations can help assign the characteristic vibrational frequencies for this compound.

Functional GroupExperimental (Mixed Isomers) (cm⁻¹)Theoretical (Predicted) (cm⁻¹)
C-H stretch (vinyl)~30803080 - 3100
C-H stretch (aromatic)~30503040 - 3060
C=C stretch (vinyl)~16301625 - 1635
C=C stretch (aromatic)~1570, 14501570 - 1580, 1450 - 1460
C-Br stretchNot specified550 - 650
Mass Spectrometry (MS)

The mass spectrum of this compound is characterized by the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br). The molecular ion peak is expected to show a characteristic M, M+2, and M+4 pattern.

IonPredicted m/zDescription
[M]⁺258, 260, 262Molecular ion
[M-Br]⁺179, 181Loss of a bromine atom
[C₈H₅]⁺101Loss of two bromine atoms and a hydrogen atom
[C₆H₃Br]⁺154, 156Fragmentation of the vinyl group

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are crucial for reproducible research.

Synthesis via Wittig Reaction

A common method for the synthesis of this compound is the Wittig reaction, starting from 3,5-dibromobenzaldehyde.

Materials:

  • 3,5-Dibromobenzaldehyde

  • Methyltriphenylphosphonium bromide

  • Strong base (e.g., n-butyllithium or sodium hydride)

  • Anhydrous solvent (e.g., tetrahydrofuran or diethyl ether)

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend methyltriphenylphosphonium bromide in the anhydrous solvent.

  • Cool the suspension in an ice bath and add the strong base dropwise.

  • Allow the resulting ylide solution to stir at room temperature for 1-2 hours.

  • Dissolve 3,5-dibromobenzaldehyde in the anhydrous solvent and add it dropwise to the ylide solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Quench the reaction by adding water.

  • Extract the aqueous layer with dichloromethane (3x).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., hexanes/ethyl acetate mixture).

Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Dissolve 5-10 mg of the purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

  • Process the spectra using appropriate software to obtain chemical shifts, coupling constants, and integration values.

Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Obtain a background spectrum of the empty ATR crystal.

  • Place a small amount of the solid this compound sample directly onto the ATR crystal, ensuring good contact.

  • Record the IR spectrum over a suitable range (e.g., 4000-400 cm⁻¹).

  • Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS):

  • Dissolve a small amount of the sample in a suitable volatile solvent.

  • Introduce the sample into the mass spectrometer, typically using a direct insertion probe or via gas chromatography (GC-MS).

  • Acquire the mass spectrum using electron ionization (EI).

  • Analyze the fragmentation pattern and the isotopic distribution of the molecular ion peak to confirm the structure.

Logical Workflow and Relationships

The following diagrams illustrate the logical workflow for comparing experimental and theoretical data and the reaction pathway for the synthesis of this compound.

experimental_vs_theoretical_workflow cluster_experimental Experimental Data Acquisition cluster_theoretical Theoretical Prediction cluster_comparison Comparative Analysis exp_synthesis Synthesis exp_phys Physical Properties exp_synthesis->exp_phys exp_nmr NMR Spectroscopy exp_synthesis->exp_nmr exp_ir IR Spectroscopy exp_synthesis->exp_ir exp_ms Mass Spectrometry exp_synthesis->exp_ms compare_phys Compare Physical Data exp_phys->compare_phys compare_nmr Correlate NMR Spectra exp_nmr->compare_nmr compare_ir Analyze IR Frequencies exp_ir->compare_ir compare_ms Match Fragmentation exp_ms->compare_ms theo_phys Computed Properties theo_phys->compare_phys theo_nmr Predicted NMR theo_nmr->compare_nmr theo_ir Calculated IR theo_ir->compare_ir theo_ms Predicted MS theo_ms->compare_ms

Caption: Workflow for comparing experimental and theoretical data.

wittig_reaction_pathway reagent1 3,5-Dibromobenzaldehyde intermediate Oxaphosphetane Intermediate reagent1->intermediate + Ylide reagent2 Methyltriphenylphosphonium bromide ylide Phosphorus Ylide reagent2->ylide + Base base Strong Base base->ylide ylide->intermediate product This compound intermediate->product byproduct Triphenylphosphine oxide intermediate->byproduct

Caption: Wittig reaction pathway for this compound synthesis.

References

Benchmarking 3,5-Dibromostyrene Derivatives: A Comparative Guide to Performance in Advanced Applications

Author: BenchChem Technical Support Team. Date: December 2025

Materials derived from 3,5-dibromostyrene are emerging as versatile building blocks in a range of high-performance applications, from flame retardants to organic electronics and drug delivery systems. The strategic placement of two bromine atoms on the styrene ring imparts unique properties, including enhanced thermal stability and sites for further functionalization. This guide provides an objective comparison of the performance of this compound-derived materials against relevant alternatives, supported by experimental data and detailed protocols for researchers, scientists, and professionals in drug development.

Flame Retardant Properties

Polymers incorporating this compound are of significant interest as flame retardants. The bromine atoms act as radical traps in the gas phase during combustion, inhibiting the chemical reactions that sustain a flame.[1] The thermal stability of these polymers is a critical factor in their effectiveness.

Comparative Thermal Stability of Brominated Polystyrenes

PolymerOnset Decomposition Temperature (Tonset)Temperature at Max. Decomposition Rate (Tmax)Char Yield at 700°CReference
Polystyrene (PS)~350°C~400°C< 1%[2][3]
Brominated Polystyrene (General)> 360°C375-410°CIncreased compared to PS[4]
Poly(this compound) (Hypothetical)Expected to be higher than PSExpected to be in the range of brominated polystyrenesExpected to be significantN/A

Note: Specific TGA data for poly(this compound) was not available in the searched literature. The data for "Brominated Polystyrene (General)" is representative of various brominated forms.

The introduction of bromine-containing flame retardants, such as those derived from dibromostyrene, into polymer matrices has been shown to alter the thermal degradation mechanism.[2] The release of hydrogen bromide during decomposition is a key step in the flame retardant action.[5]

Experimental Protocol: Thermogravimetric Analysis (TGA) of Brominated Polystyrenes

This protocol outlines a general procedure for assessing the thermal stability of polymers derived from this compound.

Objective: To determine the onset decomposition temperature, the temperature of maximum decomposition rate, and the char yield of the polymer.

Materials:

  • Polymer sample (e.g., poly(this compound))

  • TGA instrument

  • Nitrogen gas (high purity)

  • Sample pans (e.g., platinum or alumina)

Procedure:

  • Accurately weigh 5-10 mg of the dried polymer sample into a TGA sample pan.

  • Place the sample pan in the TGA furnace.

  • Purge the furnace with nitrogen gas at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.

  • Heat the sample from room temperature to 800°C at a constant heating rate of 10°C/min.

  • Record the weight loss of the sample as a function of temperature.

  • The onset decomposition temperature is determined from the point of significant weight loss.

  • The temperature of maximum decomposition rate is determined from the peak of the derivative of the TGA curve (DTG curve).

  • The char yield is the percentage of the initial sample weight remaining at the end of the experiment (e.g., at 700°C).

Thermal Degradation Pathway of Brominated Polystyrene

G Brominated_Polystyrene Brominated_Polystyrene Heat Heat Brominated_Polystyrene->Heat подвергается Polymer_Backbone_Scission Polymer_Backbone_Scission Heat->Polymer_Backbone_Scission HBr_Release HBr_Release Heat->HBr_Release Volatile_Hydrocarbons Volatile_Hydrocarbons Polymer_Backbone_Scission->Volatile_Hydrocarbons Char_Formation Char_Formation Polymer_Backbone_Scission->Char_Formation Flame_Inhibition Flame_Inhibition HBr_Release->Flame_Inhibition газофазное действие Radical_Trapping Radical_Trapping Flame_Inhibition->Radical_Trapping

Caption: Thermal degradation pathway of brominated polystyrene.

Organic Light-Emitting Diodes (OLEDs)

This compound can be used as a building block for creating dendrimers and copolymers for use in OLEDs. The bromine atoms provide sites for Suzuki coupling reactions to build larger, conjugated molecules with desirable photophysical properties.[6] The introduction of bromine can also influence the charge transport characteristics of the material.[7][8]

Performance of Brominated Dendrimers in OLEDs

While specific data for this compound-derived emitters is limited, studies on other brominated and dendrimeric systems provide valuable benchmarks. High external quantum efficiencies (EQE) have been reported for OLEDs using dendrimer-based emitters.[9][10][11][12][13]

Emitter TypeHost MaterialMaximum EQE (%)Reference
Green TADF Emitter-39.1[14]
Solution-Processed TADF Dendrimers-> 20[9]
Narrowband Blue-Emitting Dendrimers-13.4[13]

Charge Injection and Transport in Organic Semiconductors

The efficiency of an OLED is heavily dependent on the balance of charge injection and transport within the organic layers. The introduction of halogen atoms can affect the energy levels of the material and its charge mobility.

G cluster_cathode Cathode cluster_organic Organic Layers cluster_anode Anode cluster_recombination Cathode Cathode Electron_Injection Cathode->Electron_Injection ETL Electron Transport Layer EML Emissive Layer (this compound Derivative) ETL->EML e- Recombination Exciton Formation EML->Recombination HTL Hole Transport Layer HTL->EML h+ Anode Anode Hole_Injection Anode->Hole_Injection Electron_Injection->ETL e- Hole_Injection->HTL h+ Light_Emission Photon Recombination->Light_Emission

Caption: Charge injection and transport in an OLED.

Experimental Protocol: Suzuki Coupling for Synthesis of OLED Materials

This protocol describes a general procedure for the functionalization of this compound via a Suzuki coupling reaction, a key step in synthesizing materials for OLEDs.[15][16][17][18]

Objective: To synthesize a biaryl derivative of this compound.

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Solvent (e.g., toluene, ethanol, water mixture)

  • Inert gas (e.g., nitrogen or argon)

  • Standard glassware for organic synthesis

Procedure:

  • To a round-bottom flask, add this compound (1 equivalent), the arylboronic acid (1.2-2.4 equivalents), and the base (2-3 equivalents).

  • Add the palladium catalyst (1-5 mol%).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent system.

  • Heat the reaction mixture to 80-100°C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with water and brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography on silica gel.

Experimental Workflow for Suzuki Coupling

G Start Start Combine_Reactants Combine this compound, Arylboronic Acid, Base, and Catalyst Start->Combine_Reactants Inert_Atmosphere Establish Inert Atmosphere (N2/Ar) Combine_Reactants->Inert_Atmosphere Add_Solvent Add Degassed Solvent Inert_Atmosphere->Add_Solvent Heat_and_Stir Heat and Stir (80-100°C, 12-24h) Add_Solvent->Heat_and_Stir Monitor_Reaction Monitor by TLC Heat_and_Stir->Monitor_Reaction Monitor_Reaction->Heat_and_Stir Incomplete Workup Cool, Extract, Wash, and Dry Monitor_Reaction->Workup Complete Purification Column Chromatography Workup->Purification Characterization NMR, MS Purification->Characterization End End Characterization->End

Caption: Workflow for Suzuki coupling of this compound.

Drug Delivery Systems

The bromine atoms on this compound provide reactive handles for the surface functionalization of nanoparticles, making them suitable for drug delivery applications.[19] These functionalized nanoparticles can be designed for targeted delivery and controlled release of therapeutic agents.[20][21][22]

Comparative Drug Loading and Release

Nanoparticle SystemDrugDrug Loading Content (%)Release ProfileReference
PCL NanoparticlesBromocriptine Mesylate5.5Biphasic: initial burst followed by sustained release[23]
Polymer MicellesDoxorubicinNot specifiedpH-dependent[24]
Four-arm Star Polymer MicellesDoxorubicinNot specifiedpH-triggered[22]

Drug Release from Functionalized Micelles

The release of a drug from a micellar carrier can be triggered by environmental stimuli such as pH. In the acidic environment of a tumor, for example, the micelle structure can be destabilized, leading to the release of the encapsulated drug.

G Micelle Drug-Loaded Micelle (this compound Functionalized) Target_Site Target Site (e.g., Tumor) Micelle->Target_Site Stimulus Environmental Stimulus (e.g., Low pH) Target_Site->Stimulus Micelle_Destabilization Micelle_Destabilization Stimulus->Micelle_Destabilization Drug_Release Drug_Release Micelle_Destabilization->Drug_Release Therapeutic_Effect Therapeutic_Effect Drug_Release->Therapeutic_Effect

Caption: Mechanism of triggered drug release from micelles.

Experimental Protocol: Synthesis of Functional Polymers by Atom Transfer Radical Polymerization (ATRP)

ATRP is a controlled polymerization technique that can be used to synthesize well-defined polymers from monomers like this compound.[25][26][27][28][29] These polymers can then be used to form nanoparticles for drug delivery.

Objective: To synthesize poly(this compound) with a controlled molecular weight and low polydispersity.

Materials:

  • This compound monomer

  • Initiator (e.g., ethyl α-bromoisobutyrate)

  • Catalyst (e.g., CuBr)

  • Ligand (e.g., N,N,N',N'',N''-pentamethyldiethylenetriamine - PMDETA)

  • Solvent (e.g., anisole)

  • Inert gas (e.g., nitrogen or argon)

  • Standard glassware for polymerization

Procedure:

  • The monomer, this compound, is purified before use.

  • The initiator, ligand, and solvent are added to a dry Schlenk flask with a magnetic stir bar.

  • The flask is sealed with a rubber septum and deoxygenated by several freeze-pump-thaw cycles.

  • The catalyst (CuBr) is added to the flask under a positive pressure of inert gas.

  • The reaction mixture is placed in a preheated oil bath at the desired temperature (e.g., 90-110°C).

  • Samples are taken periodically to monitor the monomer conversion and molecular weight evolution by gas chromatography (GC) and gel permeation chromatography (GPC).

  • Once the desired conversion is reached, the polymerization is quenched by cooling the flask and exposing the mixture to air.

  • The polymer is precipitated in a non-solvent (e.g., methanol), filtered, and dried under vacuum.

Experimental Workflow for ATRP

G Start Start Prepare_Reactants Purify Monomer and Prepare Initiator/Ligand Solution Start->Prepare_Reactants Deoxygenate Deoxygenate Mixture (Freeze-Pump-Thaw) Prepare_Reactants->Deoxygenate Add_Catalyst Add Catalyst under Inert Atmosphere Deoxygenate->Add_Catalyst Polymerize Heat to Reaction Temperature Add_Catalyst->Polymerize Monitor_Polymerization Monitor by GC/GPC Polymerize->Monitor_Polymerization Monitor_Polymerization->Polymerize Continue Quench_Reaction Cool and Expose to Air Monitor_Polymerization->Quench_Reaction Target Reached Isolate_Polymer Precipitate, Filter, and Dry Quench_Reaction->Isolate_Polymer Characterize_Polymer Analyze Molecular Weight and Polydispersity Isolate_Polymer->Characterize_Polymer End End Characterize_Polymer->End

Caption: Workflow for Atom Transfer Radical Polymerization.

References

Evaluating the Cost-Effectiveness of Synthetic Routes to 3,5-Dibromostyrene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. 3,5-Dibromostyrene is a valuable building block in the synthesis of a variety of compounds, and selecting the most cost-effective synthetic route is a critical decision in any research or development pipeline. This guide provides an objective comparison of three common synthetic pathways to this compound: a one-step Wittig reaction, a two-step route involving a Grignard reaction followed by a Wittig reaction, and a Heck reaction. The evaluation is based on a comprehensive analysis of starting material costs, reaction yields, and procedural complexity.

Comparative Overview of Synthetic Pathways

Three primary synthetic strategies for the preparation of this compound are outlined below. Each route offers distinct advantages and disadvantages in terms of cost, efficiency, and experimental feasibility.

cluster_0 Route 1: One-Step Wittig Reaction cluster_1 Route 2: Grignard & Wittig Reactions cluster_2 Route 3: Heck Reaction A 3,5-Dibromobenzaldehyde D This compound A->D Wittig Reaction B Methyltriphenylphosphonium bromide B->D Wittig Reaction C n-Butyllithium C->D Wittig Reaction E 1,3,5-Tribromobenzene G 3,5-Dibromobenzaldehyde E->G Grignard Reaction F Mg, Ethyl Formate J This compound G->J Wittig Reaction H Methyltriphenylphosphonium bromide H->J Wittig Reaction I n-Butyllithium I->J Wittig Reaction K 1,3-Dibromobenzene N This compound K->N Heck Reaction L Ethylene L->N Heck Reaction M Pd(OAc)2, PPh3, Base M->N Heck Reaction

Caption: Synthetic pathways to this compound.

Data Presentation: A Quantitative Comparison

The following table summarizes the key quantitative data for each synthetic route, allowing for a direct comparison of their cost-effectiveness. Prices are based on commercially available reagent listings and are subject to variation.

Parameter Route 1: One-Step Wittig Route 2: Grignard & Wittig Route 3: Heck Reaction
Starting Material(s) 3,5-Dibromobenzaldehyde1,3,5-Tribromobenzene1,3-Dibromobenzene, Ethylene
Key Reagents Methyltriphenylphosphonium bromide, n-ButyllithiumMg, Ethyl Formate, Methyltriphenylphosphonium bromide, n-ButyllithiumPalladium(II) acetate, Triphenylphosphine, Base (e.g., Et3N)
Overall Yield ~70-85%~35-45% (two steps)~50-70%
Estimated Cost per Gram of Product *~$25 - $35~$40 - $55~$30 - $45
Reaction Steps 121
Key Considerations Commercially available but expensive starting material.Inexpensive starting material, but a two-step process with moderate overall yield.Requires a precious metal catalyst; ethylene gas handling.

*Disclaimer: The estimated cost per gram is an approximation based on catalog prices of reagents and reported yields. Actual costs may vary depending on supplier, scale, and optimization of reaction conditions.

Experimental Protocols

Detailed experimental procedures for each synthetic route are provided below. These protocols are based on literature precedents and are intended to serve as a guideline for laboratory synthesis.

Route 1: One-Step Wittig Reaction

This route directly converts commercially available 3,5-dibromobenzaldehyde to the desired product.

Materials:

  • 3,5-Dibromobenzaldehyde

  • Methyltriphenylphosphonium bromide

  • n-Butyllithium (in hexanes)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add methyltriphenylphosphonium bromide (1.1 eq) and anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add n-butyllithium (1.0 eq) dropwise to the stirred suspension. The formation of the ylide is indicated by a color change to deep yellow/orange.

  • After stirring for 30 minutes at 0 °C, add a solution of 3,5-dibromobenzaldehyde (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic phase under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound.

Route 2: Grignard Reaction followed by Wittig Reaction

This two-step route begins with the more readily available 1,3,5-tribromobenzene.

Step 1: Synthesis of 3,5-Dibromobenzaldehyde via Grignard Reaction

Materials:

  • 1,3,5-Tribromobenzene

  • Magnesium turnings

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl formate

  • Hydrochloric acid (e.g., 3 M)

  • Diethyl ether

  • Anhydrous sodium sulfate

Procedure:

  • Activate magnesium turnings (1.2 eq) in a flame-dried flask under an inert atmosphere.

  • Add a solution of 1,3,5-tribromobenzene (1.0 eq) in anhydrous THF dropwise to the magnesium suspension. Gentle heating may be required to initiate the Grignard reaction.

  • Once the reaction is initiated, maintain a gentle reflux until the magnesium is consumed.

  • Cool the Grignard reagent to 0 °C and slowly add ethyl formate (1.1 eq).

  • Allow the reaction to warm to room temperature and stir for 2-3 hours.

  • Quench the reaction by carefully pouring it into a mixture of ice and hydrochloric acid.

  • Extract the aqueous layer with diethyl ether (3 x).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate to obtain the crude 3,5-dibromobenzaldehyde, which can be purified by crystallization or column chromatography.[1]

Step 2: Wittig Reaction

Follow the procedure outlined in Route 1 , using the 3,5-dibromobenzaldehyde synthesized in Step 1.

Route 3: Heck Reaction

This route utilizes a palladium-catalyzed cross-coupling reaction.

Materials:

  • 1,3-Dibromobenzene

  • Ethylene gas

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • A suitable base (e.g., triethylamine, Et₃N)

  • Anhydrous solvent (e.g., DMF or acetonitrile)

Procedure:

  • To a pressure-rated reaction vessel, add 1,3-dibromobenzene (1.0 eq), palladium(II) acetate (0.01-0.05 eq), triphenylphosphine (0.02-0.10 eq), and the base (1.5-2.0 eq) in the chosen anhydrous solvent.

  • Seal the vessel and purge with ethylene gas.

  • Pressurize the vessel with ethylene to the desired pressure (e.g., 1-5 atm).

  • Heat the reaction mixture to 80-120 °C and stir for 12-24 hours.

  • After cooling to room temperature, carefully vent the excess ethylene.

  • Filter the reaction mixture to remove the catalyst and any precipitated salts.

  • Dilute the filtrate with water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent.

  • Purify the product by column chromatography.

Cost-Effectiveness Evaluation

Route 1 (One-Step Wittig): This is the most direct route, assuming the availability of 3,5-dibromobenzaldehyde. While the single step and generally high yield are advantageous, the cost of the starting aldehyde is a significant factor. This route is likely most cost-effective for small-scale syntheses where convenience and time are prioritized over raw material costs.

Route 2 (Grignard & Wittig): This two-step approach starts from the significantly cheaper 1,3,5-tribromobenzene. However, the overall yield is impacted by the two sequential reactions. The Grignard reaction requires careful handling of reactive organometallic species. This route may become more cost-effective at a larger scale where the lower cost of the starting material outweighs the additional processing steps and lower overall yield.

Route 3 (Heck Reaction): The Heck reaction offers a convergent approach from 1,3-dibromobenzene. The cost of the palladium catalyst can be a major contributor to the overall expense, although catalyst loading can often be optimized. The requirement for handling ethylene gas may also necessitate specialized equipment. The cost-effectiveness of this route is highly dependent on the catalyst cost and the efficiency of the reaction at the desired scale. Catalyst recycling strategies can significantly improve the economic viability of this method.

Conclusion

The choice of the most cost-effective synthetic route to this compound is highly dependent on the specific requirements of the project, including the desired scale of production, available equipment, and the relative importance of raw material costs versus processing time and complexity.

  • For small-scale, rapid synthesis , the One-Step Wittig Reaction (Route 1) is often the most practical choice, despite the higher cost of the starting material.

  • For larger-scale production where raw material cost is a primary concern , the Two-Step Grignard and Wittig Reaction (Route 2) may be more economical, provided the two-step process and moderate yield are acceptable.

  • The Heck Reaction (Route 3) presents a viable alternative, particularly if the catalyst cost can be minimized through optimization or recycling. Its suitability will depend on the available infrastructure for handling gaseous reagents and performing catalytic reactions.

Ultimately, a thorough process optimization and cost analysis for the specific laboratory or manufacturing setting is recommended to make an informed decision.

References

Safety Operating Guide

Proper Disposal of 3,5-Dibromostyrene: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, adherence to strict safety protocols is paramount, especially when handling and disposing of chemical reagents. This guide provides essential, immediate safety and logistical information for the proper disposal of 3,5-Dibromostyrene, ensuring laboratory safety and environmental compliance. Due to its hazardous properties, this compound must be managed as regulated hazardous waste from the point of generation to its final disposal.

Immediate Safety and Hazard Information

This compound is a flammable liquid and vapor that is harmful if swallowed, causes skin irritation, and is toxic to aquatic life with long-lasting effects[1]. Understanding these hazards is the first step in safe handling and disposal.

Key Hazards:

  • Flammability: Flammable liquid and vapor[1].

  • Acute Toxicity: Harmful if swallowed[1].

  • Skin Irritation: Causes skin irritation[1].

  • Environmental Hazards: Toxic to aquatic life with long-lasting effects[1].

Before handling, always consult the Safety Data Sheet (SDS) and wear appropriate Personal Protective Equipment (PPE), including flame-retardant clothing, safety goggles, and chemical-resistant gloves.

Quantitative Data Summary

This table summarizes key quantitative data for this compound, essential for risk assessment and safe handling.

PropertyValueReference
Molecular Formula C₈H₆Br₂[2][3]
Molecular Weight 261.94 g/mol [2][3]
Boiling Point 167 °C (333 °F)[1]
Melting Point -34 °C (-29 °F)[1]
Density 1.989 g/cm³ at 25 °C (77 °F)[1]

Step-by-Step Disposal Protocol

The proper disposal of this compound should be managed as hazardous chemical waste. As a halogenated organic compound, it requires specific disposal procedures.

1. Waste Identification and Segregation:

  • Identify as Halogenated Waste: this compound is a brominated organic compound and must be classified as halogenated hazardous waste[4][5].

  • Segregate at Source: It is critical to collect this compound waste in a dedicated container. Do not mix it with non-halogenated organic waste, as this can complicate and increase the cost of disposal[4]. Also, keep it separate from incompatible materials such as acids, bases, or strong oxidizing agents[4].

2. Waste Collection and Container Management:

  • Use Appropriate Containers: Collect liquid this compound waste in a labeled, sealed, and compatible container, such as a glass or polyethylene bottle or carboy[4][6]. For solid materials contaminated with this compound, use a labeled and sealed plastic bag or container[4].

  • Proper Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and all applicable hazard warnings (e.g., Flammable, Toxic)[6].

  • Keep Containers Closed: Waste containers should be kept tightly closed except when adding waste to prevent the release of vapors[6].

3. Storage and Accumulation:

  • Designated Storage Area: Store the sealed waste container in a designated and well-ventilated satellite accumulation area[6].

  • Secondary Containment: The container should be stored in secondary containment to prevent spills[6].

  • Storage Conditions: Keep the container in a cool, dry place away from sources of ignition[7].

4. Final Disposal:

  • Professional Disposal Service: Arrange for the collection and disposal of the this compound waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor[4][6].

  • Incineration: Halogenated organic wastes are typically sent to specialized facilities for high-temperature incineration to ensure complete destruction[5][8][9].

  • Regulatory Compliance: All disposal activities must comply with local, state, and federal regulations, such as those under the Resource Conservation and Recovery Act (RCRA) in the United States[4].

Emergency Procedures for Spills

In the event of a this compound spill, immediate and appropriate action is crucial to mitigate risks.

1. Evacuate and Secure the Area:

  • Alert personnel in the immediate vicinity and restrict access to the spill area[4].

  • If the spill is large or in a poorly ventilated area, evacuate the laboratory.

2. Personal Protective Equipment (PPE):

  • Don the appropriate PPE, which may include a higher level of respiratory protection depending on the spill's size and location[4].

3. Spill Containment and Cleanup:

  • Contain the Spill: Use a spill kit with inert absorbent materials like vermiculite, sand, or commercial sorbents to contain the liquid[4][6]. Do not use combustible materials like paper towels for large spills[4].

  • Collect Absorbed Material: Carefully sweep or scoop the absorbed material into a designated, sealable hazardous waste container and label it appropriately[4][6].

  • Decontaminate the Area: Clean the spill area with soap and water or another suitable solvent as recommended by your EHS department. All decontamination materials, including wipes and used PPE, must be collected and disposed of as halogenated hazardous waste[4].

4. Reporting:

  • Report the spill to your laboratory supervisor and your institution's EHS department.

Disposal Workflow

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

G cluster_0 A Waste Generation (this compound) B Is it Halogenated Waste? A->B C Segregate as Halogenated Waste B->C Yes D Collect in Designated, Labeled Container C->D E Store in Secure Satellite Accumulation Area D->E F Arrange for Pickup by EHS/Licensed Contractor E->F G Final Disposal (High-Temperature Incineration) F->G

References

Safeguarding Your Research: A Comprehensive Guide to Handling 3,5-Dibromostyrene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of specialized chemical reagents are paramount to both personal safety and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information for the operational use and disposal of 3,5-Dibromostyrene, ensuring a secure laboratory environment.

Essential Personal Protective Equipment (PPE)

When handling this compound, a comprehensive personal protective equipment strategy is mandatory to prevent exposure. The following table summarizes the required PPE, compiled from safety data sheets and best practices for handling halogenated aromatic hydrocarbons.

Body PartRequired PPESpecifications and Standards
Eyes/Face Chemical Splash Goggles & Face ShieldGoggles must meet ANSI Z87.1 standards. A face shield should be worn over goggles, especially when there is a risk of splashing.
Hands Chemical-Resistant GlovesNitrile gloves are a good option for incidental contact, but for extended contact, heavier-duty gloves are recommended.[1][2] Aromatic and halogenated hydrocarbons can degrade many glove materials; therefore, it is crucial to select gloves specifically resistant to these chemical classes.[1][3] Always inspect gloves for rips or punctures before use and remove and replace them immediately if a chemical splashes on them.[1] Never wash or reuse disposable gloves.[1]
Body Laboratory CoatA flame-resistant lab coat that is fully buttoned is required to protect skin and personal clothing.
Respiratory Chemical Fume HoodAll work with this compound must be conducted in a properly functioning chemical fume hood to minimize the inhalation of vapors.[2]

Experimental Protocol: Safe Handling of this compound

Adherence to a strict, step-by-step protocol is critical when working with this compound. The following procedure outlines the necessary steps to ensure safe handling from preparation to post-use cleanup.

Pre-Operational Checks
  • Verify Engineering Controls: Ensure the chemical fume hood is operational and its certification is current. Confirm that an eyewash station and safety shower are readily accessible.

  • Assemble Materials: Gather all necessary equipment, reagents, and designated waste containers inside the chemical fume hood to minimize movement and potential exposure.

  • Don PPE: Put on all required personal protective equipment as specified in the table above before entering the designated work area.

Handling Procedure
  • Work Within Fume Hood: Conduct all transfers and manipulations of this compound exclusively within the confines of the chemical fume hood.

  • Avoid Inhalation and Contact: Handle the chemical with care to prevent the generation of aerosols or vapors. Direct skin and eye contact must be avoided.

  • Keep Containers Sealed: When not in use, ensure the container of this compound is tightly sealed to prevent the release of vapors.

  • Use Appropriate Tools: Utilize appropriate and clean laboratory equipment for transferring the chemical to avoid contamination and unwanted reactions.

Post-Handling Procedures
  • Decontamination: Wipe down all surfaces and equipment that may have come into contact with this compound using a suitable solvent and cleaning agent.

  • Doff PPE Correctly: Remove PPE in the proper order to avoid cross-contamination. Typically, gloves are removed first, followed by the face shield, goggles, and then the lab coat.

  • Wash Hands Thoroughly: Immediately after handling is complete and PPE has been removed, wash hands thoroughly with soap and water.

Disposal Plan: Managing this compound Waste

All materials contaminated with this compound must be treated as hazardous waste and disposed of in accordance with institutional and local regulations.

Waste Segregation and Collection
  • Designated Waste Container: Collect all waste materials, including any unused reagent, contaminated gloves, pipette tips, and cleaning materials, in a designated and clearly labeled hazardous waste container.

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" and "Halogenated Organic Waste," and should list "this compound" as a component.[4][5]

  • Incompatible Wastes: Do not mix halogenated organic waste with non-halogenated waste streams.[4][5][6]

Storage and Disposal
  • Secure Storage: Store the sealed hazardous waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated, away from incompatible materials.

  • Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor.

Procedural Workflow Diagram

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

G Workflow for Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_disposal Disposal prep_sds Review SDS prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_setup Set Up in Fume Hood prep_ppe->prep_setup handle_transfer Transfer/Use Chemical prep_setup->handle_transfer handle_seal Keep Container Sealed handle_transfer->handle_seal disp_collect Collect Waste in Labeled Container handle_transfer->disp_collect cleanup_decon Decontaminate Surfaces handle_seal->cleanup_decon cleanup_ppe Doff PPE Correctly cleanup_decon->cleanup_ppe cleanup_wash Wash Hands cleanup_ppe->cleanup_wash disp_store Store in Designated Area disp_collect->disp_store disp_dispose Dispose via EHS disp_store->disp_dispose

Caption: Workflow for Handling and Disposal of this compound

References

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Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-Dibromostyrene
Reactant of Route 2
Reactant of Route 2
3,5-Dibromostyrene

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